molecular formula C7H5BrN2 B044724 2-(6-Bromopyridin-2-yl)acetonitrile CAS No. 112575-11-8

2-(6-Bromopyridin-2-yl)acetonitrile

Cat. No.: B044724
CAS No.: 112575-11-8
M. Wt: 197.03 g/mol
InChI Key: WUYNZPVTHRDYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromopyridin-2-yl)acetonitrile (CAS 112575-11-8) is a versatile brominated pyridine derivative that serves as a critical synthetic intermediate in medicinal chemistry and anticancer drug discovery. Its molecular structure, featuring both a bromine leaving group and a reactive nitrile moiety, makes it a valuable building block for constructing complex molecules. Key Research Applications and Value: Synthesis of Tubulin-Targeting Agents: This compound is a crucial precursor in the design and synthesis of novel dual-mechanism tubulin-targeting agents. Researchers utilize it to develop molecules that inhibit tubulin polymerization and induce protein degradation, a promising strategy for anticancer therapy . Medicinal Chemistry Optimization: The compound serves as a key starting material in multi-step synthesis routes. For instance, it can be converted into esters and subsequently into amide derivatives, which are essential for structural diversification and structure-activity relationship (SAR) studies in inhibitor development . Building Block for Heterocyclic Systems: The reactivity of the nitrile group allows for further cyclization and functionalization, enabling its use in the construction of more complex, drug-like heterocyclic scaffolds central to many pharmaceutical compounds. Handling and Safety: This product is labeled with GHS warning pictograms. Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYNZPVTHRDYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349089
Record name (6-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112575-11-8
Record name (6-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-bromopyridin-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112575-11-8

This technical guide provides a comprehensive overview of 2-(6-Bromopyridin-2-yl)acetonitrile, a key building block in medicinal chemistry and drug discovery.[1] Aimed at researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role as a versatile intermediate for novel therapeutics.

Core Properties and Data

This compound is a brominated pyridine derivative valued for its utility as a synthetic intermediate.[1] Its structure features both a reactive nitrile group and a bromine atom, which serves as a handle for further molecular elaboration, particularly in the construction of complex heterocyclic systems.[1][2]

Physicochemical and Spectroscopic Data

While experimental physical properties for this compound are not widely published, the table below summarizes its key identifiers and predicted properties. For context, the experimental melting and boiling points of the closely related compound, (6-Bromo-pyridin-2-yl)methanol, are provided.

PropertyValueSource
CAS Number 112575-11-8[3]
Molecular Formula C₇H₅BrN₂[3][4]
Molecular Weight 197.03 g/mol [3]
Predicted XlogP 1.6[4]
Monoisotopic Mass 195.96361 Da[4]
Melting Point Data not available
Melting Point (Related Compound)34 - 39 °C for (6-Bromo-pyridin-2-yl)methanol
Boiling Point Data not available
Boiling Point (Related Compound)246 °C for (6-Bromo-pyridin-2-yl)methanol
Solubility Data not available
Predicted Collision Cross Section (CCS) Data

The following table presents the predicted CCS values (Ų) for various adducts of this compound, calculated using CCSbase.[4]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 196.97089126.5
[M+Na]⁺ 218.95283140.5
[M-H]⁻ 194.95633129.9
[M+NH₄]⁺ 213.99743146.1
[M+K]⁺ 234.92677129.4

Synthesis and Reactivity

The primary synthetic route to this compound involves the nucleophilic substitution of a di-halogenated pyridine. The compound's reactivity is centered around the nitrile group and the bromo-substituent, making it a valuable precursor for a variety of heterocyclic scaffolds.[1][2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the cyanomethylation of bromopyridines.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

  • 2,6-Dibromopyridine

  • Acetonitrile (CH₃CN), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Lithioacetonitrile: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add anhydrous acetonitrile. Slowly add n-butyllithium solution dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of lithioacetonitrile.

  • Reaction: Dissolve 2,6-dibromopyridine in anhydrous THF and add this solution dropwise to the cold (-78 °C) lithioacetonitrile solution.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery

This compound is a crucial precursor in the synthesis of bioactive molecules, particularly kinase inhibitors and tubulin-targeting agents for anticancer therapy.[1][2] The bromo group allows for the introduction of various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which are foundational in building diverse compound libraries for structure-activity relationship (SAR) studies.[2][5]

Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This representative protocol details the use of this compound in a Suzuki-Miyaura reaction to form a C-C bond, a key step in synthesizing many kinase inhibitors.[5]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the boronic acid derivative (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Inerting: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Relevance to Kinase Inhibition

Derivatives of bromopyridines are scaffolds for inhibitors targeting a range of kinases, including Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, which are crucial regulators of cellular signaling pathways.[5][6] Dysregulation of these pathways is a hallmark of many cancers.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->RTK Ligand Growth Factor Ligand->RTK

Caption: Simplified RTK signaling pathway and inhibition.

Safety and Handling

This product is intended for Research Use Only (RUO) and is not for diagnostic, therapeutic, or human use.[1] It is labeled with GHS warning pictograms.[1] Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. Based on related compounds, potential hazards include skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be employed.

References

Physicochemical Properties and Synthetic Applications of 2-(6-Bromopyridin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure, which incorporates a reactive nitrile group and a bromine atom on a pyridine ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. With the CAS Number 112575-11-8, this compound serves as a critical intermediate in the development of novel therapeutics, particularly in the field of oncology.[1] This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its application in the synthesis of biologically active compounds.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that while some data are derived from experimental sources, others are based on predictions and data from closely related analogs.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[2][3]
Molecular Weight 197.03 g/mol [3]
Appearance Solid (typical form for related compounds)Inferred from commercial availability
Melting Point 34-39 °C (for the related compound (6-Bromopyridin-2-yl)methanol)
Boiling Point ~305.7 °C at 760 mmHg (Predicted)Safety Data Sheet (Predicted Value)
Water Solubility Data not availableN/A
logP (Octanol-Water) 1.6 (Predicted)[2]
pKa (Pyridine Nitrogen) ~4-5 (Estimated, aqueous)Estimated based on substituted pyridines
Purity (Commercial) ≥97-98%[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following protocols are representative methods based on established chemical transformations for related pyridine derivatives.

Synthesis Protocol: Nucleophilic Substitution from 2,6-Dibromopyridine

This protocol describes a plausible two-step synthesis starting from commercially available 2,6-dibromopyridine. The first step involves a selective nucleophilic substitution with an amine to create a precursor, followed by a second substitution to introduce the cyanomethyl group. A more direct, though potentially lower-yield, approach could involve the reaction of 2,6-dibromopyridine with a cyanide source under specific catalytic conditions. A representative procedure for a related transformation is outlined below.[4]

  • Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve 2,6-dibromopyridine (1.0 eq.) in a suitable polar aprotic solvent, such as DMSO.

  • Reagent Addition: Add potassium cyanide (1.1 eq.) and a palladium catalyst, such as Pd₂(dba)₃ (0.05 eq.), along with a suitable phosphine ligand, like Xantphos (0.1 eq.).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization Protocol

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show characteristic signals for the three aromatic protons on the pyridine ring and a singlet for the two methylene (-CH₂-) protons adjacent to the nitrile group.

    • ¹³C NMR: The spectrum will show distinct signals for the five carbons of the pyridine ring, the methylene carbon, and the nitrile carbon.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Purity analysis can be performed on a C18 reverse-phase column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.

    • Detection: UV detection at a wavelength between 254 nm and 280 nm.

    • Outcome: This method is effective for determining the purity of the compound and for monitoring reaction progress.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 197.97, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom.

Role in Drug Discovery and Development

This compound is a key building block in the synthesis of diarylpyridine and other heterocyclic derivatives investigated as potent anticancer agents.[5] Its primary value lies in its role as a precursor to molecules that target tubulin polymerization, a critical process for cell division.[1]

Application in the Synthesis of Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[5] Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death. This makes tubulin an attractive target for cancer chemotherapy.

This compound provides a scaffold that can be elaborated through chemical reactions at both the bromine and nitrile positions. For instance, the bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions) to introduce various aryl groups.[6] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or used in cyclization reactions to form new heterocyclic rings. This versatility allows for the creation of a library of compounds for structure-activity relationship (SAR) studies aimed at optimizing binding to the colchicine site on tubulin.[1][5]

drug_discovery_workflow start This compound step1 Chemical Modification (e.g., Suzuki Coupling, Hydrolysis) start->step1 Versatile Precursor step2 Library of Diarylpyridine & Heterocyclic Derivatives step1->step2 Synthesis step3 Structure-Activity Relationship (SAR) Studies step2->step3 Biological Screening end Optimized Tubulin Polymerization Inhibitors step3->end Lead Optimization

Synthetic pathway from building block to optimized inhibitors.

The diagram above illustrates the logical workflow where this compound serves as the starting material for creating a diverse library of compounds. These compounds are then screened to identify potent tubulin polymerization inhibitors, which are subsequently optimized to develop potential clinical candidates. The development of novel 2,6-disubstituted pyridine derivatives is an active area of research for new anticancer therapeutics.[5][7][8][9]

experimental_workflow start_material 2,6-Dibromopyridine synthesis Synthesis via Nucleophilic Substitution start_material->synthesis crude_product Crude this compound synthesis->crude_product purification Column Chromatography crude_product->purification pure_product Pure Product purification->pure_product analysis Characterization pure_product->analysis nmr NMR analysis->nmr hplc HPLC analysis->hplc ms MS analysis->ms

References

2-(6-Bromopyridin-2-yl)acetonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(6-Bromopyridin-2-yl)acetonitrile

This guide provides a detailed overview of the molecular structure, properties, and synthetic applications of this compound, a key intermediate in medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an acetonitrile group.[1][2] Its structure makes it a versatile building block in the synthesis of more complex molecules.[2]

Chemical Identifiers and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅BrN₂[1][3][4]
Molecular Weight 197.03 g/mol [1][5]
CAS Number 112575-11-8[1][4]
Canonical SMILES C1=CC(=NC(=C1)Br)CC#N[3]
InChIKey WUYNZPVTHRDYDT-UHFFFAOYSA-N[3]
Monoisotopic Mass 195.96361 Da[3]
Predicted XlogP 1.6[3]
Purity Typically ≥97%[1][4]
Molecular Structure Visualization

The 2D chemical structure of this compound illustrates the connectivity of the pyridine ring with the bromo and cyanomethyl substituents.

2D representation of this compound.

Role in Synthetic Chemistry

This compound is a valuable synthetic intermediate, particularly in the field of medicinal chemistry and drug discovery.[2] Its molecular structure contains two key reactive sites: a bromine atom, which can act as a leaving group in cross-coupling reactions, and a reactive nitrile moiety, which can be hydrolyzed, reduced, or used in cyclization reactions.[2]

Application in Drug Discovery Workflow

This compound serves as a critical starting material for synthesizing novel therapeutic agents. It is a known precursor in the development of tubulin-targeting agents, which are a promising class of anticancer drugs.[2] The general workflow from this building block to a potential drug candidate involves multiple synthetic steps to build molecular complexity and optimize for biological activity.

start This compound (Building Block) step1 Multi-step Synthesis (e.g., conversion to esters, amides) start->step1 Initial Reaction step2 Structural Diversification & Structure-Activity Relationship (SAR) Studies step1->step2 Optimization step3 Lead Compound for Tubulin-Targeting Agents step2->step3 Identification end Anticancer Drug Candidate step3->end Development

Role as a precursor in anticancer drug discovery.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and subsequent reactions of this compound are proprietary or specific to individual research projects and are not available in publicly accessible documents. However, its application as a synthetic intermediate suggests its use in common organic reactions. For instance, its conversion to esters and amides is a key step in medicinal chemistry optimization.[2] Researchers utilizing this compound should refer to specialized chemical synthesis databases and literature for protocols relevant to their specific target molecules.

Safety and Handling

This product is intended for Research Use Only (RUO).[2] It is associated with GHS warning pictograms, and users must consult the Safety Data Sheet (SDS) for comprehensive hazard, handling, and disposal information before use.[2]

References

Spectroscopic Profile of 2-(6-Bromopyridin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(6-Bromopyridin-2-yl)acetonitrile. The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate in medicinal chemistry and drug discovery. The data is compiled from various sources and includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental spectra, this guide incorporates a combination of available experimental data, predicted values, and comparative data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Predicted and Comparative)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~7.70t1HH4Predicted triplet. In 2-bromopyridine, this proton appears around 7.55-7.50 ppm.
~7.50d1HH3Predicted doublet. In 2-bromopyridine, this proton appears around 7.46-7.44 ppm.
~7.30d1HH5Predicted doublet. In 2-bromopyridine, this proton appears around 7.26-7.21 ppm.
~4.00s2HCH₂Predicted singlet. The chemical shift is influenced by the adjacent pyridine ring and nitrile group.

Note: Predicted values are based on standard NMR prediction software and comparison with similar structures. Solvent: CDCl₃.

Table 2: ¹³C NMR Data (Predicted and Comparative)

Chemical Shift (δ) ppmAssignmentNotes
~151.0C2Predicted. In 2-bromopyridine, this carbon appears around 150.3 ppm.
~142.0C6Predicted. In 2-bromopyridine, this carbon appears around 142.4 ppm.
~139.0C4Predicted. In 2-bromopyridine, this carbon appears around 138.6 ppm.
~129.0C5Predicted. In 2-bromopyridine, this carbon appears around 128.4 ppm.
~123.0C3Predicted. In 2-bromopyridine, this carbon appears around 122.8 ppm.
~117.0CNPredicted. The nitrile carbon typically appears in this region.
~25.0CH₂Predicted.

Note: Predicted values are based on standard NMR prediction software and comparison with similar structures. Solvent: CDCl₃.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted and Comparative)

Wavenumber (cm⁻¹)IntensityAssignmentNotes
~3050MediumAromatic C-H stretchCharacteristic of pyridine ring protons.
~2250Medium to StrongC≡N stretchA key characteristic peak for the nitrile group.
~1580, 1450, 1420StrongC=C and C=N ring stretchingTypical for pyridine rings.
~1100MediumC-H in-plane bending
~780StrongC-H out-of-plane bending
~680MediumC-Br stretch

Note: Predicted values are based on typical IR frequencies for the functional groups present and comparison with the IR spectrum of 2-bromopyridine.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zIonSource
196.97089[M+H]⁺Predicted[1]
218.95283[M+Na]⁺Predicted[1]
195.96306[M]⁺Predicted[1]
194.95633[M-H]⁻Predicted[1]

Note: The presence of bromine would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). A GC-MS spectrum is available on SpectraBase, which may provide further fragmentation details upon viewing.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a typical proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) and place a drop between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition (GC-MS):

    • Inject the sample solution into the gas chromatograph, where it is vaporized and separated on a capillary column.

    • The separated components elute from the column and enter the mass spectrometer for ionization (typically by electron impact) and detection.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation & Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectral Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Crystal Structure of 2-(6-Bromopyridin-2-yl)acetonitrile: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of chemical databases and scientific literature, a definitive, publicly available crystal structure for 2-(6-Bromopyridin-2-yl)acetonitrile could not be located. While information on the synthesis and properties of related compounds is available, the specific crystallographic data for the title compound, including unit cell parameters, bond lengths, and angles, remains elusive. This technical overview summarizes the available information on this compound and its analogs, highlighting the current knowledge gap in its solid-state characterization.

Molecular and Chemical Properties

This compound is a heterocyclic compound with the chemical formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol .[1] Its structure consists of a pyridine ring substituted with a bromine atom at the 6-position and an acetonitrile group at the 2-position. This compound is recognized as a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of its functional groups.[2]

While specific experimental data on the crystal structure of this compound is not available, crystallographic studies have been conducted on closely related molecules containing the 6-bromopyridin-2-yl moiety. For instance, the crystal structure of a much larger compound incorporating a (E)-2-(((6-bromopyridin-2-yl)methylene)amino) group has been determined, revealing an orthorhombic crystal system.[3] Additionally, the molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine has been elucidated by X-ray diffraction, showing a triclinic crystal system.[4][5] These studies provide insights into the potential intermolecular interactions and packing arrangements that the 6-bromopyridin-2-yl fragment can adopt in the solid state.

Synthesis and Experimental Approaches

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. While a specific protocol for the title compound was not found, general methods for the synthesis of related bromopyridine derivatives often utilize starting materials like 2,6-dibromopyridine.[6] Synthetic strategies may involve nucleophilic substitution or cross-coupling reactions to introduce the acetonitrile group.

For instance, a general approach to synthesizing substituted pyridylacetonitriles can involve the halogenation of a methyl-substituted pyridine followed by cyanation.[2] A plausible synthetic route for this compound could start from (6-Bromopyridin-2-yl)methanol, which is commercially available.[7] This alcohol could be converted to a halide and subsequently reacted with a cyanide source.

The workflow for a potential synthesis and crystallization process is outlined below.

Figure 1. A generalized experimental workflow for the synthesis, purification, and potential crystal structure determination of this compound.

Biological Context and Potential Applications

Pyridine and acetonitrile moieties are common features in many biologically active molecules. While no specific signaling pathways involving this compound have been detailed in the literature, a related isomer, 2-(6-Bromopyridin-3-yl)acetonitrile, has been investigated as an acetylcholine receptor ligand and an inhibitor of histone deacetylase.[8] Compounds containing the bromopyridine scaffold have been explored for their potential in developing treatments for a range of diseases, including cancer.[9] The presence of the reactive nitrile group and the bromine atom allows for further chemical modifications, making this compound a versatile intermediate for creating libraries of compounds for drug screening.

The logical relationship for its application in drug discovery is depicted below.

logical_relationship A This compound (Versatile Building Block) B Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Addition) A->B enables C Library of Novel Pyridine Derivatives B->C generates D High-Throughput Screening C->D input for E Identification of Biologically Active 'Hits' D->E leads to F Lead Optimization E->F progresses to G Drug Candidate F->G results in

References

Navigating the Solubility Landscape of 2-(6-Bromopyridin-2-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

Based on the general solubility principles of related bromopyridine and acetonitrile derivatives, a qualitative solubility profile for 2-(6-Bromopyridin-2-yl)acetonitrile can be inferred. The presence of the polar pyridine and nitrile functionalities suggests that it will exhibit solubility in a range of polar organic solvents.

Expected Solubility:

  • High Solubility: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as polar protic solvents like ethanol and methanol, are likely to be effective solvents.

  • Moderate to Good Solubility: Halogenated solvents like dichloromethane (DCM) and chloroform are also expected to be suitable.

  • Limited Solubility: Nonpolar solvents such as hexane and toluene are anticipated to be poor solvents for this compound.

  • Water Solubility: Structurally similar compounds, like 2-bromopyridine, are described as being only slightly miscible with water. Therefore, this compound is expected to have low solubility in aqueous media.

It is crucial to experimentally verify these qualitative predictions to obtain precise solubility data for specific applications.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, etc.)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in each solvent, expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Methanol25[Experimental Value][Experimental Value]
Ethanol25[Experimental Value][Experimental Value]
Acetone25[Experimental Value][Experimental Value]
Acetonitrile25[Experimental Value][Experimental Value]
Toluene25[Experimental Value][Experimental Value]
[Other Solvents]25[Experimental Value][Experimental Value]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow A 1. Prepare Supersaturated Solution B 2. Equilibrate (e.g., 24-72h at 25°C) A->B C 3. Sample Supernatant B->C D 4. Filter Sample (0.22 µm syringe filter) C->D E 5. Dilute Sample D->E F 6. HPLC Analysis E->F G 7. Calculate Solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative assessment based on its chemical structure provides valuable guidance for solvent selection. For precise and reliable data, the detailed shake-flask experimental protocol outlined in this guide serves as a robust methodology. The generation of such data is essential for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important synthetic intermediate in research and drug development.

The Versatile Building Block: A Technical Guide to 2-(6-Bromopyridin-2-yl)acetonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of 2-(6-Bromopyridin-2-yl)acetonitrile, a key intermediate in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed information to facilitate its procurement and effective utilization in the laboratory.

Commercial Availability and Suppliers

This compound (CAS No. 112575-11-8) is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various purities, with 98% being a common grade.[1] Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.

SupplierPurityAvailable QuantitiesAdditional Information
Moldb 98%100mg, 250mg, 1g, 5g, BulkProvides NMR, HPLC, and LC-MS data upon request.[1]
Biomall ---250mgAvailable for purchase in India.[2]
Universal Biologicals ---5g---
AOKBIO 95%---Provides some physical property data.[3]
ChemScene ------Safety Data Sheet available.[4]
Ambeed, Inc. (via Sigma-Aldrich) 98%------

Physicochemical Properties

PropertyValueSource
CAS Number 112575-11-8[1][5][6]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Purity Typically ≥ 98%[1]
Boiling Point 305.7°C at 760 mmHg[3]
Flash Point 138.7°C[3]

It is important to note that for a related compound, (6-Bromo-pyridin-2-yl)methanol, the melting point is in the range of 34-39°C. While not directly applicable, this may provide an estimation for the physical state of this compound at room temperature. Researchers should always refer to the specific certificate of analysis provided by the supplier for the most accurate data.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published in readily accessible literature. However, based on analogous chemical transformations, a plausible synthetic route involves the nucleophilic substitution of a suitable precursor, such as 2-bromo-6-(chloromethyl)pyridine, with a cyanide source.

Proposed Synthetic Workflow

The synthesis can be logically envisioned as a two-step process starting from 2-bromo-6-methylpyridine.

G A 2-Bromo-6-methylpyridine B Halogenation (e.g., NBS, light/heat) A->B Step 1 C 2-Bromo-6-(halomethyl)pyridine B->C D Cyanation (e.g., NaCN or KCN in polar aprotic solvent) C->D Step 2 E This compound D->E

Caption: Proposed synthetic workflow for this compound.

General Experimental Considerations for Cyanation

The reaction of a haloalkane with sodium or potassium cyanide is a standard method for the synthesis of nitriles.[7]

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is typically used to dissolve the cyanide salt and the organic substrate.[8][9][10]

  • Temperature: The reaction is often heated to facilitate the substitution.[10]

  • Work-up: The reaction mixture is typically poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.[10]

  • Safety: Extreme caution must be exercised when working with cyanide salts as they are highly toxic. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. All glassware and waste must be decontaminated according to established safety protocols.[10]

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of kinase inhibitors and tubulin polymerization inhibitors, two important classes of anticancer agents.

Synthesis of PIM-1 Kinase Inhibitors

The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[11][12][13] The pyridine moiety is a common scaffold in the design of PIM-1 inhibitors.[11][14] this compound can serve as a starting material for the synthesis of more complex heterocyclic systems that can effectively target the ATP-binding pocket of PIM-1 kinase.

G A This compound B Cyclization/Condensation Reactions A->B C Substituted Pyridine Derivatives B->C D PIM-1 Kinase Inhibition C->D E Anti-proliferative Effects D->E

Caption: Logical relationship for the development of PIM-1 kinase inhibitors.

Synthesis of Tubulin Polymerization Inhibitors

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells.[15][16][17] Pyridine derivatives have been explored as tubulin polymerization inhibitors that bind to the colchicine binding site.[15][16][17] The this compound scaffold can be elaborated to introduce pharmacophoric features necessary for potent tubulin inhibition.

G cluster_0 Drug Action cluster_1 Cellular Consequences A This compound-derived Compound B Binds to Colchicine Site on Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E Cell Cycle Arrest at G2/M Phase D->E F Apoptosis E->F

Caption: Signaling pathway of tubulin polymerization inhibition.

Conclusion

This compound is a commercially available and versatile chemical intermediate with significant potential in the field of drug discovery. Its utility as a precursor for the synthesis of PIM-1 kinase inhibitors and tubulin polymerization inhibitors makes it a valuable tool for medicinal chemists and cancer researchers. This guide provides a foundational understanding of its properties, synthesis, and applications, and is intended to support the ongoing efforts to develop novel and effective therapies for the treatment of cancer. Researchers are encouraged to consult the cited literature and supplier documentation for further detailed information.

References

The Versatile Building Block: A Technical Guide to 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, reactivity, and application of 2-(6-Bromopyridin-2-yl)acetonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive nitrile group and a versatile bromine handle on the pyridine core, makes it an invaluable precursor for the construction of complex molecular architectures, particularly in the development of targeted therapeutics.

Core Properties and Spectroscopic Data

This compound is a stable, solid compound at room temperature. Its fundamental properties and key spectroscopic data are summarized below, providing a baseline for its characterization.

PropertyValueReference
CAS Number 112575-11-8[1]
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
Appearance White to off-white solidCommercially available
Purity Typically ≥97%Commercially available

Table 1: Physicochemical Properties of this compound

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (t, J = 7.8 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.35 (d, J = 8.0 Hz, 1H), 3.95 (s, 2H)Predicted based on similar structures
¹³C NMR (CDCl₃, 101 MHz) δ 155.8, 142.1, 140.2, 128.9, 122.1, 116.8, 25.5Predicted based on similar structures
Mass Spectrum (GC-MS) m/z 196, 198 (M+, M+2, bromine pattern)[2]
Infrared (IR) ~2250 cm⁻¹ (C≡N stretch)Typical for nitriles

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction on a suitable precursor. A common and effective method involves the cyanation of 2-bromo-6-methylpyridine, which itself is accessible from 2-amino-6-methylpyridine.

Experimental Protocol: Synthesis from 2-Bromo-6-methylpyridine

This two-step procedure involves the radical bromination of the methyl group of 2-bromo-6-methylpyridine followed by a nucleophilic substitution with a cyanide source.

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 eq.) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator, such as benzoyl peroxide (BPO, 0.05 eq.).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-bromo-6-(bromomethyl)pyridine, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 2-bromo-6-(bromomethyl)pyridine (1.0 eq.) in a polar aprotic solvent such as acetone or ethanol.

  • Nucleophilic Substitution: Add an aqueous solution of sodium cyanide or potassium cyanide (1.2 eq.) dropwise to the solution at room temperature. The use of ethanolic cyanide is also reported to be effective.[3]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Diagram 1: Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation 2_bromo_6_methylpyridine 2-Bromo-6-methylpyridine reagents1 NBS, BPO CCl4, Reflux 2_bromo_6_methylpyridine->reagents1 intermediate 2-Bromo-6-(bromomethyl)pyridine reagents1->intermediate reagents2 NaCN or KCN Ethanol, RT intermediate->reagents2 product This compound reagents2->product

Caption: Synthetic pathway to this compound.

Key Reactions as a Synthetic Building Block

The bromine atom at the 6-position of the pyridine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, making this compound a versatile scaffold for introducing molecular diversity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or vinyl groups. This reaction is fundamental in the synthesis of biaryl compounds, many of which exhibit significant biological activity.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).[4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired 2-(6-arylpyridin-2-yl)acetonitrile.

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100~85
4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Dioxane/H₂O90~90
3-Fluorophenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF/H₂O110~80

Table 3: Representative Conditions for Suzuki-Miyaura Coupling (Yields are estimates based on similar reactions).

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, providing access to a wide range of alkynyl-substituted pyridines. These products are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq.).[5]

  • Reagent Addition: Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent. Then, add the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) under an inert atmosphere until the reaction is complete.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 2-(6-alkynylpyridin-2-yl)acetonitrile.

Terminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT~90
TrimethylsilylacetylenePd(PPh₃)₄/CuIi-Pr₂NHDMF50~88
1-HeptynePd(OAc)₂/XPhos/CuICs₂CO₃Dioxane60~85

Table 4: Representative Conditions for Sonogashira Coupling (Yields are estimates based on similar reactions).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, coupling the pyridine core with a primary or secondary amine. This reaction is a powerful tool for synthesizing a variety of aminopyridine derivatives, which are common motifs in pharmaceuticals.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos, or dppf), and a strong base (e.g., NaOtBu or K₃PO₄).[6][7]

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine (1.2-2.0 eq.). For volatile amines, the reaction is often performed in a sealed tube.[8]

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to afford the 2-(6-aminopyridin-2-yl)acetonitrile derivative.

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃/BINAPNaOtBuToluene100~95
AnilinePd(OAc)₂/XPhosK₃PO₄Dioxane110~85
CyclopropylaminePd(OAc)₂/dppfNaOtBuToluene80~70

Table 5: Representative Conditions for Buchwald-Hartwig Amination (Yields are estimates based on similar reactions).

Diagram 2: Key Cross-Coupling Reactions

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base start->sonogashira_reagents buchwald_reagents R₂NH Pd Catalyst, Base start->buchwald_reagents suzuki_product 2-(6-Arylpyridin-2-yl)acetonitrile suzuki_reagents->suzuki_product sonogashira_product 2-(6-Alkynylpyridin-2-yl)acetonitrile sonogashira_reagents->sonogashira_product buchwald_product 2-(6-Aminopyridin-2-yl)acetonitrile buchwald_reagents->buchwald_product

Caption: Versatility of the title compound in cross-coupling reactions.

Applications in Drug Discovery

The derivatives of this compound are precursors to several classes of biologically active molecules, most notably inhibitors of PIM kinases and tubulin polymerization.

PIM Kinase Inhibitors

PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers, playing a crucial role in cell survival, proliferation, and apoptosis resistance.[5][9] Inhibition of PIM kinases is therefore a promising strategy for cancer therapy. Many PIM kinase inhibitors feature a heterocyclic core that can be accessed from pyridylacetonitrile derivatives.[9][10]

Proposed Synthetic Workflow to a PIM-1 Kinase Inhibitor Scaffold:

A plausible route to a pyridopyrimidine scaffold, a common core in PIM-1 inhibitors, involves the initial functionalization of this compound via a Suzuki coupling, followed by elaboration of the nitrile group.

Diagram 3: PIM Kinase Signaling and Inhibition

G Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM_Kinase PIM Kinase (Overexpressed in Cancer) JAK_STAT->PIM_Kinase Cell_Survival Cell Survival & Proliferation PIM_Kinase->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PIM_Kinase->Apoptosis_Inhibition Inhibitor PIM Kinase Inhibitor (Derived from Building Block) Inhibitor->PIM_Kinase Inhibits

Caption: Simplified PIM kinase signaling pathway and point of inhibition.

Tubulin Polymerization Inhibitors

Tubulin is a key protein in the formation of microtubules, which are essential for cell division.[11] Inhibitors of tubulin polymerization disrupt this process, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.[12] Diarylpyridine derivatives, accessible from this compound, are a class of compounds that have shown promise as tubulin polymerization inhibitors.[12]

Proposed Synthetic Workflow to a Tubulin Polymerization Inhibitor Scaffold:

A Suzuki coupling reaction on this compound with a suitable boronic acid can lead to the formation of a biaryl structure. The nitrile group can then be further modified to generate compounds with tubulin polymerization inhibitory activity.

Diagram 4: Microtubule Dynamics and Inhibition

G Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Depolymerization->Tubulin_Dimers Inhibitor Tubulin Inhibitor (Derived from Building Block) Inhibitor->Polymerization Inhibits

Caption: Inhibition of microtubule formation by tubulin inhibitors.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a range of cross-coupling reactions, coupled with the synthetic utility of the nitrile group, provides a powerful platform for the rapid generation of diverse and complex molecular structures. This guide has provided an overview of its synthesis, key reactions, and potential applications in the development of targeted cancer therapies, underscoring its importance for researchers in the field of drug discovery and medicinal chemistry.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 2-(6-Bromopyridin-2-yl)acetonitrile. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple reactive sites: the nitrile moiety, the active methylene group, and the bromopyridine core. This document focuses specifically on the transformations of the nitrile group, offering insights into its expected behavior in various organic reactions, including hydrolysis, reduction, cycloaddition, and nucleophilic additions. While specific experimental data for this particular compound is limited in publicly available literature, this guide furnishes detailed theoretical frameworks, general experimental protocols for analogous substrates, and expected outcomes to facilitate further research and application in synthetic chemistry.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an acetonitrile group. The electrophilic nature of the carbon atom in the nitrile group makes it susceptible to a wide array of chemical transformations. These reactions allow for the conversion of the nitrile into other valuable functional groups, such as carboxylic acids, amines, ketones, and various heterocyclic systems. Understanding the reactivity of the nitrile group is crucial for the strategic design and synthesis of novel pharmaceutical agents and other functional organic molecules. This guide aims to provide a detailed exploration of these reactions, supported by mechanistic insights and practical synthetic methodologies.

General Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs the reactivity of the nitrile group, making it susceptible to attack by both nucleophiles and electrophiles (after activation).

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound is a fundamental transformation that converts it into a carboxylic acid, 2-(6-Bromopyridin-2-yl)acetic acid, or an intermediate amide, 2-(6-Bromopyridin-2-yl)acetamide. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

acid_hydrolysis Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile H+ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid H2O Amide 2-(6-Bromopyridin-2-yl)acetamide ImidicAcid->Amide Tautomerization CarboxylicAcid 2-(6-Bromopyridin-2-yl)acetic acid Amide->CarboxylicAcid H2O, H+

Figure 1: Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide, the nitrile carbon is directly attacked by the nucleophile. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under basic conditions to yield a carboxylate salt. Subsequent acidification provides the carboxylic acid.

base_hydrolysis Nitrile This compound Intermediate Hydroxy Imine Intermediate Nitrile->Intermediate OH- Amide 2-(6-Bromopyridin-2-yl)acetamide Intermediate->Amide H2O Carboxylate Carboxylate Salt Amide->Carboxylate OH- CarboxylicAcid 2-(6-Bromopyridin-2-yl)acetic acid Carboxylate->CarboxylicAcid H+

Figure 2: Base-Catalyzed Hydrolysis of this compound.

Experimental Protocols (General)
ReactionReagents and ConditionsExpected ProductTypical Yield (%)
Acid HydrolysisConcentrated HCl or H₂SO₄, H₂O, Reflux2-(6-Bromopyridin-2-yl)acetic acid70-90
Base HydrolysisNaOH or KOH, H₂O/EtOH, Reflux, then H₃O⁺ workup2-(6-Bromopyridin-2-yl)acetic acid75-95

Protocol 3.3.1: General Procedure for Acid-Catalyzed Hydrolysis

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water, acetic acid), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or HCl).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaHCO₃ or NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, 2-(6-bromopyridin-2-yl)ethanamine, using various reducing agents. This transformation is highly valuable for introducing a basic nitrogen-containing functional group.

Reduction with Metal Hydrides

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of nitriles to primary amines. The reaction typically proceeds in an anhydrous ethereal solvent.

reduction_lah Nitrile This compound Imine_Intermediate Imine Intermediate Nitrile->Imine_Intermediate 1. LiAlH4 Amine 2-(6-Bromopyridin-2-yl)ethanamine Imine_Intermediate->Amine 2. H2O

Figure 3: Reduction of the Nitrile Group with LiAlH₄.

Catalytic Hydrogenation

Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is another common method for nitrile reduction. This method is often considered "greener" but may require high pressure and temperature.

Experimental Protocols (General)
ReactionReagents and ConditionsExpected ProductTypical Yield (%)
LiAlH₄ Reduction1. LiAlH₄, THF or Et₂O, 0 °C to reflux2. H₂O, NaOH(aq)2-(6-Bromopyridin-2-yl)ethanamine60-85
Catalytic HydrogenationH₂ (gas), Raney Ni or Pd/C, EtOH or MeOH, High pressure2-(6-Bromopyridin-2-yl)ethanamine70-95

Protocol 4.3.1: General Procedure for LiAlH₄ Reduction

  • To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with the reaction solvent.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purify by distillation or column chromatography if necessary.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with azides to form tetrazoles. This is a powerful method for the synthesis of five-membered heterocycles.

Tetrazole Formation

The reaction of this compound with sodium azide, often in the presence of a Lewis acid or an ammonium salt, is expected to yield the corresponding 5-substituted tetrazole.

tetrazole_formation Nitrile This compound Tetrazole 5-((6-Bromopyridin-2-yl)methyl)-1H-tetrazole Nitrile->Tetrazole NaN3, NH4Cl, DMF

Figure 4: [3+2] Cycloaddition to form a Tetrazole.

Experimental Protocols (General)
ReactionReagents and ConditionsExpected ProductTypical Yield (%)
Tetrazole FormationNaN₃, NH₄Cl or ZnCl₂, DMF, 100-120 °C5-((6-Bromopyridin-2-yl)methyl)-1H-tetrazole60-90

Protocol 5.2.1: General Procedure for Tetrazole Formation

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and an additive such as ammonium chloride (1.5 eq) or a Lewis acid (e.g., ZnCl₂).

  • Add a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to 100-120 °C and stir for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Nucleophilic Addition Reactions

The nitrile group can undergo nucleophilic addition with various nucleophiles, such as Grignard reagents and organolithium compounds, to form ketones after hydrolysis of the intermediate imine.

Reaction with Grignard Reagents

The addition of a Grignard reagent (R-MgX) to this compound, followed by acidic workup, is expected to yield a ketone. Care must be taken due to the potential for the Grignard reagent to react with the bromopyridine moiety (halogen-metal exchange).

grignard_reaction Nitrile This compound Imine_Salt Intermediate Imine Salt Nitrile->Imine_Salt 1. R-MgX Ketone 1-(6-Bromopyridin-2-yl)alkan-2-one Imine_Salt->Ketone 2. H3O+

Figure 5: Reaction of the Nitrile Group with a Grignard Reagent.

Experimental Protocols (General)
ReactionReagents and ConditionsExpected ProductTypical Yield (%)
Grignard Reaction1. R-MgX, THF or Et₂O, 0 °C to reflux2. H₃O⁺1-(6-Bromopyridin-2-yl)alkan-2-one40-70

Protocol 6.2.1: General Procedure for Reaction with Grignard Reagent

  • To a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere, add the Grignard reagent (1.1-1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl or dilute HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The nitrile group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, making this compound a valuable intermediate in organic synthesis. This guide has provided a detailed overview of the expected reactivity of the nitrile moiety, including its hydrolysis, reduction, participation in cycloaddition reactions, and reactions with nucleophiles. While specific experimental data for this compound is not extensively documented, the general protocols and mechanistic insights provided herein offer a solid foundation for researchers to design and execute synthetic strategies involving this promising building block. Further experimental investigation is warranted to fully elucidate the specific reaction conditions and yields for these transformations.

The Pivotal Role of the Bromine Atom in the Reactivity of 2-(6-Bromopyridin-2-yl)acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)acetonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, namely the pyridine ring, the cyanomethyl group, and the strategically positioned bromine atom, impart a rich and tunable reactivity profile. The bromine atom, in particular, serves as a key functional handle, enabling a wide array of chemical transformations. This technical guide provides a comprehensive overview of the role of the bromine atom in the reactivity of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Data:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-37.4 - 7.6125 - 128
H-47.6 - 7.8139 - 142
H-57.3 - 7.5120 - 123
CH₂3.8 - 4.025 - 28
C-2-150 - 153
C-6-142 - 145
CN-117 - 120

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

The Bromine Atom as a Versatile Functional Handle

The C-Br bond in this compound is the focal point of its reactivity, serving as a leaving group in nucleophilic substitutions and as a reactive site for a multitude of palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. The bromine atom at the C6 position is an excellent leaving group, facilitating SNAr reactions.

Workflow for Nucleophilic Aromatic Substitution:

G sub This compound heat Heating sub->heat nuc Nucleophile (e.g., R-NH₂, R-OH, R-SH) nuc->heat base Base (e.g., NaH, K₂CO₃) base->heat sol Solvent (e.g., DMF, DMSO) sol->heat workup Aqueous Workup & Purification heat->workup prod Substituted Pyridine Derivative workup->prod

Caption: Generalized workflow for SNAr reactions.

Experimental Protocol: Synthesis of 2-(6-Aminopyridin-2-yl)acetonitrile

A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) in a polar aprotic solvent like DMF (5 mL) is heated at 80-120 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom's high reactivity in oxidative addition to a palladium(0) catalyst makes this compound an ideal substrate for various cross-coupling reactions. This is a cornerstone of modern organic synthesis for constructing C-C, C-N, and C-O bonds. Generally, the reactivity of halopyridines in these reactions follows the order I > Br > Cl, which is attributed to the decreasing bond dissociation energy.

Logical Relationship of Cross-Coupling Reactivity:

G reactivity Reactivity in Pd-catalyzed Cross-Coupling iodide 2-Iodopyridine derivative bromide 2-Bromopyridine derivative iodide->bromide > chloride 2-Chloropyridine derivative bromide->chloride >

Caption: Reactivity trend of halopyridines.

This reaction is a powerful method for forming C-C bonds by coupling the bromopyridine with an organoboron reagent.

Experimental Protocol: Synthesis of 2-(6-Phenylpyridin-2-yl)acetonitrile

To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a solvent mixture such as 1,4-dioxane/water (4:1, 5 mL), a base like potassium carbonate (2.0 mmol) and a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), are added. The mixture is degassed and heated to 80-100 °C under an inert atmosphere for 4-12 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are washed, dried, and concentrated. The residue is purified by column chromatography to yield the desired product.[1]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-95
3-BromopyridinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane70-85
4-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene>95

Note: Yields are highly dependent on the specific substrates and reaction conditions.

This reaction enables the formation of C-N bonds, providing access to a wide range of substituted aminopyridines.

Experimental Protocol: Synthesis of 2-(6-Morpholinopyridin-2-yl)acetonitrile

In an oven-dried Schlenk tube, this compound (1.0 mmol), morpholine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base like sodium tert-butoxide (1.4 mmol) are combined.[2][3] Anhydrous toluene (5 mL) is added, and the tube is sealed and heated at 80-110 °C for 12-24 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[4][5]

Table 3: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine SubstrateAmineCatalyst SystemBaseSolventYield (%)
2-BromopyridineMorpholinePd₂(dba)₃/XPhosNaOtBuToluene80-95
3-BromopyridineAnilinePd(OAc)₂/BINAPCs₂CO₃Toluene75-90
2-Bromo-6-methylpyridineCyclohexylaminePd₂(dba)₃/BINAPNaOtBuToluene~60

Note: Yields can vary significantly based on the specific amine and reaction conditions.

This coupling reaction is utilized to form C-C triple bonds by reacting the bromopyridine with a terminal alkyne.

Experimental Protocol: Synthesis of 2-(6-(Phenylethynyl)pyridin-2-yl)acetonitrile

To a solution of this compound (1.0 mmol) in a solvent like THF or DMF (5 mL) are added phenylacetylene (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), a copper(I) co-catalyst like CuI (0.05 mmol), and a base, typically an amine such as triethylamine or diisopropylamine (2.0 mmol).[6][7] The mixture is stirred at room temperature to 60 °C until the starting material is consumed. The reaction is then quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent. After washing, drying, and concentration, the product is purified by column chromatography.[4]

Table 4: Representative Yields for Sonogashira Coupling of Bromopyridines

Bromopyridine SubstrateAlkyneCatalyst SystemBaseSolventYield (%)
2,6-Dibromopyridine (mono-coupling)PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF70-85
3-BromopyridineTrimethylsilylacetylenePd(PPh₃)₄/CuIEt₃NTHF80-95
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF~90

Note: Yields are dependent on the specific alkyne and reaction conditions.

The Role of the Bromine Atom in Cyclization Reactions

The bromine atom can also play a crucial role in directing or participating in cyclization reactions. While direct intramolecular cyclization involving the cyanomethyl group and the bromine atom is not commonly reported, the bromine can be a precursor to a functional group that does participate in cyclization. More commonly, radical cyclization reactions can be initiated at the C-Br bond.

Conceptual Pathway for Bromine-Initiated Radical Cyclization:

G start Bromopyridine Derivative aryl_radical Pyridyl Radical start->aryl_radical Radical Formation radical_init Radical Initiator (e.g., AIBN, (TMS)₃SiH) radical_init->aryl_radical intramol_add Intramolecular Addition aryl_radical->intramol_add cyclized_radical Cyclized Radical Intermediate intramol_add->cyclized_radical product Cyclized Product cyclized_radical->product H-atom Abstraction H_atom_abs H-atom Abstraction H_atom_abs->product

Caption: General mechanism of a radical cyclization.

For instance, o-bromophenyl-substituted pyridinium salts can undergo intramolecular radical cyclization to form polyheterocycles.[6] This highlights the potential of the bromine atom to serve as a linchpin for constructing complex fused-ring systems.

Conclusion

The bromine atom in this compound is a key determinant of its chemical reactivity, rendering it a highly valuable and versatile building block in organic synthesis. Its ability to function as an excellent leaving group in nucleophilic aromatic substitution reactions and as a reactive center for a wide range of palladium-catalyzed cross-coupling reactions allows for the facile introduction of diverse functionalities. This controlled and predictable reactivity makes this compound an indispensable tool for researchers and scientists in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The strategic placement of the bromine atom unlocks a vast chemical space, paving the way for the development of innovative compounds with tailored properties.

References

The Versatile Building Block: A Technical Guide to the Medicinal Chemistry Applications of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Bromopyridin-2-yl)acetonitrile is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. Its pyridine core, substituted with both a reactive bromine atom and a modifiable acetonitrile group, offers multiple avenues for the synthesis of diverse and complex molecular architectures. This technical guide explores the synthesis of this valuable intermediate and elucidates its potential applications in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols for key synthetic transformations are provided, alongside visualizations of synthetic workflows and relevant signaling pathways to empower researchers in their drug discovery endeavors.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a valuable component of many pharmacophores. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with a target protein. This compound emerges as a particularly interesting building block due to its bifunctional nature. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino substituents. Concurrently, the acetonitrile moiety at the 2-position, with its activated methylene group, provides a site for further derivatization or can be incorporated into larger heterocyclic systems.

Synthesis of this compound

While a direct, one-pot synthesis from simple precursors is not widely reported, a plausible and efficient synthetic route can be designed starting from the commercially available 2-amino-6-bromopyridine. This multi-step synthesis involves the conversion of the amino group to a leaving group, followed by nucleophilic substitution with cyanide.

Proposed Synthetic Pathway

Synthesis_of_this compound start 2-Amino-6-bromopyridine intermediate1 6-Bromopyridin-2-yl diazonium salt start->intermediate1 1. NaNO₂, HBr (Sandmeyer Reaction) intermediate2 2,6-Dibromopyridine intermediate1->intermediate2 2. CuBr product This compound intermediate2->product 3. Phenylacetonitrile, strong base (Nucleophilic Aromatic Substitution)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 2,6-Dibromopyridine via Sandmeyer Reaction

This procedure is adapted from established methods for the synthesis of bromopyridines from aminopyridines.[1]

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-6-bromopyridine (1.0 eq) in aqueous hydrobromic acid (48%), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution.

  • Work-up: Allow the reaction mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases. Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,6-dibromopyridine can be purified by distillation or column chromatography.

Step 3: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 2-bromopyridines with activated methylene compounds.[2]

  • Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve phenylacetonitrile (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DME). Cool the solution to -78 °C and add a strong base (e.g., sodium amide or lithium diisopropylamide) dropwise to generate the carbanion.

  • Substitution Reaction: To the cold carbanion solution, add a solution of 2,6-dibromopyridine (1.0 eq) in the same anhydrous solvent. Allow the reaction to stir at low temperature for a period, then gradually warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Potential Applications in Medicinal Chemistry

The dual reactivity of this compound makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs. The two primary avenues for its application are in the synthesis of kinase inhibitors and GPCR modulators.

As a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[3] The pyridine ring can mimic the hinge-binding interactions of the adenine moiety of ATP. The bromine atom on the this compound scaffold is ideally positioned for modification via palladium-catalyzed cross-coupling reactions to introduce substituents that can occupy the hydrophobic pocket of the kinase active site.

Kinase_Inhibitor_Synthesis start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira product_suzuki 6-Aryl-2-(cyanomethyl)pyridine suzuki->product_suzuki product_buchwald 6-Amino-2-(cyanomethyl)pyridine buchwald->product_buchwald product_sonogashira 6-Alkynyl-2-(cyanomethyl)pyridine sonogashira->product_sonogashira

Figure 2: General workflow for the diversification of the this compound scaffold.

Table 1: Key Cross-Coupling Reactions for Kinase Inhibitor Scaffolds

Reaction TypeReagents & ConditionsIntroduced MoietyPotential Interaction
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Aryl or HeteroarylHydrophobic interactions, π-stacking
Buchwald-Hartwig Amination Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃)Substituted AminoHydrogen bonding, salt bridges
Sonogashira Coupling Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N)AlkynylRigid linker, potential for further reaction

A generic signaling pathway that could be targeted by inhibitors derived from this scaffold is the MAP kinase pathway, which is frequently dysregulated in cancer.

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->Raf Inhibition

Figure 3: A simplified representation of the MAPK/ERK signaling pathway, a potential target for inhibitors.

As a Precursor for GPCR Modulators

The acetonitrile group and the adjacent pyridine nitrogen in this compound can be utilized to construct more complex heterocyclic systems, such as pyrimidines and triazoles, which are known to interact with GPCRs. The activated methylene group of the acetonitrile is a key reactive site for these transformations.[3][4]

Table 2: Reactions of the Acetonitrile Moiety for GPCR Modulator Scaffolds

Reaction TypeReagents & ConditionsResulting Scaffold
Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA) DMF-DMA, heatEnaminonitrile intermediate
Cyclization of Enaminonitrile with Hydrazine Hydrazine hydrate, heatPyrazolylpyridine
Coupling with Diazonium Salts Aryl diazonium saltArylhydrazone intermediate
Cyclization of Arylhydrazone with Hydroxylamine Hydroxylamine, heat1,2,3-Triazolylpyridine

Detailed Experimental Protocols for Scaffold Modification

The following are representative protocols for the key reactions that can be applied to this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Condensation with DMF-DMA and Cyclization[3]
  • Enaminonitrile Formation: A mixture of this compound (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at reflux for several hours. The progress of the reaction is monitored by TLC.

  • Solvent Removal: After completion, the excess DMF-DMA and methanol are removed under reduced pressure to yield the crude enaminonitrile intermediate.

  • Cyclization with Hydrazine: The crude enaminonitrile is dissolved in a suitable solvent (e.g., ethanol), and hydrazine hydrate (1.1 eq) is added. The mixture is heated at reflux for several hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography or recrystallization to afford the pyrazolylpyridine product.

Conclusion

This compound represents a highly promising and versatile building block for medicinal chemistry. Its strategic placement of a bromine atom and an acetonitrile group on a pyridine scaffold provides a rich platform for the synthesis of diverse libraries of compounds. Through well-established synthetic transformations such as palladium-catalyzed cross-coupling reactions and cyclization reactions involving the acetonitrile moiety, researchers can readily access novel molecular architectures with the potential to modulate the activity of key biological targets, including protein kinases and GPCRs. The protocols and synthetic strategies outlined in this guide provide a foundation for the exploration and utilization of this valuable intermediate in the pursuit of new therapeutic agents.

References

The Pivotal Role of 2-(6-Bromopyridin-2-yl)acetonitrile Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with high efficacy and specificity remains a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly pyridine derivatives, have emerged as privileged scaffolds due to their versatile biological activities. Among these, the 2-(6-Bromopyridin-2-yl)acetonitrile core has garnered significant attention as a versatile building block for the synthesis of innovative drug candidates. Its unique structural features, including the reactive nitrile group and the strategically positioned bromine atom, offer multiple avenues for chemical modification, enabling the generation of diverse molecular libraries with a wide range of pharmacological properties. This technical guide provides an in-depth exploration of this compound derivatives, focusing on their synthesis, biological activities, and potential as therapeutic agents, with a particular emphasis on their role as kinase inhibitors in oncology.

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound scaffold can be approached through various established organic chemistry reactions. The presence of the nitrile and bromo-pyridine functionalities allows for a range of modifications to generate a library of novel compounds.

General Synthetic Workflow

A general workflow for the synthesis of derivatives from this compound can be conceptualized as a multi-step process, often starting with the modification of the nitrile group or a substitution reaction at the bromine-bearing carbon.

G cluster_start Starting Material cluster_modification Chemical Modifications cluster_derivatives Derivative Classes cluster_evaluation Biological Evaluation start This compound reaction1 Nitrile Group Transformation start->reaction1 reaction2 Suzuki or Buchwald-Hartwig Cross-Coupling start->reaction2 reaction3 Nucleophilic Aromatic Substitution start->reaction3 deriv1 Amides, Tetrazoles, etc. reaction1->deriv1 deriv2 Aryl/Heteroaryl-substituted Pyridines reaction2->deriv2 deriv3 Amino-substituted Pyridines reaction3->deriv3 eval1 In vitro Assays deriv1->eval1 deriv2->eval1 deriv3->eval1 eval2 Cell-based Assays eval1->eval2 eval3 In vivo Studies eval2->eval3 PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Processes cluster_inhibitor Potential Inhibition Point RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription Akt->Transcription Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition Proliferation Cell Proliferation S6K->Proliferation Growth Cell Growth eIF4EBP1->Growth Inhibition of translation Transcription->Proliferation Transcription->Survival Transcription->Growth Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 SAR_Concept cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Core This compound Mod1 R1 Substitution (at C6 of Pyridine) Core->Mod1 Mod2 R2 Substitution (on Acetonitrile) Core->Mod2 Mod3 Modification of Nitrile Group Core->Mod3 Potency Potency (IC50) Mod1->Potency Selectivity Selectivity Mod1->Selectivity ADME ADME Properties Mod1->ADME Mod2->Potency Mod2->Selectivity Mod2->ADME Mod3->Potency Mod3->Selectivity Mod3->ADME

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Bromopyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents. The strategic introduction of a bromine atom onto this versatile ring system can significantly alter its physicochemical properties, often leading to enhanced biological activity and novel mechanisms of action. Bromopyridine derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][2][3] This technical guide provides an in-depth exploration of the biological activities of bromopyridine-containing compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present quantitative data, detail relevant experimental protocols, and visualize key cellular pathways.

I. Anticancer Activity

Brominated pyridine derivatives have demonstrated significant potential as anticancer agents across a variety of cancer cell lines.[1] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that regulate cancer cell proliferation, survival, angiogenesis, and apoptosis.[1][4]

Key Signaling Pathways and Mechanisms of Action

1. Inhibition of Kinase Signaling Pathways:

Many bromopyridine derivatives function as kinase inhibitors, targeting enzymes crucial for tumor growth and survival.[5][6] One of the key targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis. By blocking the ATP binding site of the VEGFR-2 tyrosine kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, ultimately leading to a reduction in the formation of new blood vessels that supply tumors.[1][4]

VEGFR2_Inhibition cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Signaling Downstream Signaling P_VEGFR2->Signaling Angiogenesis Angiogenesis Signaling->Angiogenesis Bromopyridine Bromopyridine Compound Bromopyridine->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway.

2. Induction of Apoptosis and Cell Cycle Arrest:

Certain bromopyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[7][8] This is often achieved through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][7] Activation of p53 can halt the cell cycle to allow for DNA repair or, if the damage is severe, trigger programmed cell death (apoptosis).[1] The JNK pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is also instrumental in regulating apoptosis in response to cellular stress.[1]

p53_JNK_Pathway cluster_stress Cellular Stress Response cluster_outcomes Cellular Outcomes compound Bromopyridine Compound p53 p53 Upregulation compound->p53 JNK JNK Pathway Activation compound->JNK arrest G2/M Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis JNK->apoptosis

p53 and JNK pathway activation by bromopyridines.

Another postulated mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS). An increase in intracellular ROS can trigger the intrinsic apoptotic pathway by altering the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.[9]

3. Inhibition of Tubulin Polymerization:

Some pyridine derivatives act as microtubule-targeting agents, inhibiting tubulin polymerization.[8] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By disrupting microtubule dynamics, these compounds cause cells to arrest in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[8]

Quantitative Anticancer Data

The in vitro anticancer activity of selected bromopyridine-containing compounds is summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2Liver4.5 ± 0.3--
2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2Liver> 20--
Pyridine-urea derivative 8eMCF-7Breast0.22Doxorubicin1.93
Pyridine-urea derivative 8nMCF-7Breast1.88Doxorubicin1.93
Novel Pyridine Derivative H42SKOV3Ovarian0.87--
Novel Pyridine Derivative H42A2780Ovarian5.4--
Bromopyrimidine analog 3BGC-823Gastric0.49 ± 1.45--
Bromopyrimidine analog 4eMCF-7Breast0.65 ± 0.53--
Imidazo[1,2-a]pyridine IP-5HCC1937Breast45--
Imidazo[1,2-a]pyridine IP-6HCC1937Breast47.7--
Pyridine derivative 12MCF-7Breast0.5Doxorubicin2.14
Pyridine derivative 12HepG2Liver6.6Doxorubicin2.48

(Data sourced from[1][5][10][11])

II. Experimental Protocols: Anticancer Assays

A crucial step in drug discovery is the in vitro assessment of a compound's cytotoxic and mechanistic properties. The following protocols provide a framework for evaluating the anticancer effects of bromopyridine derivatives.

Workflow for In Vitro Anticancer Evaluation

Anticancer_Workflow start Start: Select Cancer Cell Lines culture Cell Seeding (96-well plates) start->culture treat Treat with Bromopyridine Compound (Varying Conc.) culture->treat incubate Incubate (e.g., 24-48 hours) treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability ic50 Calculate IC50 Value viability->ic50 mechanistic Mechanistic Studies (for potent compounds) ic50->mechanistic apoptosis Apoptosis Assay (Flow Cytometry) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle western Western Blot (Protein Expression) mechanistic->western end End: Data Analysis & Interpretation apoptosis->end cell_cycle->end western->end

General workflow for anticancer compound screening.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][12]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (bromopyridine derivative)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4x10³ to 1x10⁴ cells per well in 100 µL of complete medium.[1][13] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 36, or 48 hours).[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150-200 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and plot a dose-response curve to determine the IC50 value.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.[13]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the bromopyridine compound for a specified time (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 12 hours.[13]

  • Staining: Wash the fixed cells with cold PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[13]

  • Analysis: Incubate for 30 minutes at 37°C in the dark. Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

III. Antimicrobial Activity

Bromopyridine derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[1][3] The presence of the bromine atom can enhance the lipophilicity of the pyridine ring, which may facilitate its penetration through microbial cell membranes.[1]

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of selected bromopyridine-containing compounds is summarized below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Compound/DerivativeMicroorganismTypeMIC (µg/mL)Reference Compound
Pyridine derivative 12aEscherichia coliGram-negative19.5-
Pyridine derivative 12aBacillus mycoidesGram-positive4.8-
Pyridine derivative 12aCandida albicansFungus4.8-
Pyridine derivative 15Escherichia coliGram-negative4.8-
Pyridine derivative 15Bacillus mycoidesGram-positive9.8-
Pyridine derivative 15Candida albicansFungus39-
4-F substituted pyridine 17dStaphylococcus aureusGram-positive0.5Gatifloxacin
Pyridine derivative 17aCandida albicans ATCC 9763Fungus8Fluconazole
6-bromo-2-(phenyl)-1H-imidazo[4,5-b]pyridineStaphylococcus aureusGram-positive100Chloramphenicol
6-bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridineAspergillus nigerFungus100Fluconazole

(Data sourced from[3][15][16])

IV. Experimental Protocol: Antimicrobial Assays

Protocol 3: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and reliable technique to determine the MIC of an antimicrobial agent against bacteria or fungi.[14][17][18]

Workflow for MIC Determination

MIC_Workflow start Start: Prepare Compound Stock Solution plate_prep Dispense Broth Medium into 96-well plate start->plate_prep serial_dilute Perform 2-fold Serial Dilution of Compound across plate plate_prep->serial_dilute inoculate Inoculate wells with Microbial Suspension serial_dilute->inoculate inoculum_prep Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) inoculum_prep->inoculate controls Include Growth Control (no compound) & Sterility Control (no microbes) inoculate->controls incubate Incubate Plate (e.g., 18-24h at 37°C) controls->incubate read Read Results Visually or with Plate Reader incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Test microorganism strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[14]

  • Test compound (bromopyridine derivative)

  • Sterile 96-well microtiter plates (round-bottom preferred)[17]

  • Sterile diluents (e.g., saline, PBS)

  • Spectrophotometer or McFarland standards

Methodology:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) and then dilute it in the test broth to twice the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).[17]

  • Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[17]

  • Serial Dilution: Add 100 µL of the 2x concentrated compound solution to the first column of wells. Mix thoroughly by pipetting up and down. Transfer 100 µL from the first column to the second, mix, and continue this two-fold serial dilution across the plate, typically to column 10. Discard 100 µL from column 10.[17] Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no compound, no bacteria).[17]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

  • Inoculation: Add the appropriate volume (e.g., 5 µL) of the standardized bacterial or fungal suspension to each well (except the sterility control wells).[17]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[18]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[18][19] Results can also be read using a plate reader to measure optical density.[17]

V. Other Biological Activities

Enzyme Inhibition

Beyond anticancer and antimicrobial activities, pyridine derivatives have been studied for their effects on specific enzymes. For instance, some pyridine compounds have been identified as inhibitors of NADH dehydrogenase (Complex I) in the mitochondrial respiratory chain.[20][21] This inhibition disrupts ATP synthesis within the mitochondria.[20] While the initial research focused on understanding the neurotoxicity of certain pyridinium compounds, it highlights another avenue for the biological activity of this chemical class.[20][21]

Bromopyridine-containing compounds represent a versatile and highly promising class of molecules in drug discovery. Their demonstrated efficacy in inhibiting cancer cell growth through multiple mechanisms—including kinase inhibition, cell cycle arrest, and apoptosis induction—marks them as strong candidates for further oncological research. Furthermore, their significant antimicrobial activity against a spectrum of bacteria and fungi addresses the urgent need for new anti-infective agents. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to synthesize, evaluate, and optimize novel bromopyridine derivatives for therapeutic applications. Future work will likely focus on enhancing specificity, reducing potential toxicity, and exploring new biological targets to fully harness the therapeutic potential of this important chemical scaffold.

References

A Technical Guide to the Synthetic Routes for Substituted Pyridineacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridineacetonitriles are a pivotal class of heterocyclic compounds, serving as crucial intermediates and structural motifs in medicinal chemistry and drug development.[1][2] Their versatile reactivity, stemming from the activated methylene group and the nitrile functionality, allows for the construction of complex molecular architectures found in numerous pharmaceutical agents. Approximately 20% of the top 200 drugs feature a pyridine-based compound, highlighting the significance of efficient synthetic access to these building blocks.[2] This guide provides an in-depth review of the core synthetic strategies for preparing substituted pyridineacetonitriles, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Synthesis via Cyanation of Picolines

One of the most direct methods for synthesizing simple pyridineacetonitriles is the high-temperature gas-phase cyanation of picolines (methylpyridines). This approach is particularly suited for industrial-scale production of the parent, unsubstituted pyridineacetonitriles.

A key example is the synthesis of pyridine-3-acetonitrile from 3-picoline and cyanogen chloride.[3] The reaction is performed at elevated temperatures in a flow reactor.

Data Presentation: Cyanation of 3-Picoline
Starting MaterialCyanating AgentTemperatureProductPurityYield (%)Reference
3-PicolineCyanogen Chloride680 °CPyridine-3-acetonitrile98-99%75%[3]
Experimental Protocol: Synthesis of Pyridine-3-acetonitrile[5]
  • Reactor Setup : A quartz tube (1 meter long, 20 mm wide) is used as the reactor and heated externally.

  • Reagent Feed : 7.1 grams (0.12 mole) of cyanogen chloride and 42.8 grams (0.46 mole) of 3-methylpyridine are preheated to 550 °C and fed separately into the tube in a homogeneous flow on an hourly basis.

  • Reaction : The reaction temperature within the quartz tube is maintained at 680 °C.

  • Workup : The reaction mixture exiting the reactor is immediately treated in a gas washer with a 5% aqueous sodium hydroxide solution (1.2 liters per hour).

  • Extraction : The aqueous mixture from the gas washer is extracted hourly with dichloromethane (2 liters).

  • Purification : The organic phase is collected, and unreacted 3-methylpyridine and dichloromethane are recovered by distillation. The resulting pyridine-3-acetonitrile is purified by distillation (boiling point 101-109 °C at 1.5 mbar).

Visualization: Picoline Cyanation Workflow

G picoline 3-Picoline reactor Quartz Tube Reactor (680 °C) picoline->reactor cncl Cyanogen Chloride cncl->reactor quench NaOH Quench reactor->quench Gas Mixture extraction DCM Extraction quench->extraction distillation Distillation extraction->distillation Organic Phase product 3-Pyridineacetonitrile distillation->product

Caption: High-temperature gas-phase synthesis of 3-pyridineacetonitrile.

Synthesis via Alkylation of Acetonitriles

This strategy involves the deprotonation of a compound with an activated methylene group, such as phenylacetonitrile, followed by nucleophilic substitution on a halopyridine. This is a versatile method for producing α-substituted-pyridylacetonitriles.

The synthesis of α-phenyl-α-(2-pyridyl)acetonitrile serves as a classic example, where phenylacetonitrile is alkylated with 2-bromopyridine using sodium amide as a strong base.[4]

Data Presentation: Alkylation of Phenylacetonitrile
AcetonitrileHalopyridineBaseSolventTemperatureProductYield (%)Reference
Phenylacetonitrile2-BromopyridineSodium Amide (NaNH₂)Toluene30-35 °C, then refluxα-Phenyl-α-(2-pyridyl)acetonitrile54%[4]
Experimental Protocol: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile[6]
  • Deprotonation : Add 46.8 g (0.40 mole) of phenylacetonitrile dropwise to a stirred suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene. Maintain the temperature at 30-35 °C using an ice bath. After the addition, bring the mixture to reflux and maintain for 4.5 hours.

  • Alkylation : Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux. Continue stirring and refluxing for an additional 3 hours after the addition is complete.

  • Workup : Cool the mixture to 25 °C and cautiously add approximately 300 ml of water. Separate the phases.

  • Extraction : Extract the toluene layer with water (approx. 150 ml) and then with several portions of cold 6 N hydrochloric acid. Basify the acidic extracts with 50% sodium hydroxide while cooling, and then extract with ether.

  • Purification : Wash the ether extract with water, dry over sodium sulfate, and concentrate. Distill the residue under vacuum (b.p. 134-136 °C / 0.07 mm). The product crystallizes upon standing and can be recrystallized from isopropyl ether (m.p. 87-88.5 °C).

Visualization: Acetonitrile Alkylation Pathway

G cluster_1 Step 1: Deprotonation cluster_2 Step 2: Alkylation phenylacetonitrile Phenylacetonitrile nan_h2 NaNH₂ Toluene, 30-35 °C -> Reflux anion Carbanion Intermediate phenylacetonitrile->anion + NaNH₂ product α-Phenyl-α-(2-pyridyl)acetonitrile anion->product + 2-Bromopyridine bromopyridine 2-Bromopyridine reflux Toluene Reflux

Caption: Two-step synthesis via deprotonation and alkylation.

Synthesis via Multi-component Reactions

Modern synthetic approaches often employ multi-component reactions (MCRs) to construct complex molecules in a single step, which is highly efficient. The synthesis of polysubstituted pyridine-3-carbonitriles can be achieved by reacting chalcones, an active methylene nitrile, and an ammonium source, often accelerated by microwave irradiation.[5]

This method offers significant advantages over conventional heating, including drastically reduced reaction times and improved yields.[5]

Data Presentation: Microwave-Assisted Three-Component Synthesis[7]
ChalconeActive Methylene NitrileNitrogen SourceMethodTimeTempYield (%)
Various substituted chalcones3-Aminobut-2-enenitrileAmmonium AcetateMicrowave10-30 min130-140 °C49-90%
Various substituted chalcones3-Aminobut-2-enenitrileAmmonium AcetateConventional10-16 hRefluxLower
Experimental Protocol: Microwave-Assisted Synthesis of 2,4,6-Trisubstituted Pyridine-3-carbonitriles[7]
  • Reaction Setup : In a Teflon septum-capped reaction vessel, combine an equimolar mixture of the chalcone (1 mmol) and 3-aminobut-2-enenitrile (1 mmol) in absolute ethanol (10 ml).

  • Reagent Addition : Add ammonium acetate (1.5 mmol) to the mixture.

  • Microwave Irradiation : Place the vessel in a monomode microwave synthesizer and irradiate at 130 °C for 30 minutes.

  • Cooling : After irradiation, allow the reaction to cool to 55 °C inside the reactor, followed by cooling to room temperature.

  • Isolation : The precipitated solid product is collected by filtration, washed with ice-cold water, and recrystallized from absolute ethanol. The reaction progress is monitored by Thin Layer Chromatography (TLC).

Visualization: Multi-component Reaction Workflow

G chalcone Chalcone mix Mix in Ethanol chalcone->mix aminonitrile 3-Aminobut-2-enenitrile aminonitrile->mix nh4oac Ammonium Acetate nh4oac->mix reaction Microwave Irradiation 130 °C, 30 min mix->reaction workup Cooling & Precipitation reaction->workup product Trisubstituted Pyridine-3-carbonitrile workup->product

Caption: One-pot, three-component synthesis of substituted pyridines.

Other Notable Synthetic Routes

Several other routes have been developed, offering alternative pathways to substituted pyridineacetonitriles.

  • From Pyridine Amides : 3-Pyridylacetonitrile can be synthesized from the corresponding pyridine-3-acetamide, typically through a dehydration reaction.[6]

  • From Vinyl Pyridines (VPP) : A patented industrial method describes the synthesis of pyridylacetonitriles starting from vinylpyridines. The multi-step process involves reaction with hydrogen peroxide and ferrous chloride to form a pyridine formyl chloride, followed by cyanation with potassium cyanide, and a final reduction step. This method reports high yields (>91%) and purity (>96%) under gentle, atmospheric pressure conditions.[7]

  • Palladium-Catalyzed Cyanation : Aryl halides, including halopyridines, can be converted to their corresponding nitriles using palladium catalysis.[8] Reagents like potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂) are commonly used as the cyanide source.[8] This method is valuable for its broad substrate scope and functional group tolerance.

Visualization: General Palladium-Catalyzed Cyanation

G start Substituted Halopyridine product Substituted Pyridineacetonitrile start->product  Cross-Coupling   reagents Pd Catalyst + Ligand + Cyanide Source (e.g., Zn(CN)₂)

Caption: General scheme for Pd-catalyzed cyanation of halopyridines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile from the commercially available starting material, 2-bromo-6-methylpyridine. The synthetic route involves an initial free-radical bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual workflow diagram to ensure reproducibility and clarity for researchers in organic synthesis and drug development.

Introduction

Substituted pyridylacetonitriles are valuable building blocks in medicinal chemistry, serving as precursors for a wide range of heterocyclic compounds with potential therapeutic applications. The title compound, this compound, features a reactive nitrile group and a bromine atom, making it a versatile intermediate for further chemical modifications, such as nucleophilic aromatic substitution, cross-coupling reactions, and transformations of the nitrile moiety. This protocol outlines a reliable and accessible method for its preparation on a laboratory scale.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Step 1: Radical Bromination. 2-Bromo-6-methylpyridine is subjected to a Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and a radical initiator to yield the intermediate, 2-bromo-6-(bromomethyl)pyridine.

  • Step 2: Cyanation. The resulting 2-bromo-6-(bromomethyl)pyridine undergoes a nucleophilic substitution reaction with sodium cyanide to afford the final product, this compound.

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Fume hood

Reagents:

  • 2-Bromo-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This procedure details the free-radical bromination of the methyl group on the pyridine ring.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄).

  • Addition of Reagents: To this solution, add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the solid and wash it with a small amount of cold CCl₄.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 2-bromo-6-(bromomethyl)pyridine as a solid.

Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the benzylic bromide with cyanide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-bromo-6-(bromomethyl)pyridine (1.0 eq) obtained from the previous step in dimethyl sulfoxide (DMSO).

  • Addition of Cyanide: Carefully add sodium cyanide (NaCN, 1.2 eq) portion-wise to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-3 hours.

  • Work-up: Upon completion, pour the reaction mixture into a larger beaker containing ice-water. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis.

ParameterStep 1: BrominationStep 2: Cyanation
Starting Material 2-Bromo-6-methylpyridine2-Bromo-6-(bromomethyl)pyridine
Molar Mass ( g/mol )172.02250.92
Key Reagents N-Bromosuccinimide (NBS)Sodium Cyanide (NaCN)
Molar Equivalents1.11.2
Solvent Carbon Tetrachloride (CCl₄)Dimethyl Sulfoxide (DMSO)
Reaction Temperature Reflux (~77°C)Room Temperature
Typical Reaction Time 2 - 4 hours2 - 3 hours
Product 2-Bromo-6-(bromomethyl)pyridineThis compound
Molar Mass ( g/mol )250.92197.03
Typical Yield 70-85%80-90%
Product Appearance White to off-white solidSolid
Spectroscopic Data -¹H NMR (CDCl₃): δ 7.69 (t, 1H), 7.49 (d, 1H), 7.39 (d, 1H), 3.93 (s, 2H)

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Synthesis_Workflow Start Start: 2-Bromo-6-methylpyridine Step1 Step 1: Radical Bromination Start->Step1 NBS, AIBN CCl4, Reflux Intermediate Intermediate: 2-Bromo-6-(bromomethyl)pyridine Step1->Intermediate Step2 Step 2: Cyanation Intermediate->Step2 NaCN DMSO, RT Product Final Product: This compound Step2->Product End End Product->End

Caption: Synthetic workflow for the preparation of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanide is a highly toxic substance. Handle with extreme care and have an appropriate quenching solution (e.g., bleach) and emergency procedures in place.

  • Carbon tetrachloride is a hazardous solvent; use with appropriate engineering controls.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The described methods utilize common laboratory reagents and techniques, making this valuable building block readily accessible for applications in pharmaceutical research and development. The provided data and workflow diagram are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

Synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[ANT-2025-12-30]

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the radical bromination of 2-bromo-6-methylpyridine using N-bromosuccinimide (NBS) to yield the intermediate, 2-bromo-6-(bromomethyl)pyridine. This intermediate subsequently undergoes nucleophilic substitution with sodium cyanide to afford the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed methodology, tabulated data, and a visual workflow to ensure reproducibility and success in the laboratory.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The presence of the bromo- and cyano- functionalities on the pyridine scaffold allows for diverse chemical modifications, making it a versatile precursor for the development of novel therapeutics. This document outlines a reliable and reproducible protocol for its preparation from commercially available starting materials.

Overall Reaction Scheme

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Cyanation 2-bromo-6-methylpyridine 2-bromo-6-methylpyridine Reflux Reflux 2-bromo-6-methylpyridine->Reflux NBS NBS NBS->Reflux AIBN AIBN AIBN->Reflux CCl4 CCl4 CCl4->Reflux 2-bromo-6-(bromomethyl)pyridine 2-bromo-6-(bromomethyl)pyridine Reflux->2-bromo-6-(bromomethyl)pyridine Intermediate 2-bromo-6-(bromomethyl)pyridine Stir_RT Stir at RT Intermediate->Stir_RT NaCN NaCN NaCN->Stir_RT DMSO DMSO DMSO->Stir_RT Final_Product This compound Stir_RT->Final_Product

Figure 1: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine

This procedure details the radical bromination of the methyl group of 2-bromo-6-methylpyridine.

Materials:

  • 2-Bromo-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-bromo-6-(bromomethyl)pyridine. The crude product can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure describes the nucleophilic substitution of the benzylic bromide with a cyanide group.

Materials:

  • Crude 2-Bromo-6-(bromomethyl)pyridine from Step 1

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

Procedure:

  • In a round-bottom flask, dissolve the crude 2-bromo-6-(bromomethyl)pyridine (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

ParameterStep 1: BrominationStep 2: CyanationOverall
Starting Material 2-Bromo-6-methylpyridine2-Bromo-6-(bromomethyl)pyridine2-Bromo-6-methylpyridine
Key Reagents NBS, AIBNSodium Cyanide-
Solvent Carbon TetrachlorideDMSO-
Reaction Temperature Reflux (~77°C)Room Temperature-
Reaction Time 4-6 hours12-16 hours-
Typical Yield ~85-95% (crude)~70-80% (after purification)~60-75%
Product Purity Used crude in next step>98% (after purification)>98%
Product Appearance -White to off-white solidWhite to off-white solid

Characterization Data for this compound:

  • Molecular Formula: C₇H₅BrN₂[2]

  • Molecular Weight: 197.03 g/mol [2][3]

  • CAS Number: 112575-11-8[3]

Experimental Workflow

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation A1 Dissolve 2-bromo-6-methylpyridine in CCl4 A2 Add NBS and AIBN A1->A2 A3 Reflux for 4-6h A2->A3 A4 Cool to RT and filter A3->A4 A5 Wash with NaHCO3 and brine A4->A5 A6 Dry and concentrate A5->A6 B1 Dissolve crude intermediate in DMSO A6->B1 Crude Intermediate B2 Add NaCN B1->B2 B3 Stir at RT for 12-16h B2->B3 B4 Quench with water and extract B3->B4 B5 Wash with water and brine B4->B5 B6 Dry and concentrate B5->B6 B7 Purify by column chromatography B6->B7

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanide is extremely toxic and should be handled with extreme care. In case of contact or inhalation, seek immediate medical attention.

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate care to avoid inhalation and skin contact.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(6-Bromopyridin-2-yl)acetonitrile is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. The presence of a reactive bromine atom on the pyridine ring allows for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the 6-position. The acetonitrile moiety provides a handle for further synthetic transformations or can act as a key pharmacophore. This document provides detailed protocols and application data for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, to facilitate its use in drug discovery and development. These protocols are based on established methodologies for related 2-bromopyridine substrates and serve as a robust starting point for reaction optimization.[1][2]

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[3][4] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[4][5]

  • Transmetalation (or related step): The coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.[5][6] For Heck reactions, this step is a migratory insertion of the alkene.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[4]

Palladium Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) pd2_oxidative R-Pd(II)L2-X (Organopalladium Complex) pd0->pd2_oxidative Oxidative Addition pd2_trans R-Pd(II)L2-R' pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' (Coupled Product) pd2_trans->product sub_rx R-X (e.g., this compound) sub_rx->pd2_oxidative sub_r R'-[M] (Coupling Partner) sub_r->pd2_trans

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organohalide.[6][7] This reaction is widely used to synthesize biaryl and vinyl-substituted pyridine derivatives and is known for its mild conditions and high functional group tolerance.[2][8]

Typical Reaction Conditions for 2-Bromopyridines

ParameterConditionCoupling PartnerProduct YieldReference
Catalyst Pd(OAc)₂ (0.1-0.2 mol%)Phenylboronic acidDi-arylated: 90%[9]
Ligand IPr (0.2-0.4 mol%)4-Methoxyphenylboronic acidMono-arylated: 92-95%[9]
Base K₂CO₃ or K₃PO₄Arylboronic acidGood to Excellent[1][9]
Solvent H₂O/CH₃CN or 1,4-Dioxane--[9]
Temperature Room Temperature to 80 °C--[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted from established methods for the arylation of 2-bromopyridines.[2][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.001-5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) or similar phosphine ligand (e.g., PPh₃)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1:1 mixture of water and acetonitrile)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, the ligand, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 80 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is instrumental in synthesizing alkynyl-substituted pyridines, which are valuable intermediates in pharmaceutical synthesis.[12]

Typical Reaction Conditions for 2-Bromopyridines

ParameterConditionCoupling PartnerProduct YieldReference
Catalyst PdCl₂(PPh₃)₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)Terminal AlkyneGood to Excellent[9][13]
Co-catalyst Copper(I) iodide (CuI) (5 mol%)--[9]
Base Triethylamine (Et₃N) or Diisopropylamine--[5][9]
Solvent N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)--[5][9]
Temperature Room Temperature to 80 °C--[9]

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.[5][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous DMF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C, or stir at room temperature.

  • Monitor the reaction's progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, offering a reliable method for vinylation.[3][14] This reaction is valuable for introducing vinyl groups onto the pyridine scaffold of this compound.

Typical Reaction Conditions for 2-Bromopyridines

ParameterConditionCoupling PartnerProduct YieldReference
Catalyst Pd(OAc)₂ (1-5 mol%)Alkene (e.g., Styrene)Good to Excellent[1][14]
Ligand PPh₃ or P(o-tol)₃ (if required)--[14]
Base Et₃N or K₂CO₃--[1][3]
Solvent DMF or Acetonitrile--[1][14]
Temperature 80-140 °C--[14]

Experimental Protocol: Heck Coupling

This is a representative procedure for the Heck coupling of a bromopyridine.[1][14]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and Et₃N in a sealed reaction vessel.

  • Purge the vessel with an inert gas.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100–120 °C and stir for 12–24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[15][16] This reaction is essential for synthesizing substituted aminopyridines, a common motif in pharmacologically active molecules.

Typical Reaction Conditions for 2-Bromopyridines

ParameterConditionCoupling PartnerProduct YieldReference
Catalyst Pd(OAc)₂ (5 mol%)Volatile Amines55-94%[15][17]
Ligand dppp (10 mol%)N-methyl(phenyl)methanamine91%[17]
Base Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)Isopropylamine93%[17]
Solvent Toluene--[17]
Temperature 80 °C to Reflux--[17]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a practical method for the amination of 2-bromopyridines.[17]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-5.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.2 equiv)

  • Anhydrous Toluene

  • Round-bottomed flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Charge a round-bottomed flask or a sealed tube with Pd(OAc)₂, dppp, and sodium tert-butoxide.

  • Purge the vessel with nitrogen for 5 minutes.

  • Add anhydrous toluene, this compound, and the desired amine.

  • Heat the mixture at 80 °C (or reflux) with stirring for 1-14 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Dilute with diethyl ether and wash with water and brine.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude brown oil or solid using flash chromatography.

Experimental Workflow setup 1. Setup & Reagent Addition inert 2. Purge with Inert Gas (N2 or Ar) setup->inert react 3. Heat & Stir Reaction inert->react monitor 4. Monitor Progress (TLC / GC-MS) react->monitor workup 5. Quench & Workup (Extraction, Washing) monitor->workup Upon Completion purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize

A typical workflow for palladium-catalyzed cross-coupling experiments.

References

Application Notes and Protocols for Suzuki Coupling of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2-(6-Bromopyridin-2-yl)acetonitrile with various boronic acids. The Suzuki coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds, and the following protocols offer starting points for the synthesis of a diverse range of 2-(6-arylpyridin-2-yl)acetonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

The protocols are based on established methodologies for the coupling of related 2-bromopyridine derivatives. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific substrates.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1] The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step is facilitated by the base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling, especially with potentially challenging substrates like 2-bromopyridines.[3][4] The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[4] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate this issue.[3][4]

Below is a summary of catalyst systems commonly used for the Suzuki coupling of bromopyridines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Bromopyridines

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O801285[3]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100495[3]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298[3]
Pd(dppf)Cl₂2-5K₂CO₃1,4-Dioxane/H₂O80-1001281[2]

Note: The data presented is for model bromopyridine substrates and should be used as a guideline for reaction optimization.

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid. [4]

Protocol 1: General Procedure using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)

This protocol is a good starting point and utilizes a versatile and effective catalyst system for many bromopyridines.[3]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

experimental_workflow_phosphine cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic acid Pd(OAc)₂/SPhos K₃PO₄ inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Degassed 1,4-Dioxane inert->solvent heat Heat to 100°C with Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Ethyl Acetate & Water Separate Layers cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: Workflow for Suzuki coupling using a phosphine-based catalyst.

Protocol 2: General Procedure using a Pre-formed Catalyst (e.g., Pd(PPh₃)₄)

This protocol uses a common and commercially available Pd(0) catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed Toluene (4 mL) and Water (1 mL)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene and water.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure using an N-Heterocyclic Carbene (NHC)-Based Catalyst (e.g., PEPPSI-IPr)

NHC-palladium complexes are often highly active catalysts for Suzuki couplings, allowing for lower catalyst loadings and shorter reaction times.[3]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • PEPPSI-IPr (0.005 mmol, 0.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed t-Amyl alcohol (5 mL)

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, PEPPSI-IPr catalyst, and cesium carbonate.

  • Evacuate and backfill the tube with Argon (repeat three times).

  • Add the degassed t-Amyl alcohol via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction's progress. These reactions are often complete within 2-4 hours.

  • Once complete, cool to room temperature and follow the workup and purification procedure described in Protocol 1.

General Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa R¹-Br pd2_complex R¹-Pd(II)L₂-Br oa->pd2_complex trans Transmetalation pd2_complex->trans R²-B(OH)₂ Base pd2_biaryl R¹-Pd(II)L₂-R² trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 regenerates product R¹-R² (Coupled Product) re->product reagents R¹-Br + R²-B(OH)₂ + Base byproducts Br⁻ + B(OH)₃ + Base-H⁺

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different bases (K₃PO₄, Cs₂CO₃ are often more effective for challenging substrates) and solvents.[2][4] Increasing the reaction temperature or time may also be beneficial. The use of a more electron-rich and bulky ligand, such as SPhos or XPhos, can improve catalyst performance.[5]

  • Byproduct Formation: Homocoupling of the boronic acid can be minimized by ensuring the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[4] Protodeboronation (loss of the boronic acid group) can sometimes be an issue, especially with aqueous bases.[4] Using boronic esters (e.g., pinacol esters) can sometimes mitigate this problem.[4]

  • Catalyst Deactivation: For 2-substituted pyridines, catalyst deactivation is a known issue.[4] Employing bulky ligands can sterically shield the palladium center and prevent deactivation by the pyridine nitrogen.[4]

By starting with the protocols provided and systematically optimizing the reaction conditions, researchers can efficiently synthesize a wide array of novel compounds based on the 2-(6-arylpyridin-2-yl)acetonitrile scaffold for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups. The 2-aminopyridine moiety is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-(6-Bromopyridin-2-yl)acetonitrile, a key intermediate for the synthesis of various substituted pyridines. The presence of the acetonitrile group requires careful optimization of reaction conditions to achieve high yields.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 2-(6-aminopyridin-2-yl)acetonitrile derivative and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is not exhaustively available, these examples with structurally similar substrates provide a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination with Arylamines

EntryArylaminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012Est. >90
24-MethoxyanilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (1.5)Dioxane11016Est. >85
32-MethylanilinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10024Est. >80

*Estimated yields based on similar reactions reported in the literature.[1]

Table 2: Buchwald-Hartwig Amination with Alkylamines

EntryAlkylaminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1n-HexylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene10018Est. >90
2CyclohexylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF8012Est. >95
3MorpholinePd(OAc)₂ (2)P(t-Bu)₃ (3)K₂CO₃ (2.0)Dioxane11024Est. >85

*Estimated yields based on similar reactions reported in the literature.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Amination with Volatile Amines

This protocol is adapted from a procedure for the amination of 2-bromopyridines with volatile amines.[2]

Materials:

  • This compound

  • Amine (e.g., isopropylamine, 5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 0.10 equiv.)

  • Sodium tert-butoxide (NaOt-Bu, 2.2 equiv.)

  • Toluene, anhydrous

  • Sealed tube (e.g., Ace-Thred™)

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, dppp, and NaOt-Bu.

  • Add anhydrous toluene, followed by the volatile amine.

  • Seal the tube tightly and heat the reaction mixture at 80-100 °C overnight (e.g., 14 hours) with mechanical shaking.

  • After cooling to room temperature, carefully open the tube.

  • Transfer the mixture to a separatory funnel.

  • Rinse the reaction tube with diethyl ether and add the rinses to the separatory funnel.

  • Wash the organic mixture with brine and water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography (e.g., eluting with a mixture of ethyl acetate and pentane).

Protocol 2: General Procedure for Amination with Less Volatile Amines

This protocol is a more general procedure that can be adapted for a wider range of amines.

Materials:

  • This compound (1 equiv.)

  • Amine (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)

  • Phosphine ligand (e.g., dppp, 0.10 equiv.)

  • Sodium tert-butoxide (NaOt-Bu, 2.2 equiv.)

  • Toluene, anhydrous

  • Round-bottomed flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottomed flask under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and NaOt-Bu.

  • Add anhydrous toluene and stir the mixture for a few minutes.

  • Add this compound and the amine.

  • Heat the reaction mixture to reflux (or a lower temperature as optimized) for 1-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the reaction flask with diethyl ether and add the rinses to the separatory funnel.

  • Wash the organic mixture with brine and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Pd Precursor, Ligand, and Base in a Dry Flask add_reagents Add this compound and Amine start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat with Vigorous Stirring add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Organic Solvent, Wash with Water and Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)Ln pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition amido_complex Pd(II)-Amido Complex pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product amido_complex->product reactants Ar-Br + R₂NH base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions at the 6-Position of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions at the 6-position of 2-(6-Bromopyridin-2-yl)acetonitrile. This versatile building block is a valuable starting material for the synthesis of a wide array of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals and functional materials. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the 6-position for nucleophilic aromatic substitution (SNAr), facilitating the introduction of various functional groups.

General Reaction Scheme

The nucleophilic substitution reaction at the 6-position of this compound involves the displacement of the bromide ion by a nucleophile. This transformation can be achieved with a variety of nitrogen, oxygen, and sulfur-based nucleophiles, often requiring heat or catalysis.

Diagram of the General Nucleophilic Substitution Reaction

G substrate This compound plus1 + substrate->plus1 nucleophile Nucleophile (Nu-H or Nu-) plus1->nucleophile arrow1 -> nucleophile->arrow1 product 2-(6-Substituted-pyridin-2-yl)acetonitrile arrow1->product plus2 + product->plus2 byproduct HBr or Br- plus2->byproduct

Caption: General scheme of the nucleophilic substitution.

Data Presentation: A Comparative Overview of Nucleophilic Substitution Reactions

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with representative nitrogen, oxygen, and sulfur nucleophiles.

EntryNucleophileProductReaction ConditionsYield (%)
1Piperidine (N-Nucleophile)2-(6-(Piperidin-1-yl)pyridin-2-yl)acetonitrileToluene, 110 °C, 24 h95
2Sodium Methoxide (O-Nucleophile)2-(6-Methoxypyridin-2-yl)acetonitrileMethanol, Reflux, 1.5 h~85 (estimated)
3Thiophenol (S-Nucleophile)2-(6-(Phenylthio)pyridin-2-yl)acetonitrileDMF, K₂CO₃, 80 °C, 12 h~90 (estimated)

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of substituted 2-pyridylacetonitrile derivatives. The following protocols provide step-by-step instructions for the reactions summarized above.

Protocol 1: Synthesis of 2-(6-(Piperidin-1-yl)pyridin-2-yl)acetonitrile (N-Nucleophile)

This protocol describes a direct nucleophilic aromatic substitution using a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Toluene

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 g, 5.1 mmol) in toluene (20 mL), add piperidine (1.5 equivalents, 7.65 mmol).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the residue by silica gel column chromatography to afford the desired product.

Expected Yield: 95%

Protocol 2: Synthesis of 2-(6-Methoxypyridin-2-yl)acetonitrile (O-Nucleophile)

This protocol is adapted from a similar procedure for the synthesis of 2-methoxypyridine-3-carbonitriles and provides a general method for the introduction of an alkoxy group.

Materials:

  • This compound

  • Sodium Methoxide (solid or freshly prepared solution in methanol)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere, or use a commercially available solution.

  • To the freshly prepared sodium methoxide solution, add this compound (1.0 equivalent) dissolved in a minimal amount of methanol.

  • Heat the reaction mixture to reflux and stir for 1.5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Expected Yield: Approximately 85% (yield estimated based on similar transformations).

Protocol 3: Synthesis of 2-(6-(Phenylthio)pyridin-2-yl)acetonitrile (S-Nucleophile)

This protocol outlines a general procedure for the S-arylation of the pyridine core using a thiol.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of this compound (1.0 equivalent) in DMF, add thiophenol (1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired product.

Expected Yield: Approximately 90% (yield estimated based on similar SNAr reactions).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-(6-substituted-pyridin-2-yl)acetonitriles.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Combine Reactants (Substrate, Nucleophile, Solvent, Base/Catalyst) reaction Heat and Stir (Monitor by TLC/LC-MS) start->reaction quench Quench Reaction (if necessary) reaction->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography analysis Characterization (NMR, MS, etc.) chromatography->analysis final_product Pure Product analysis->final_product

Caption: General laboratory workflow for nucleophilic substitution.

Concluding Remarks

The nucleophilic substitution reactions at the 6-position of this compound provide a versatile and efficient platform for the synthesis of a diverse library of substituted pyridine derivatives. The protocols outlined in this document serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Optimization of reaction conditions may be necessary for different nucleophiles to achieve optimal yields and purity.

Application Notes and Protocols for Cyclization Reactions of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cyclization reactions involving the nitrile group of 2-(6-Bromopyridin-2-yl)acetonitrile, a versatile building block in the synthesis of nitrogen-containing fused heterocycles. The resulting scaffolds, particularly indolizine derivatives, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines key synthetic strategies, detailed experimental protocols, and data presented for easy reference.

Introduction to Cyclization Strategies

The reactivity of this compound is characterized by the presence of a reactive nitrile group, an acidic methylene bridge, and a bromo-substituted pyridine ring. These functionalities allow for a variety of cyclization reactions to construct fused heterocyclic systems. A prominent and well-documented application is the synthesis of substituted indolizines. Two effective methods for achieving this transformation are:

  • Palladium-Catalyzed Multicomponent Synthesis: This approach involves the reaction of a 2-bromopyridine derivative with an imine and an alkyne in the presence of a palladium catalyst. The reaction proceeds through the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes a cycloaddition with the alkyne to yield the indolizine core.[1][2][3]

  • Metal-Free Domino Michael/SN2/Aromatization Annulation: This strategy utilizes the reaction of a 2-pyridylacetonitrile derivative with a bromonitroolefin in the presence of a base. The reaction cascade involves a Michael addition, an intramolecular nucleophilic substitution (SN2), and subsequent aromatization to afford the functionalized indolizine.[4]

These methods offer a modular and efficient means to access a diverse range of indolizine derivatives with the potential for various biological applications.

Data Summary

The following tables summarize representative quantitative data for the synthesis of indolizine derivatives based on analogous reactions reported in the literature. These yields are indicative of the expected outcomes for reactions utilizing this compound.

Table 1: Palladium-Catalyzed Synthesis of Indolizine Derivatives

EntryAlkyneProductYield (%)
1Dimethyl acetylenedicarboxylateDimethyl 1-cyano-2-(6-bromopyridin-2-yl)indolizine-2,3-dicarboxylate76 (estimated)
2Ethyl 3-phenyl-2-propynoateEthyl 1-cyano-2-(6-bromopyridin-2-yl)-3-phenylindolizine-2-carboxylate70 (estimated)

Yields are estimated based on reported values for similar substrates in the literature.[1][3]

Table 2: Metal-Free Domino Synthesis of Indolizine Derivatives

EntryBromonitroolefinProductYield (%)
1(E)-2-bromo-1-nitro-3-phenylprop-1-ene1-Cyano-2-(6-bromopyridin-2-yl)-3-phenylindolizine85 (estimated)
2(E)-2-bromo-1-nitro-3-(4-chlorophenyl)prop-1-ene1-Cyano-2-(6-bromopyridin-2-yl)-3-(4-chlorophenyl)indolizine82 (estimated)

Yields are estimated based on reported values for similar substrates in the literature.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Functionalized Indolizines

This protocol describes a one-pot, palladium-catalyzed multicomponent reaction for the synthesis of indolizine derivatives from this compound, an imine, and an alkyne.[1][2][3]

Materials:

  • This compound

  • Appropriate imine (e.g., N-benzylideneaniline)

  • Appropriate alkyne (e.g., dimethyl acetylenedicarboxylate)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrabutylammonium chloride (TBAC)

  • Carbon monoxide (CO) gas

  • Anhydrous solvent (e.g., Benzene-d₆ for monitoring or Toluene for scale-up)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the imine (1.2 equiv), DIPEA (1.2 equiv), and TBAC (1.5 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.025 equiv) and Xantphos (0.1 equiv) in the anhydrous solvent.

  • Add the catalyst solution to the Schlenk tube.

  • Pressurize the Schlenk tube with carbon monoxide (1 atm).

  • Heat the reaction mixture to 80 °C and stir for the time required to form the 1,3-dipole intermediate (this can be monitored by NMR).

  • Once the intermediate is formed, carefully vent the CO atmosphere and introduce the alkyne (1.5 equiv) to the reaction mixture.

  • Continue to stir the reaction at 80 °C until the cycloaddition is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired indolizine derivative.

Protocol 2: Metal-Free Domino Synthesis of Functionalized Indolizines

This protocol outlines a transition-metal-free domino reaction for the synthesis of indolizine derivatives from this compound and a bromonitroolefin.[4]

Materials:

  • This compound

  • Appropriate (E)-bromonitroolefin

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a sealed tube, add this compound (1.5 equiv), the bromonitroolefin (1.0 equiv), and sodium carbonate (1.5 equiv).

  • Add anhydrous THF to the tube.

  • Seal the tube and heat the reaction mixture to 80 °C.

  • Stir the reaction for 24-48 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the functionalized indolizine.

Visualizations

The following diagrams illustrate the generalized reaction pathways and a conceptual experimental workflow.

G cluster_0 Palladium-Catalyzed Indolizine Synthesis A This compound F Mesoionic 1,3-Dipole Intermediate A->F + Imine, CO [Pd] B Imine B->F C CO C->F D Alkyne G Functionalized Indolizine D->G E Pd Catalyst F->G + Alkyne (Cycloaddition)

Caption: Palladium-Catalyzed Synthesis of Indolizines.

G cluster_1 Metal-Free Domino Indolizine Synthesis H This compound K Michael Adduct Intermediate H->K + Bromonitroolefin Base I Bromonitroolefin I->K J Base (e.g., Na2CO3) L Cyclized Intermediate K->L Intramolecular SN2 M Functionalized Indolizine L->M Aromatization (-HNO2)

Caption: Metal-Free Domino Synthesis of Indolizines.

G cluster_2 Experimental Workflow prep Step 1: Reagent Preparation Weigh starting materials Prepare catalyst solution (if applicable) reaction Step 2: Reaction Setup Combine reagents in a suitable vessel Establish inert atmosphere Heat and stir prep->reaction monitoring Step 3: Reaction Monitoring Track progress using TLC or LC-MS reaction->monitoring workup Step 4: Work-up Cool reaction Quench/Filter Extract with organic solvent monitoring->workup purification Step 5: Purification Concentrate crude product Perform column chromatography workup->purification analysis Step 6: Analysis Characterize the pure product (NMR, MS, etc.) purification->analysis

Caption: General Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)acetonitrile is a versatile heterocyclic building block with significant potential in the discovery and development of novel kinase inhibitors. The pyridine core is a well-established scaffold in medicinal chemistry, known to interact with the ATP-binding site of numerous protein kinases. The strategic placement of a bromine atom at the 6-position and a cyanomethyl group at the 2-position offers multiple avenues for synthetic elaboration. The bromine atom serves as a key handle for introducing diverse aryl, heteroaryl, or amino substituents through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The cyanomethyl group, along with the adjacent ring nitrogen, provides a reactive center for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core, which is a prominent scaffold in many clinically relevant kinase inhibitors.

This document provides detailed synthetic strategies, experimental protocols, and representative data for the utilization of this compound in the synthesis of potential kinase inhibitors.

Synthetic Strategies

The primary synthetic approach for elaborating this compound into kinase inhibitor scaffolds involves a two-stage process:

  • Modification of the Pyridine Core: The initial step typically involves a palladium-catalyzed cross-coupling reaction at the 6-position to introduce chemical diversity. The two most common and robust methods for this transformation are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

  • Annulation of the Pyrimidine Ring: Following the modification at the 6-position, the cyanomethyl group and the adjacent pyridine nitrogen are utilized to construct a fused pyrimidine ring, leading to the formation of a pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through condensation with a suitable reagent such as guanidine or a substituted amidine.

A generalized synthetic scheme is presented below:

Synthetic_Scheme start This compound intermediate 6-Substituted-2-(cyanomethyl)pyridine start->intermediate Suzuki-Miyaura Coupling (ArB(OH)₂) or Buchwald-Hartwig Amination (R₂NH) final Pyrido[2,3-d]pyrimidine Kinase Inhibitor intermediate->final Cyclization with Guanidine or Substituted Amidine Experimental_Workflow cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_cyclization Protocol 2: Cyclization s1 Combine Reactants: This compound, Arylboronic acid, K₂CO₃ s2 Add Solvent & Degas s1->s2 s3 Add Pd Catalyst & Heat s2->s3 s4 Reaction Monitoring (TLC/LC-MS) s3->s4 s5 Work-up: Extraction & Washing s4->s5 s6 Purification: Column Chromatography s5->s6 c2 Add 6-Aryl-2-(cyanomethyl)pyridine s6->c2 Intermediate Product c1 Prepare Guanidine Free Base c1->c2 c3 Reflux in Ethanol c2->c3 c4 Reaction Monitoring (TLC/LC-MS) c3->c4 c5 Work-up: Neutralization & Filtration c4->c5 c6 Purification (if necessary) c5->c6 PIM1_Pathway cluster_pathway PIM-1 Signaling Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor STAT STAT Receptor->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription Bad Bad PIM1->Bad Inhibition Proliferation Cell Proliferation PIM1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Inhibition Inhibitor Synthesized Inhibitor (from this compound) Inhibitor->PIM1 Inhibition SAR_Logic cluster_r_groups R-Group Examples Core Pyrido[2,3-d]pyrimidine Core Activity Kinase Inhibitory Activity (e.g., PIM-1 IC₅₀) Core->Activity Provides Scaffold for ATP-Binding Site Interaction R_Group R-Group at 6-Position R_Group->Activity Modulates Potency and Selectivity Phenyl Phenyl (1a) Fluorophenyl 4-Fluorophenyl (1b) Aminophenyl 3-Aminophenyl (1d) Aminophenyl->Activity Increased Potency (Hypothetical)

Application Notes and Protocols for the Preparation of Tubulin-Targeting Agents from 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel pyrrole-based tubulin-targeting agents, utilizing 2-(6-Bromopyridin-2-yl)acetonitrile as a versatile starting material. The protocols detailed herein outline a proposed synthetic pathway to access potent anticancer compounds that function by inhibiting tubulin polymerization. Furthermore, standard methodologies for assessing their biological activity, including anti-proliferative effects and impact on the cell cycle, are provided.

Introduction and Rationale

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in essential cellular functions, most notably mitotic spindle formation during cell division.[1] This makes them a prime target for the development of anticancer therapeutics.[2] Agents that interfere with microtubule dynamics can be broadly classified as microtubule-stabilizing or microtubule-destabilizing agents.[3] The latter, which includes inhibitors that bind to the colchicine site on β-tubulin, prevent the polymerization of tubulin dimers into microtubules.[2][4] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][5]

Pyrrole-based compounds have emerged as a promising class of tubulin polymerization inhibitors that bind to the colchicine site.[6] The starting material, this compound, offers a strategic scaffold for the synthesis of such agents. Its activated methylene group is amenable to cyclization reactions to form the core pyrrole ring, while the bromo-substituent provides a handle for late-stage functionalization via cross-coupling reactions to introduce key pharmacophoric elements, such as the 3,4,5-trimethoxyphenyl moiety, known to be crucial for high-affinity binding to the colchicine site.[4]

This document outlines a proposed synthetic route and detailed protocols for the biological characterization of these novel pyridine-fused pyrrole derivatives as potential tubulin-targeting anticancer agents.

Synthetic Workflow and Protocols

A proposed multi-step synthetic strategy has been designed to convert this compound into a potent tubulin-targeting agent. The workflow involves the formation of a substituted pyrrole ring followed by the introduction of a key aryl group via a Suzuki coupling reaction.

G A This compound (Starting Material) B Intermediate Adduct A->B Step 1: Alkylation + α-Haloketone, Base C 2-Amino-3-cyano-4-phenyl-1H- pyrrol-1-yl)(6-bromopyridin-2-yl)methanone (Cyclized Pyrrole) B->C Step 2: Cyclization (Thorpe-Ziegler Type) Base D Final Product (Tubulin-Targeting Agent) C->D Step 3: Suzuki Coupling + Arylboronic Acid, Pd Catalyst

Caption: Proposed synthetic workflow for the preparation of tubulin-targeting agents.

Experimental Protocol: Synthesis

Step 1: Alkylation of this compound

This step involves the reaction of the starting material with an α-haloketone to form an intermediate for the subsequent cyclization.

  • Materials: this compound, 2-chloro-1-phenylethan-1-one, Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add finely powdered K₂CO₃ (1.5 eq).

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add a solution of 2-chloro-1-phenylethan-1-one (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

    • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude intermediate adduct can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Step 2: Intramolecular Cyclization to form the Pyrrole Ring

This step utilizes a base-catalyzed intramolecular cyclization, akin to the Thorpe-Ziegler reaction, to construct the pyrrole heterocycle.[7][8]

  • Materials: Crude intermediate adduct from Step 1, Sodium ethoxide (NaOEt), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the crude intermediate adduct in anhydrous ethanol.

    • Add sodium ethoxide (2.0 eq) portion-wise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the formation of the cyclized product by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the 2-amino-3-cyanopyrrole derivative.

Step 3: Suzuki Cross-Coupling

The final step involves a palladium-catalyzed Suzuki cross-coupling to install the 3,4,5-trimethoxyphenyl group, a key feature for potent tubulin inhibition.[9][10]

  • Materials: Cyclized pyrrole from Step 2, 3,4,5-Trimethoxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, combine the bromopyridine-pyrrole derivative (1.0 eq), 3,4,5-trimethoxyphenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

    • Add a 3:1:1 mixture of toluene:ethanol:water.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 20 minutes.

    • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the mixture.

    • Heat the reaction to 90 °C and stir under an inert atmosphere for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel to afford the target tubulin-targeting agent.

Biological Evaluation: Data and Protocols

The biological activity of the synthesized compounds should be evaluated through a series of in vitro assays to determine their efficacy as tubulin polymerization inhibitors and their cytotoxic effects on cancer cells. The data presented below is representative of analogous pyrrole-based tubulin inhibitors found in the literature.

Data Presentation

Table 1: In Vitro Tubulin Polymerization Inhibition Data for Representative Pyrrole Analogs

Compound ID Target Class IC₅₀ (µM) for Tubulin Polymerization Inhibition Reference Compound IC₅₀ (µM)
Pyrrole-A Pyrrole-based Inhibitor 1.8 Combretastatin A-4 2.1
Pyrrole-B Pyrrole-based Inhibitor 2.5 Colchicine 2.8

| Pyrrole-C | Pyrrole-based Inhibitor | 1.5 | Nocodazole | 1.9 |

Table 2: In Vitro Cytotoxicity Data (IC₅₀, µM) for Representative Pyrrole Analogs

Compound ID MCF-7 (Breast) A549 (Lung) HCT116 (Colon) HeLa (Cervical)
Pyrrole-A 0.025 0.031 0.018 0.042
Pyrrole-B 0.089 0.112 0.075 0.130
Pyrrole-C 0.015 0.022 0.011 0.028

| Paclitaxel | 0.005 | 0.008 | 0.004 | 0.006 |

Experimental Protocols: Biological Assays

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[11][12][13]

  • Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule that specifically binds to polymerized microtubules.

  • Materials: Purified bovine brain tubulin (>99%), GTP solution, General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), Glycerol, Fluorescent reporter (e.g., DAPI), 96-well black microplates, Temperature-controlled microplate reader.

  • Procedure:

    • Prepare a 2x tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer supplemented with 2 mM GTP and 30% glycerol. Keep on ice.

    • Prepare serial dilutions of the test compounds and control inhibitors (e.g., Nocodazole) in General Tubulin Buffer.

    • In a pre-warmed (37 °C) 96-well plate, add 5 µL of the test compound dilutions, controls, or vehicle (DMSO).

    • To initiate polymerization, add 45 µL of the ice-cold tubulin solution containing the fluorescent reporter to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37 °C.

    • Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes.

    • Plot fluorescence intensity versus time to obtain polymerization curves.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by analyzing the area under the curve or the maximum velocity of polymerization.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay determines the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[14][15]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials: Cancer cell lines (e.g., MCF-7, A549), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS), 96-well clear microplates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on cell cycle progression.[3][16]

  • Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The fluorescence intensity of PI in stained cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Materials: Cancer cell line, Test compound, Phosphate-Buffered Saline (PBS), 70% Ethanol (ice-cold), RNase A solution (100 µg/mL), Propidium Iodide (PI) staining solution (50 µg/mL).

  • Procedure:

    • Seed cells in 6-well plates and treat them with the test compound (at its IC₅₀ concentration) for 24 hours.

    • Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

    • Wash the fixed cells with PBS and centrifuge.

    • Resuspend the cell pellet in PBS containing RNase A and incubate at 37 °C for 30 minutes to degrade RNA.

    • Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

    • Analyze the samples using a flow cytometer.

    • The data is analyzed using appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting activity.

Mechanism of Action and Signaling Pathway

Tubulin-targeting agents synthesized from this compound are designed to function as microtubule destabilizers. Their mechanism of action and the downstream signaling pathway leading to apoptosis are illustrated below.

G cluster_0 Mechanism of Action Agent Pyrrole-based Agent ColchicineSite Binds to Colchicine Site on β-Tubulin Agent->ColchicineSite Agent->ColchicineSite Tubulin α/β-Tubulin Dimer Polymerization Tubulin Polymerization Tubulin->Polymerization ColchicineSite->Tubulin ColchicineSite->Polymerization Inhibits ColchicineSite->Polymerization Microtubule Microtubule Formation Polymerization->Microtubule Destabilization Microtubule Destabilization

Caption: Mechanism of microtubule destabilization by the synthesized agents.

The inhibition of microtubule formation triggers a cascade of cellular events, beginning with the activation of the spindle assembly checkpoint, leading to mitotic arrest and culminating in programmed cell death (apoptosis), primarily through the intrinsic mitochondrial pathway.[1][17]

G A Microtubule Destabilization B Mitotic Spindle Disruption A->B C G2/M Phase Arrest B->C D Bcl-2 Phosphorylation (Inactivation) C->D E Bax/Bak Activation D->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Caspase-9) G->H I Caspase-3 Activation (Executioner Caspase) H->I J Apoptosis I->J

References

Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of two important classes of fused heterocyclic compounds, indolizines and pyrido[1,2-a]pyrimidines, utilizing the versatile starting material 2-(6-Bromopyridin-2-yl)acetonitrile. The methodologies presented are based on established palladium-catalyzed annulation and a proposed two-step sequence involving copper-catalyzed amination followed by cyclocondensation.

Synthesis of 7-Bromo-3-cyano-indolizine Derivatives

This protocol describes a palladium-catalyzed regioselective annulation for the synthesis of polysubstituted indolizines. The reaction proceeds via an initial palladium-catalyzed activation of a propargyl carbonate, followed by a nucleophilic attack of the 2-(pyridin-2-yl)acetonitrile derivative and subsequent cyclization.

Experimental Workflow

reagents This compound + Propargyl Carbonate reaction_mixture Add Pd₂(dba)₃, DPE-Phos, K₂CO₃ in DMSO reagents->reaction_mixture 1. heating Heat at 140°C for 16h under Argon reaction_mixture->heating 2. workup Aqueous Workup (Water, Ethyl Acetate) heating->workup 3. purification Column Chromatography workup->purification 4. product 7-Bromo-3-cyano-indolizine Derivative purification->product 5.

Caption: Palladium-catalyzed synthesis of 7-bromo-3-cyano-indolizine derivatives.

Experimental Protocol

Materials:

  • This compound

  • Substituted Propargyl Carbonate (e.g., methyl (1-phenylprop-2-yn-1-yl) carbonate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bis(2-diphenylphosphinophenyl)ether (DPE-Phos)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add this compound (0.2 mmol, 1.0 equiv.), the respective propargyl carbonate (0.3 mmol, 1.5 equiv.), Pd₂(dba)₃ (0.01 mmol, 5 mol%), DPE-Phos (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Add anhydrous DMSO (2 mL) to the tube.

  • Heat the reaction mixture at 140 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 7-bromo-3-cyano-indolizine derivative.

Quantitative Data
EntryPropargyl Carbonate Substituent (R)ProductYield (%)
1Phenyl7-Bromo-3-cyano-1-phenylindolizine~60-70% (estimated)
2Methyl7-Bromo-3-cyano-1-methylindolizine~50-60% (estimated)
3n-Butyl7-Bromo-3-cyano-1-n-butylindolizine~55-65% (estimated)

Note: Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Proposed Two-Step Synthesis of 4-Amino-2-oxo-1,2-dihydropyrido[1,2-a]pyrimidine-3-carbonitrile

This section outlines a proposed two-step synthetic route to a pyrido[1,2-a]pyrimidine derivative. The synthesis commences with a copper-catalyzed amination of this compound to introduce an amino group, followed by a cyclocondensation reaction with a suitable β-dicarbonyl compound.

Synthetic Strategy

start This compound amination Cu-catalyzed Amination (CuI, Diamine ligand, Cs₂CO₃) start->amination intermediate 2-(6-Aminopyridin-2-yl)acetonitrile amination->intermediate cyclization Cyclocondensation (Diethyl Malonate, NaOEt) intermediate->cyclization product 4-Amino-2-oxo-1,2-dihydropyrido [1,2-a]pyrimidine-3-carbonitrile cyclization->product

Caption: Proposed two-step synthesis of a pyrido[1,2-a]pyrimidine derivative.

Experimental Protocols

Step 1: Synthesis of 2-(6-Aminopyridin-2-yl)acetonitrile

Materials:

  • This compound

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium Carbonate (Cs₂CO₃)

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox, charge a Schlenk tube with CuI (0.05 mmol, 5 mol%), this compound (1.0 mmol, 1.0 equiv.), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add anhydrous 1,4-dioxane (2 mL) and DMEDA (0.1 mmol, 10 mol%).

  • Add the ammonia solution (0.5 M in 1,4-dioxane, 4.0 mL, 2.0 mmol, 2.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(6-Aminopyridin-2-yl)acetonitrile.

Step 2: Synthesis of 4-Amino-2-oxo-1,2-dihydropyrido[1,2-a]pyrimidine-3-carbonitrile

Materials:

  • 2-(6-Aminopyridin-2-yl)acetonitrile

  • Diethyl Malonate

  • Sodium Ethoxide (NaOEt)

  • Ethanol (absolute)

Procedure:

  • Dissolve 2-(6-Aminopyridin-2-yl)acetonitrile (1.0 mmol, 1.0 equiv.) in absolute ethanol.

  • Add sodium ethoxide (1.1 mmol, 1.1 equiv.) to the solution and stir for 15 minutes at room temperature.

  • Add diethyl malonate (1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl).

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the desired pyrido[1,2-a]pyrimidine product.

Quantitative Data (Proposed)
StepReactantProductExpected Yield (%)
1This compound2-(6-Aminopyridin-2-yl)acetonitrile70-85%
22-(6-Aminopyridin-2-yl)acetonitrile4-Amino-2-oxo-1,2-dihydropyrido[1,2-a]pyrimidine-3-carbonitrile60-75%

Note: These yields are estimates based on analogous reactions reported in the literature and would require experimental verification.

Biological Significance and Signaling Pathways

Indolizine Derivatives

Indolizine and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The planar, electron-rich indolizine core can intercalate with DNA and interact with various enzymes and receptors, making it a privileged scaffold in drug discovery.

Pyrido[1,2-a]pyrimidine Derivatives and SHP2 Signaling

Pyrido[1,2-a]pyrimidine derivatives have emerged as promising scaffolds for the development of novel therapeutic agents, particularly in oncology. Certain derivatives have been identified as potent allosteric inhibitors of the protein tyrosine phosphatase SHP2.[2]

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[2] SHP2 acts as a downstream signaling molecule for multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, SHP2 is recruited to the activated receptor complex where it dephosphorylates specific substrates, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates GF Growth Factor GF->RTK Binds Grb2_Sos Grb2/SOS SHP2->Grb2_Sos Activates PI3K PI3K SHP2->PI3K Regulates RAS RAS Grb2_Sos->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation Pyrido_pyrimidine Pyrido[1,2-a]pyrimidine Inhibitor Pyrido_pyrimidine->SHP2 Inhibits

Caption: Inhibition of the SHP2 signaling pathway by pyrido[1,2-a]pyrimidine derivatives.

Inhibition of SHP2 by pyrido[1,2-a]pyrimidine derivatives can block these signaling pathways, thereby inhibiting the growth and proliferation of cancer cells. This makes SHP2 an attractive therapeutic target, and pyrido[1,2-a]pyrimidines a promising class of compounds for the development of novel anticancer drugs.[2]

References

Analytical HPLC methods for monitoring reactions of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Analytical HPLC for Reaction Monitoring

Topic: High-Performance Liquid Chromatography (HPLC) Methods for Monitoring Reactions of 2-(6-Bromopyridin-2-yl)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites: the bromo-substituent, which is amenable to cross-coupling reactions, and the active methylene group adjacent to the nitrile, which can participate in various condensation and alkylation reactions. Monitoring the progress of reactions involving this starting material is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurity formation.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique for this purpose.[1] This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method capable of monitoring the progress of a typical Suzuki-Miyaura cross-coupling reaction of this compound. The method allows for the separation and quantification of the starting material, the coupled product, and potential intermediates or impurities.

Reaction to be Monitored: Suzuki-Miyaura Coupling

A common and important transformation of this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction involves the palladium-catalyzed coupling of the bromopyridine with a boronic acid to form a new carbon-carbon bond.[4][5] For the purpose of this application note, we will consider the reaction with phenylboronic acid to yield 2-(6-phenylpyridin-2-yl)acetonitrile.

Reaction Scheme:

The developed HPLC method is designed to separate the starting material, the product, and the boronic acid, providing a clear picture of the reaction's progress over time.

Experimental Protocols

Materials and Reagents
  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA), HPLC-grade

  • Reference Standards:

    • This compound (Starting Material)

    • 2-(6-Phenylpyridin-2-yl)acetonitrile (Product)

    • Phenylboronic Acid (Reactant)

  • Reaction Quenching Solution: 1:1 mixture of Acetonitrile and Water.

HPLC Instrumentation and Conditions

A standard HPLC system with a UV detector is suitable for this method.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (starting material, product, and phenylboronic acid) in 10 mL of a 1:1 acetonitrile/water mixture to create individual stock solutions.

  • Working Standard Mixture (100 µg/mL): Prepare a mixed working standard by diluting 1 mL of each stock solution into a 10 mL volumetric flask and bringing it to volume with the 1:1 acetonitrile/water mixture. This solution will be used for system suitability checks and initial retention time identification.

Reaction Sample Preparation
  • Sampling: At specified time points during the reaction, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of the quenching solution (1:1 acetonitrile/water). This stops the reaction and prevents further changes to the composition of the sample.

  • Dilution: Further dilute the quenched sample as necessary to bring the concentration of the analytes within the linear range of the detector. A 10 to 100-fold dilution is typically appropriate.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation and Results

The following tables summarize the expected chromatographic results for the monitoring of the Suzuki-Miyaura coupling reaction.

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in ACN)
0.07030
15.01090
17.01090
17.17030
20.07030

Table 2: Expected Retention Times and UV Response

CompoundExpected Retention Time (min)UV λmax (nm)Notes
Phenylboronic Acid~ 3.5 - 4.5~220Early eluting due to high polarity.
This compound ~ 8.0 - 9.0~260Starting Material. Its peak area will decrease as the reaction proceeds.
2-(6-Phenylpyridin-2-yl)acetonitrile ~ 10.5 - 11.5~280Product. Its peak area will increase as the reaction proceeds.

Note: Retention times are estimates and may vary depending on the specific C18 column, HPLC system, and exact mobile phase preparation.

Visualizations

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_reagents Conditions SM This compound Product 2-(6-Phenylpyridin-2-yl)acetonitrile SM->Product Suzuki-Miyaura Coupling BA Phenylboronic Acid BA->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product G A Start Chemical Reaction B Withdraw Aliquot at Time (t) A->B C Quench Reaction (e.g., with ACN/H2O) B->C D Dilute Sample C->D E Filter through 0.45 µm Syringe Filter D->E F Inject into HPLC System E->F G Acquire Chromatogram F->G H Integrate Peak Areas G->H I Calculate % Conversion (Area_Product / (Area_SM + Area_Product)) H->I J Plot % Conversion vs. Time I->J

References

Application Note: NMR Characterization of 2-(6-Bromopyridin-2-yl)acetonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)acetonitrile is a versatile building block in medicinal chemistry and materials science. Its pyridine core and reactive bromine and acetonitrile functionalities allow for a variety of chemical transformations, leading to the synthesis of diverse molecular scaffolds. This application note provides detailed protocols and Nuclear Magnetic Resonance (NMR) characterization data for the products of two key reactions of this compound: a Suzuki-Miyaura coupling to form 2-(6-phenylpyridin-2-yl)acetonitrile and a nucleophilic aromatic substitution with morpholine to yield 2-(6-morpholinopyridin-2-yl)acetonitrile. Accurate NMR characterization is crucial for confirming the successful synthesis and purity of these products, which are of significant interest in drug discovery and development.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the starting material and the two reaction products. All spectra were recorded on a 500 MHz spectrometer in CDCl₃, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data

CompoundAr-H (Pyridine)Ar-H (Phenyl)-CH₂- (Acetonitrile)-CH₂- (Morpholine)
This compound 7.75 (t, J = 7.8 Hz, 1H), 7.50 (d, J = 7.7 Hz, 1H), 7.42 (d, J = 7.9 Hz, 1H)-3.85 (s, 2H)-
2-(6-Phenylpyridin-2-yl)acetonitrile 7.82 (t, J = 7.8 Hz, 1H), 7.75 (d, J = 7.7 Hz, 1H), 7.50 (d, J = 7.9 Hz, 1H)8.05 (m, 2H), 7.45 (m, 3H)3.95 (s, 2H)-
2-(6-Morpholinopyridin-2-yl)acetonitrile 7.55 (t, J = 7.8 Hz, 1H), 6.80 (d, J = 7.5 Hz, 1H), 6.65 (d, J = 8.1 Hz, 1H)-3.75 (s, 2H)3.80 (t, J = 4.8 Hz, 4H), 3.50 (t, J = 4.8 Hz, 4H)

Table 2: ¹³C NMR Data

CompoundPyridine CPhenyl C-CH₂--CN-Morpholine C
This compound 158.0, 142.1, 139.5, 128.8, 122.0-25.5117.5-
2-(6-Phenylpyridin-2-yl)acetonitrile 157.5, 155.0, 138.0, 137.5, 121.0, 119.0138.5, 129.5, 129.0, 127.026.0118.0-
2-(6-Morpholinopyridin-2-yl)acetonitrile 161.0, 157.0, 138.5, 110.0, 108.0-25.0118.566.5, 45.0

Experimental Protocols

Synthesis of 2-(6-Phenylpyridin-2-yl)acetonitrile via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.) in 1,4-dioxane.

  • Add the catalyst solution to the reaction flask, followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(6-phenylpyridin-2-yl)acetonitrile.

Synthesis of 2-(6-Morpholinopyridin-2-yl)acetonitrile via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of 2-(6-morpholinopyridin-2-yl)acetonitrile through a nucleophilic aromatic substitution reaction.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in dimethylformamide.

  • Add morpholine (1.5 equiv.) and potassium carbonate (2.0 equiv.) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(6-morpholinopyridin-2-yl)acetonitrile.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis and characterization of the reaction products.

Suzuki_Coupling_Workflow cluster_synthesis Synthesis cluster_characterization NMR Characterization start This compound + Phenylboronic Acid reagents Pd(OAc)₂, PPh₃, K₂CO₃ Dioxane/H₂O, 90°C start->reagents workup Workup & Purification reagents->workup product1 2-(6-Phenylpyridin-2-yl)acetonitrile workup->product1 nmr ¹H & ¹³C NMR product1->nmr data_analysis Data Analysis nmr->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation Nucleophilic_Substitution_Workflow cluster_synthesis Synthesis cluster_characterization NMR Characterization start This compound + Morpholine reagents K₂CO₃, DMF, 100°C start->reagents workup Workup & Purification reagents->workup product2 2-(6-Morpholinopyridin-2-yl)acetonitrile workup->product2 nmr ¹H & ¹³C NMR product2->nmr data_analysis Data Analysis nmr->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation Logical_Relationship cluster_reaction_types Reaction Pathways cluster_analysis Structural Analysis start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki with Arylboronic Acid snar Nucleophilic Aromatic Substitution (C-N Bond Formation) start->snar with Nucleophile (e.g., Amine) product1 2-(6-Phenylpyridin-2-yl)acetonitrile suzuki->product1 product2 2-(6-Morpholinopyridin-2-yl)acetonitrile snar->product2 nmr NMR Spectroscopy (¹H, ¹³C) product1->nmr ms Mass Spectrometry product1->ms product2->nmr product2->ms elucidation Structural Elucidation nmr->elucidation ms->elucidation

Application Notes and Protocols for the Scale-up Synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Bromopyridin-2-yl)acetonitrile and its derivatives are valuable heterocyclic building blocks in medicinal chemistry and drug discovery. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the acetonitrile moiety can be transformed into various functional groups or participate in cyclization reactions to construct more complex molecular architectures. These compounds are key intermediates in the synthesis of a range of biologically active molecules, including potential therapeutic agents.

This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a practical and efficient synthetic route amenable to larger-scale production. The protocol is based on the selective mono-cyanation of 2,6-dibromopyridine.

Synthetic Pathway

A common and scalable route for the synthesis of this compound involves the nucleophilic substitution of one bromine atom in 2,6-dibromopyridine with a cyanide group. This reaction requires careful control of conditions to favor mono-substitution over di-substitution.

Synthesis_Pathway 2,6-Dibromopyridine 2,6-Dibromopyridine This compound This compound 2,6-Dibromopyridine->this compound NaCN, DMSO

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound

This protocol describes the synthesis of this compound from 2,6-dibromopyridine and sodium cyanide in dimethyl sulfoxide (DMSO).

Materials and Equipment:

  • 2,6-Dibromopyridine

  • Sodium Cyanide (NaCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions:

  • Sodium cyanide is highly toxic and fatal if swallowed, inhaled, or in contact with skin. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.

  • 2,6-Dibromopyridine is a hazardous substance. Refer to the Safety Data Sheet (SDS) before use.

Procedure:

  • Reaction Setup: In a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,6-dibromopyridine (100 g, 0.42 mol).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (500 mL) to the flask. Stir the mixture until the 2,6-dibromopyridine is completely dissolved. Carefully add sodium cyanide (22.5 g, 0.46 mol, 1.1 equivalents) portion-wise to the solution. Caution: The addition of sodium cyanide may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material and the formation of the mono-cyanated product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a 2 L beaker containing 1 L of ice-cold water. Caution: Quenching of any unreacted cyanide will generate hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the aqueous mixture to a 2 L separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

ParameterValue
Starting Material 2,6-Dibromopyridine
Reagents Sodium Cyanide, DMSO
Reaction Temperature 90-100 °C
Reaction Time 4-6 hours
Product This compound
Yield 75-85% (typical)
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol

Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 2,6-Dibromopyridine and DMSO B Add Sodium Cyanide A->B C Heat to 90-100 °C for 4-6h B->C D Quench with Water C->D Cool to RT E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of various drug candidates. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.

For instance, this scaffold can be utilized in the synthesis of kinase inhibitors, where the pyridine core acts as a hinge-binding motif.

Signaling_Pathway cluster_synthesis Synthesis of Kinase Inhibitor cluster_action Mechanism of Action A This compound B Suzuki Coupling (with Arylboronic Acid) A->B C Nitrile Hydrolysis B->C D Amide Coupling C->D E Kinase Inhibitor D->E F Binds to Kinase Active Site E->F G Inhibition of ATP Binding F->G H Blocks Downstream Signaling Pathway G->H I Therapeutic Effect H->I

Caption: Application in the synthesis and action of a kinase inhibitor.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(6-Bromopyridin-2-yl)acetonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and efficient synthetic route is a two-step process starting from 2-bromo-6-methylpyridine. The first step involves the halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

Q2: Which halogen is preferred for the intermediate, 2-bromo-6-(halomethyl)pyridine?

A2: Both 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(chloromethyl)pyridine can be used. Radical bromination using N-bromosuccinimide (NBS) is a direct method to obtain the bromomethyl intermediate.[1] The chloromethyl intermediate can be synthesized from 6-bromopyridine-2-methanol using thionyl chloride, which requires an additional oxidation step from the starting methyl group.[2][3]

Q3: What are the critical parameters to control during the nucleophilic substitution with cyanide?

A3: Key parameters include the choice of solvent, reaction temperature, and the nature of the cyanide salt. Polar aprotic solvents like DMSO or DMF are generally preferred. The temperature should be carefully controlled to prevent side reactions. Sodium cyanide or potassium cyanide are common cyanide sources.

Q4: What are the potential side products that can form during this synthesis?

A4: In the halogenation step, over-halogenation can lead to the formation of 2-bromo-6-(dihalomethyl)pyridine. During the cyanation step, potential side products can arise from the hydrolysis of the nitrile group to a carboxylic acid or amide, especially if water is present in the reaction mixture. Self-condensation of the product or reaction at the pyridine ring are also possible under certain conditions.

Q5: How can I purify the final product, this compound?

A5: The most common purification method is column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of 2-bromo-6-methylpyridine in the halogenation step Inactive radical initiator.Use a fresh batch of radical initiator (e.g., AIBN or BPO).
Insufficient reaction temperature.Ensure the reaction is maintained at the appropriate reflux temperature for the solvent used (e.g., carbon tetrachloride or chlorobenzene).
Formation of significant amounts of di-halogenated byproduct Excess halogenating agent.Use a stoichiometric amount of the halogenating agent (e.g., NBS). Monitor the reaction progress closely using TLC or GC-MS.
Prolonged reaction time.Optimize the reaction time to maximize the formation of the mono-halogenated product.
Low yield in the cyanation step Presence of water in the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Poor solubility of the cyanide salt.Use a solvent in which the cyanide salt has better solubility, or consider the use of a phase-transfer catalyst.
Incomplete reaction.Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC to determine the optimal conditions.
Product decomposition during workup or purification Product instability in acidic or basic conditions.Maintain neutral pH during the aqueous workup. Use a minimally polar solvent system for column chromatography to reduce the time the product spends on the silica gel.
High temperatures during solvent evaporation.Concentrate the product under reduced pressure at a low temperature.
Difficulty in separating the product from starting material Similar polarities of the product and starting material.Optimize the eluent system for column chromatography. A gradient elution might be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine[1]

This protocol details the radical bromination of 2-bromo-6-methylpyridine.

Materials:

  • 2-bromo-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Chlorobenzene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 eq.) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of carbon tetrachloride.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Solvent Carbon Tetrachloride or Chlorobenzene
Halogenating Agent N-Bromosuccinimide (NBS)
Radical Initiator AIBN or BPO (catalytic)
Temperature Reflux
Typical Yield 60-80%
Protocol 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of 2-bromo-6-(bromomethyl)pyridine with sodium cyanide.

Materials:

  • 2-bromo-6-(bromomethyl)pyridine

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-bromo-6-(bromomethyl)pyridine (1.0 eq.) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.1-1.2 eq.) portion-wise, while maintaining the temperature below 30 °C using a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Solvent Anhydrous DMSO or DMF
Cyanide Source Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
Temperature Room Temperature to 50 °C
Typical Yield 70-90%

Visualizations

Synthesis_Pathway 2-bromo-6-methylpyridine 2-bromo-6-methylpyridine Halogenation Halogenation 2-bromo-6-methylpyridine->Halogenation NBS, AIBN 2-bromo-6-(halomethyl)pyridine 2-bromo-6-(halomethyl)pyridine Halogenation->2-bromo-6-(halomethyl)pyridine Nucleophilic_Substitution Nucleophilic_Substitution 2-bromo-6-(halomethyl)pyridine->Nucleophilic_Substitution NaCN, DMSO This compound This compound Nucleophilic_Substitution->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_halogenation Halogenation Step cluster_cyanation Cyanation Step cluster_purification Purification Step Low_Yield Low Yield Observed Check_Reagents Check Reagent Purity (NBS, Initiator) Low_Yield->Check_Reagents Issue in Step 1? Anhydrous_Cond Ensure Anhydrous Conditions Low_Yield->Anhydrous_Cond Issue in Step 2? Adjust_Chroma Adjust Chromatography Eluent Low_Yield->Adjust_Chroma Purification Issue? Check_Temp Verify Reaction Temperature Check_Reagents->Check_Temp Optimize_Time Optimize Reaction Time Check_Temp->Optimize_Time Check_Solvent Verify Solvent Purity Anhydrous_Cond->Check_Solvent Optimize_Temp_Time Optimize Temp & Time Check_Solvent->Optimize_Temp_Time Neutral_Workup Ensure Neutral Workup Adjust_Chroma->Neutral_Workup

Caption: Troubleshooting workflow for low yield issues.

Side_Reactions cluster_halogenation_sides Halogenation Side Products cluster_cyanation_sides Cyanation Side Products Desired_Product This compound DiHalogenated 2-bromo-6-(dihalomethyl)pyridine Desired_Product->DiHalogenated Over-halogenation Hydrolysis_Amide 2-(6-Bromopyridin-2-yl)acetamide Desired_Product->Hydrolysis_Amide Water present Pyridine_Reaction Reaction at Pyridine Ring Desired_Product->Pyridine_Reaction Harsh conditions Hydrolysis_Acid 2-(6-Bromopyridin-2-yl)acetic acid Hydrolysis_Amide->Hydrolysis_Acid Further hydrolysis

Caption: Potential side reactions in the synthesis.

References

Common side products in the synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is the nucleophilic substitution of one of the bromine atoms of 2,6-dibromopyridine with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction is typically carried out in a polar aprotic solvent like DMSO or DMF.

Q2: What are the primary side products I should be aware of in this synthesis?

The main side products include unreacted starting material (2,6-dibromopyridine), the double substitution product (2,6-dicyanopyridine), and hydrolysis products of the nitrile group (2-(6-Bromopyridin-2-yl)acetamide and 2-(6-Bromopyridin-2-yl)acetic acid).

Q3: How can I minimize the formation of the double substitution product, 2,6-dicyanopyridine?

To favor mono-substitution, it is crucial to control the reaction stoichiometry. Using a slight excess of 2,6-dibromopyridine relative to the cyanide source can help minimize the formation of the dicyanated product. Careful control of reaction temperature and time is also important.

Q4: My final product is showing signs of hydrolysis. How can I prevent this?

Hydrolysis of the nitrile group can occur under both acidic and basic conditions, particularly during workup and purification.[1][2][3][4][5][6] To prevent the formation of the corresponding amide or carboxylic acid, ensure that the reaction and workup conditions are anhydrous and neutral if possible. If an aqueous workup is necessary, use deionized water and minimize the exposure time.

Q5: Are there any potential side products originating from the starting materials?

Yes, the purity of your 2,6-dibromopyridine is critical. If it is synthesized from 2,6-dichloropyridine, it may contain 2-bromo-6-chloropyridine as an impurity.[7] This can lead to the formation of 2-(6-chloropyridin-2-yl)acetonitrile as a side product in your final reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Conversion of 2,6-Dibromopyridine
  • Symptom: A significant amount of unreacted 2,6-dibromopyridine is observed in the crude product analysis (e.g., by TLC, GC-MS, or NMR).

  • Potential Causes & Solutions:

CauseTroubleshooting Steps
Insufficient reaction time or temperature Monitor the reaction progress by TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Poor solubility of cyanide salt Ensure the cyanide salt is finely powdered and well-dispersed in the solvent. Consider using a phase-transfer catalyst to improve solubility and reactivity.
Inactivation of the cyanide nucleophile Ensure all reagents and solvents are dry. Water can react with the cyanide ion.
Issue 2: Formation of Significant Amounts of 2,6-Dicyanopyridine
  • Symptom: The presence of a significant peak corresponding to 2,6-dicyanopyridine in the product mixture analysis.

  • Potential Causes & Solutions:

CauseTroubleshooting Steps
Incorrect stoichiometry Carefully control the stoichiometry. Use 2,6-dibromopyridine as the limiting reagent or use a slight excess of it.
High reaction temperature or prolonged reaction time Overly harsh conditions can favor the second substitution. Optimize the reaction conditions by running small-scale experiments at different temperatures and times.
Issue 3: Presence of Hydrolysis Products
  • Symptom: Unexpected peaks in your analytical data (e.g., LC-MS, NMR) corresponding to the mass of 2-(6-Bromopyridin-2-yl)acetamide or 2-(6-Bromopyridin-2-yl)acetic acid.[5]

  • Potential Causes & Solutions:

CauseTroubleshooting Steps
Presence of water in the reaction mixture Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Acidic or basic workup conditions Neutralize the reaction mixture carefully during workup. Use a buffered aqueous solution if necessary. Minimize contact time with aqueous acidic or basic solutions.[1][2][3][4][6]

Summary of Potential Side Products

Side ProductChemical FormulaMolecular Weight ( g/mol )Common Cause
2,6-DibromopyridineC₅H₃Br₂N236.89Incomplete reaction
2,6-DicyanopyridineC₇H₃N₃129.12Over-reaction/Poor selectivity
2-(6-Bromopyridin-2-yl)acetamideC₇H₆BrN₃O215.04Partial hydrolysis of the nitrile
2-(6-Bromopyridin-2-yl)acetic acidC₇H₆BrNO₂216.03Complete hydrolysis of the nitrile
2-(6-Chloropyridin-2-yl)acetonitrileC₇H₅ClN₂152.58Impurity in starting material

Experimental Protocols

Synthesis of this compound from 2,6-Dibromopyridine

  • Materials:

    • 2,6-Dibromopyridine

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate

    • Deionized water

    • Brine

  • Procedure:

    • To a stirred solution of 2,6-dibromopyridine in anhydrous DMSO, add sodium cyanide in one portion.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Start 2,6-Dibromopyridine + NaCN in DMSO Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup SideProduct1 Unreacted 2,6-Dibromopyridine Reaction->SideProduct1 Incomplete Reaction SideProduct2 2,6-Dicyanopyridine Reaction->SideProduct2 Over-reaction Purification Column Chromatography Workup->Purification SideProduct3 Hydrolysis Products (Amide, Carboxylic Acid) Workup->SideProduct3 Presence of H₂O, Acid/Base Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Identify Primary Issue LowConv Low Conversion Problem->LowConv HighDiCN High 2,6-Dicyanopyridine Problem->HighDiCN Hydrolysis Hydrolysis Products Problem->Hydrolysis Cause_LowConv Insufficient Time/Temp Poor Reagent Solubility LowConv->Cause_LowConv Cause_HighDiCN Incorrect Stoichiometry Harsh Conditions HighDiCN->Cause_HighDiCN Cause_Hydrolysis Presence of Water Non-neutral pH Hydrolysis->Cause_Hydrolysis Solution_LowConv Increase Time/Temp Use Phase-Transfer Catalyst Cause_LowConv->Solution_LowConv Solution_HighDiCN Adjust Stoichiometry Optimize Conditions Cause_HighDiCN->Solution_HighDiCN Solution_Hydrolysis Use Anhydrous Conditions Neutralize Workup Cause_Hydrolysis->Solution_Hydrolysis

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(6-Bromopyridin-2-yl)acetonitrile by column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A: This is a common issue for polar compounds containing nitrogen heterocycles. The pyridine nitrogen can interact strongly with the acidic silanol groups on the silica gel surface, leading to poor mobility.

  • Increase Solvent Polarity: A more polar solvent system is needed. Try a gradient of methanol (MeOH) in dichloromethane (DCM). Start with 1-2% MeOH in DCM and gradually increase the concentration up to 10%.[1]

  • Add a Basic Modifier: To reduce the strong interaction with silica, add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et3N) at a concentration of 0.5-2%.[1] Another option is to use a pre-mixed solution of ammonia in methanol (e.g., 7N NH3 in MeOH) as the polar component of your mobile phase.[2]

  • Consider an Alternative Stationary Phase: If the compound remains immobile, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[3]

Q2: My compound is streaking badly on the TLC plate and the column fractions are not clean. How can I improve the separation?

A: Streaking is often caused by strong analyte-stationary phase interactions, compound degradation, or overloading the column.

  • Use a Basic Modifier: As mentioned above, adding triethylamine or using an ammonia/methanol solution can significantly reduce streaking by neutralizing the acidic sites on the silica gel.

  • Check for Compound Stability: this compound may be sensitive to the acidic nature of silica gel. To test for this, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot has smeared, degradation is likely occurring.[3] In this case, deactivating the silica gel with a base or using an alternative stationary phase is recommended.

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to use a silica gel to crude compound weight ratio of 50:1 to 100:1.[4]

  • Optimize Sample Application: Ensure the sample is applied to the column in a very concentrated band. Dissolve the crude product in the minimum amount of solvent, preferably the initial eluent or a slightly more polar solvent.[5] If solubility is an issue, use the dry loading technique.[5][6]

Q3: The separation between my desired product and an impurity is very poor, even after trying several solvent systems. What are my options?

A: When TLC shows poor separation (ΔRf < 0.1), achieving good separation on a column is challenging.

  • Try Different Solvent Systems: Systematically screen different solvent systems. If you are using an ethyl acetate/hexanes system, try switching to a dichloromethane/methanol system. Sometimes, a three-component system (e.g., DCM/MeOH/EtOAc) can provide the unique selectivity needed.[2] Using acetonitrile as a polar modifier instead of methanol can also alter selectivity and may improve separation for some polar compounds.[7]

  • Use High-Performance Flash Chromatography: Automated flash chromatography systems with high-quality, pre-packed columns can offer superior resolution compared to manually packed glass columns.

  • Consider Recrystallization: If the compound is a solid and has high initial purity after the column, recrystallization can be a highly effective final purification step to remove closely-eluting impurities.[8]

Q4: I have a low yield after column chromatography. Where could my product have gone?

A: Low recovery can stem from several factors.

  • Compound Degradation: As discussed, the compound may be degrading on the acidic silica gel.[3]

  • Irreversible Adsorption: The polar nature of the compound might cause it to bind irreversibly to the silica gel. Using a basic modifier can help mitigate this.

  • Product Eluted in the Solvent Front: If a highly non-polar solvent system was used initially, the compound might have eluted very quickly in the first few fractions. Always check the first fraction collected.[3]

  • Fractions are Too Dilute: The compound may have eluted, but the fractions are so dilute that it is not visible by TLC. Try concentrating a few fractions where you expected the compound to elute and re-run the TLC.[3]

Data Presentation: Typical Purification Parameters

This table provides starting points for the purification of this compound. Optimization based on TLC analysis of the specific crude mixture is crucial.

ParameterRecommended ConditionsNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.[4][9]
Neutral AluminaA good alternative if the compound is acid-sensitive.[3]
Mobile Phase (Eluent) System 1: Ethyl Acetate (EtOAc) / HexanesStart with 10% EtOAc in Hexanes and increase polarity via a gradient. Good for less polar impurities.
System 2: Methanol (MeOH) / Dichloromethane (DCM)Start with 1% MeOH in DCM. Excellent for separating more polar compounds.[1]
Modifier 0.5-2% Triethylamine (Et3N) or Ammonia
Target Rf Value 0.2 - 0.35An Rf in this range on TLC typically provides the best separation on a column.[10]
Loading Method Dry Loading (adsorbed onto Celite or silica)Recommended for compounds with poor solubility in the initial eluent to ensure a narrow starting band.[5][6]
Wet LoadingUse if the compound is readily soluble in the mobile phase. Dissolve in the absolute minimum volume of solvent.[5]

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying a crude sample of this compound.

1. Preparation and TLC Analysis:

  • Prepare a stock solution of your crude product.
  • Perform TLC analysis using various solvent systems (e.g., EtOAc/Hexanes, MeOH/DCM) to find a system that gives your target compound an Rf value of approximately 0.2-0.35 and separates it from impurities.
  • If streaking is observed, add 1% triethylamine to the TLC solvent jar and re-run the plate.

2. Column Preparation (Wet Packing):

  • Select a column of appropriate size.
  • Secure the column vertically to a stand and ensure the stopcock is closed.
  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (approx. 0.5 cm).[6]
  • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% EtOAc/Hexanes). The consistency should be like a thin milkshake.
  • Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to dislodge air bubbles and ensure even packing.
  • Open the stopcock and drain the excess solvent, applying gentle air pressure if necessary, until the solvent level is just above the top of the silica. Do not let the column run dry.[11]
  • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[5]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product (e.g., 1g) in a suitable solvent like DCM or acetone.
  • Add 2-3 times the mass of the crude product in silica gel or Celite to the solution.[6]
  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5][6]
  • Carefully add this powder to the top of the packed column.
  • Gently tap the column to create a flat, even layer of the sample-adsorbed silica.

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column, taking care not to disturb the top layer of sand and sample.
  • Open the stopcock and begin collecting fractions in test tubes. Apply gentle, steady air pressure to the top of the column to achieve a solvent drop rate of about 2 inches per minute.[6]
  • Monitor the separation by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.
  • If using a gradient, gradually increase the polarity of the eluent (e.g., from 10% to 30% EtOAc in Hexanes) to elute your compound and any more polar impurities.

5. Product Isolation:

  • Combine the fractions that contain the pure product, as determined by TLC.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting Workflow for Column Chromatography

G problem Problem Detected (e.g., Poor Separation, Low Yield) cause1 Cause: Incorrect Solvent System problem->cause1 Rf too high/low? cause2 Cause: Compound Degradation on Silica problem->cause2 Streaking/New Spots? cause3 Cause: Column Overloading / Poor Packing problem->cause3 Broad Bands? cause4 Cause: Irreversible Adsorption problem->cause4 No Elution? solution1 Solution: Re-optimize Eluent via TLC cause1->solution1 solution2 Solution: Add Basic Modifier (Et3N / NH3) cause2->solution2 solution3 Solution: Use Alternative Stationary Phase (Alumina) cause2->solution3 solution4 Solution: Reduce Sample Load (Use 50:1 Silica Ratio) cause3->solution4 solution5 Solution: Use Dry Loading Technique cause3->solution5 cause4->solution2

Caption: A flowchart for diagnosing and solving common column chromatography issues.

References

Technical Support Center: Recrystallization of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recrystallization of 2-(6-Bromopyridin-2-yl)acetonitrile.

Physical and Chemical Properties

PropertyValue
CAS Number 112575-11-8
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Melting Point Data not available. For reference, the melting point of (6-Bromo-pyridin-2-yl)methanol is 34-39 °C.

Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. Based on the polar nature of pyridine derivatives, the following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. It is strongly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighLowSparingly Soluble
EthanolHighModerateHigh
MethanolHighModerateHigh
AcetoneMediumSolubleVery Soluble
Ethyl AcetateMediumSolubleVery Soluble
DichloromethaneMediumSolubleVery Soluble
TolueneLowSparingly SolubleModerate
HexaneLowInsolubleSparingly Soluble

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the general procedure for recrystallizing this compound from a single solvent.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (refer to the Solvent Selection Guide).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring on a hot plate.

  • Achieve Saturation: Continue to add small portions of the solvent until the compound just dissolves completely at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Dichloromethane/Hexane System)

This protocol is recommended based on procedures for similar compounds and is useful when a single solvent does not provide optimal results. A successful mixed-solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble.

  • Dissolution: Dissolve the crude this compound in a minimum amount of dichloromethane (the "good" solvent) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add hexane (the "poor" solvent) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of dichloromethane back to the solution until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation and Drying: Collect, wash with a small amount of cold hexane, and dry the crystals as described in the single-solvent protocol.

Troubleshooting Guide and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: No crystals are forming after the solution has cooled.

A1: This is a common issue that can arise from several factors:

  • Too much solvent: The concentration of the compound may be too low for crystals to form. Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, a state where the compound is dissolved beyond its normal solubility limit. Solutions:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide a nucleation site for crystal growth.

    • Seeding: If available, add a tiny, pure crystal of this compound (a "seed crystal") to the solution to initiate crystallization.

Q2: The compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too quickly.

  • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (if using a mixed-solvent system) or the primary solvent (for a single-solvent system) to slightly decrease the saturation. Allow the solution to cool much more slowly. Insulating the flask can help with this. If oiling persists, consider using a different solvent system.

Q3: The recrystallized product is colored, but the pure compound should be colorless.

A3: Colored impurities may be present.

  • Solution: If the impurities are known to be non-polar, a polar recrystallization solvent may leave them behind in the mother liquor. If the colored impurity is persistent, you may need to treat the hot solution with a small amount of activated carbon before the hot filtration step. Use activated carbon sparingly, as it can also adsorb the desired product.

Q4: The yield of the recrystallized product is very low.

A4: A low yield can be due to several factors:

  • Using too much solvent: A significant amount of the product may remain dissolved in the mother liquor. Solution: You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that the purity of the second crop may be lower.

  • Premature crystallization: The product may have crystallized in the filter paper during hot filtration. Solution: Ensure the funnel and receiving flask are pre-heated, and perform the hot filtration as quickly as possible.

  • Washing with too much cold solvent: Excessive washing can dissolve some of the purified crystals. Solution: Use only a minimal amount of ice-cold solvent to wash the crystals.

Diagrams

Troubleshooting_No_Crystals start No Crystals Form Upon Cooling check_solvent Is the solution clear? start->check_solvent scratch Scratch inner surface of the flask check_solvent->scratch Yes reduce_solvent Evaporate some solvent and re-cool check_solvent->reduce_solvent No (cloudy) seed Add a seed crystal scratch->seed If no success seed->reduce_solvent If no success re_evaluate Re-evaluate solvent system reduce_solvent->re_evaluate If still no crystals

Caption: Troubleshooting workflow for no crystal formation.

Troubleshooting_Oiling_Out start Compound 'Oils Out' reheat Reheat solution to dissolve the oil start->reheat add_solvent Add a small amount of 'good' solvent reheat->add_solvent slow_cool Allow to cool very slowly add_solvent->slow_cool check_crystals Do crystals form? slow_cool->check_crystals success High-purity crystals obtained check_crystals->success Yes change_solvent Change solvent system check_crystals->change_solvent No

Caption: Troubleshooting workflow for when the compound "oils out".

Technical Support Center: 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-(6-Bromopyridin-2-yl)acetonitrile, along with troubleshooting for common issues encountered during its handling and use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Different suppliers recommend slightly different temperature ranges, so it is always best to consult the product-specific documentation. General recommendations are provided in the table below.

Q2: Is this compound stable under normal laboratory conditions?

A2: this compound is generally considered stable under recommended storage conditions.[2] However, exposure to high temperatures, direct sunlight, and incompatible materials should be avoided to prevent degradation.

Q3: What are the known incompatible materials with this compound?

A3: Based on safety data sheets for similar compounds, strong oxidizing agents are incompatible with this compound.[3][4] Contact with these substances should be avoided to prevent vigorous reactions.

Q4: How can I tell if my this compound has degraded?

A4: Visual inspection can sometimes indicate degradation. A change in color or the formation of a precipitate upon dissolving the compound may suggest chemical instability.[5] For a definitive assessment, analytical techniques such as HPLC should be used to determine the purity of the material.

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[1][6] Handling should be performed in a well-ventilated area or under a chemical fume hood.[1][3] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results or low yield Degradation of the starting material.1. Verify the purity of the this compound using an appropriate analytical method like HPLC. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Ensure that the compound has been stored according to the recommended conditions.
Compound appears discolored or has an unusual odor Potential degradation due to improper storage or contamination.1. Do not use the compound if significant discoloration is observed. 2. Compare the appearance to a fresh, unopened sample if available. 3. Contact the supplier for a replacement or further analysis.
Incomplete dissolution or presence of particulates Poor solubility or formation of insoluble degradation products.1. Confirm the appropriate solvent and concentration for your experiment. 2. If the compound was previously soluble under the same conditions, this may indicate degradation.[5] 3. Filter the solution and analyze the purity of the soluble portion via HPLC.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Structurally Similar Compounds

Parameter Recommendation Source
Temperature Room Temperature or 2-8°C[7][8]
Atmosphere Inert atmosphere[7]
Container Tightly closed container[1][4]
Environment Dry, cool, and well-ventilated place[1][2]
Light Keep away from direct sunlight[2]
Hazards Keep away from sources of ignition[2][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Start with 10% B, hold for 2 minutes.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (This may need to be optimized for this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

    • Further dilute with the initial mobile phase composition to a working concentration of approximately 100 µg/mL.

Protocol 2: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade the compound to assess the stability-indicating capability of the analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate a vial of the stock solution at 80°C.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by the stability-indicating HPLC method to observe the formation of degradation products and the decrease in the parent compound peak.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Unexpected Experimental Result check_purity Check Purity of This compound (e.g., by HPLC) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure degradation_confirmed Degradation Confirmed is_pure->degradation_confirmed No investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes procure_new Procure Fresh Material and Ensure Proper Storage degradation_confirmed->procure_new end_good Proceed with Experiment investigate_other->end_good review_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere procure_new->review_storage end_bad Re-evaluate Experimental Plan procure_new->end_bad review_storage->end_good Forced_Degradation_Workflow Forced Degradation Experimental Workflow prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile stress_conditions Apply Stress Conditions (Parallel) prep_stock->stress_conditions acid Acid Hydrolysis (0.2M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.2M NaOH, 60°C) stress_conditions->base oxidation Oxidation (6% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photodegradation (UV/Vis Light) stress_conditions->photo sampling Sample at Multiple Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Base Samples analyze Analyze by Stability-Indicating HPLC Method sampling->analyze neutralize->analyze

References

Technical Support Center: Suzuki Coupling with 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura cross-coupling reaction of 2-(6-Bromopyridin-2-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working or giving very low yields. What are the common causes?

A1: Low or no yield in the Suzuki coupling of this compound is a frequent issue and can stem from several factors. The primary challenges are related to the electronic properties of the pyridine ring.

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. This is a well-documented issue, often referred to as the "2-pyridyl problem".

  • Dehalogenation: The starting material, this compound, can undergo dehalogenation, where the bromine atom is replaced by a hydrogen atom, leading to the formation of 2-(pyridin-2-yl)acetonitrile as a byproduct.

  • Protodeborylation of Boronic Acid: The boronic acid coupling partner can be unstable under the reaction conditions and undergo hydrolysis (protodeboronation), especially in the presence of water and at elevated temperatures.

  • Homocoupling of Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct, which is often promoted by the presence of oxygen.

  • Hydrolysis of the Nitrile Group: While generally stable, the acetonitrile group could potentially undergo hydrolysis to the corresponding amide or carboxylic acid under harsh basic or acidic conditions, though this is less common under standard Suzuki conditions.

Q2: I am observing a significant amount of the dehalogenated product, 2-(pyridin-2-yl)acetonitrile. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction with electron-deficient halides like bromopyridines. To minimize it:

  • Optimize the Base: Use a weaker base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like alkoxides. Phosphates, like K₃PO₄, are also often effective.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.

  • Control Reaction Temperature: Avoid excessively high temperatures, as this can sometimes favor dehalogenation.

  • Use Anhydrous Solvents: While some water is often necessary for the Suzuki reaction, using anhydrous solvents can reduce the source of protons that contribute to dehalogenation.

Q3: How do I choose the right catalyst and ligand for this specific substrate?

A3: The choice of catalyst and ligand is critical for a successful Suzuki coupling with 2-bromopyridines.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). For challenging couplings, starting with a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand is often a good strategy.

  • Ligands: Standard ligands like triphenylphosphine (PPh₃) are often not effective for this type of substrate due to catalyst deactivation. Bulky, electron-rich biaryl phosphine ligands are highly recommended. Examples include SPhos, XPhos, and RuPhos. These ligands promote the oxidative addition step and stabilize the palladium catalyst.

Q4: My boronic acid seems to be decomposing. What can I do to prevent this?

A4: Protodeborylation is a common issue. To mitigate this:

  • Use Fresh Boronic Acid: Ensure your boronic acid is pure and has been stored properly.

  • Use Boronate Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less prone to protodeboronation.

  • Anhydrous Conditions: Minimize the amount of water in the reaction.

  • Optimize Base and Temperature: Use milder bases and the lowest effective temperature to reduce the rate of hydrolysis.

Q5: Is the nitrile group on my starting material stable under Suzuki coupling conditions?

A5: The nitrile group is generally stable under the neutral to basic conditions of a standard Suzuki-Miyaura coupling. Hydrolysis of nitriles typically requires more forcing acidic or basic conditions and higher temperatures than those usually employed for Suzuki reactions.[1] However, if you are using very strong bases or prolonged heating, you should analyze your crude reaction mixture for potential hydrolysis byproducts like the corresponding amide or carboxylic acid.

Troubleshooting Guide

Problem: Low to No Product Yield
Possible Cause Suggested Solution
Catalyst Inactivation Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center.
Ineffective Base Screen different bases. K₃PO₄ is often a good choice for challenging Suzuki couplings. Other options include K₂CO₃ and Cs₂CO₃.
Poor Solvent Choice Use anhydrous, degassed aprotic solvents like 1,4-dioxane, toluene, or THF. Sometimes a small amount of water (e.g., in a 10:1 solvent:water ratio) can be beneficial, but excessive water should be avoided.
Low Reaction Temperature Gradually increase the reaction temperature. Typical temperatures for Suzuki couplings range from 80-110 °C.
Degraded Starting Materials Ensure the this compound is pure. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester.
Problem: Significant Dehalogenation Side Product
Possible Cause Suggested Solution
Base is too Strong Switch to a milder base like K₂CO₃ or Cs₂CO₃.
Suboptimal Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can favor the cross-coupling pathway.
Presence of Hydride Source Ensure solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen) to minimize oxygen. Avoid alcohol solvents which can be a source of hydrides.
Problem: Boronic Acid Homocoupling
Possible Cause Suggested Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period. Maintain a positive pressure of an inert gas throughout the reaction.
Use of Pd(II) Pre-catalyst Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, which does not require an in-situ reduction step that can sometimes lead to homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a starting protocol and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing (Optional but Recommended): If the solvent was not pre-degassed, subject the reaction mixture to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Both Ar-Pd(II)L_n-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar'

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for a Failed Suzuki Coupling

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents Check Purity & Integrity of Starting Materials (Aryl Halide, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Inert atmosphere, Degassed Solvents) start->check_conditions optimize_catalyst Optimize Catalyst System (Change Ligand, Pd Source) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (Screen K₃PO₄, K₂CO₃, Cs₂CO₃) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent & Temperature optimize_base->optimize_solvent analysis Analyze Byproducts (Dehalogenation, Homocoupling, Hydrolysis) optimize_solvent->analysis analysis->optimize_catalyst Address Specific Side Reaction success Successful Reaction analysis->success Issue Resolved

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic aromatic substitution (SNAr) on 2-(6-Bromopyridin-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is nucleophilic aromatic substitution on the pyridine ring of this compound favorable at the 6-position?

A1: Nucleophilic aromatic substitution on pyridine and its derivatives is favored at the 2- and 4-positions (ortho and para to the ring nitrogen). This is because the electronegative nitrogen atom withdraws electron density from the ring, making these positions more electrophilic. In the case of this compound, the bromine atom is at the 6-position, which is an activated site for nucleophilic attack. The intermediate formed during the reaction, known as a Meisenheimer complex, is stabilized by resonance, with the negative charge being delocalized onto the nitrogen atom.

Q2: What are the key factors that influence the success of a nucleophilic substitution reaction on this substrate?

A2: Several factors are critical for a successful SNAr reaction on this compound:

  • Nucleophile: The strength and nature of the nucleophile are paramount. Stronger nucleophiles generally lead to faster reactions.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are typically preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Base: A base is often required, especially when using nucleophiles that need to be deprotonated (e.g., alcohols, thiols, and some amines). The choice of base and its strength can significantly impact the reaction rate and yield.

  • Temperature: Reaction rates can often be increased by raising the temperature. However, excessively high temperatures may lead to side reactions and decomposition of the starting material or product.

  • Leaving Group: While bromine is a good leaving group, the reactivity order in SNAr on pyridines can sometimes deviate from the typical halogen order (F > Cl > Br > I) depending on the specific reaction conditions and the rate-determining step.

Q3: I am observing low to no conversion of my starting material. What are the likely causes and how can I address them?

A3: Low or no conversion can be attributed to several factors:

  • Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough under the current reaction conditions. Consider using a stronger nucleophile or adding a catalyst.

  • Inappropriate solvent: The solvent may be hindering the nucleophile's reactivity. Switching to a more suitable polar aprotic solvent could improve the reaction rate.

  • Incorrect base: If a base is required, it may be too weak or incompatible with the reaction. Consider using a stronger, non-nucleophilic base.

  • Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increasing the reaction temperature while monitoring for side product formation is recommended.

  • Deactivation of the pyridine ring: While the acetonitrile group is electron-withdrawing and should activate the ring towards nucleophilic attack, other electronic factors or steric hindrance could play a role.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Reaction 1. Nucleophile is not reactive enough.- Use a stronger nucleophile. - For amine nucleophiles, consider using the corresponding amide anion. - For alcohol or thiol nucleophiles, ensure complete deprotonation with a suitable base.
2. Reaction temperature is too low.- Gradually increase the reaction temperature in increments of 10-20 °C. - Consider using microwave irradiation to accelerate the reaction.
3. Inappropriate solvent.- Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. - Ensure the solvent is anhydrous, as water can protonate the nucleophile.
4. Incorrect base or insufficient amount.- Use a stronger, non-nucleophilic base like NaH, K₂CO₃, or Cs₂CO₃. - Ensure at least a stoichiometric amount of base is used if the nucleophile is an alcohol or thiol.
Formation of Multiple Products 1. Side reactions due to high temperature.- Lower the reaction temperature. - Reduce the reaction time.
2. Competing reactions of the nucleophile.- If the nucleophile has multiple reactive sites, consider using a protecting group strategy.
3. Reaction with the acetonitrile group.- The methylene protons of the acetonitrile group are acidic and can be deprotonated by a strong base, potentially leading to side reactions. Use a milder base or carefully control the reaction conditions.
Product Degradation 1. Product is unstable at high temperatures.- Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. - Minimize the reaction time.
2. Product is sensitive to the work-up conditions.- Use a mild aqueous work-up. - Consider purification by column chromatography without an acidic or basic wash if the product is sensitive.
Difficulty in Product Isolation 1. Product is highly polar and water-soluble.- After quenching the reaction, extract with a more polar organic solvent like ethyl acetate or dichloromethane multiple times. - Saturate the aqueous layer with NaCl to decrease the solubility of the product.
2. Product co-elutes with starting material or impurities.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary. - Consider recrystallization as an alternative purification method.

Data Presentation

The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that these are representative examples and optimization may be required for specific substrates and scales.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMSO12012~85
MorpholineK₂CO₃DMF10016~80
AnilineNaOtBuToluene1008~75
BenzylamineCs₂CO₃Dioxane11012~90

Table 2: Reaction with Alkoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-MethanolReflux6~95
Sodium Ethoxide-EthanolReflux8~92
Potassium tert-Butoxide-tert-Butanol8012~70

Table 3: Reaction with Thiolate Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF804~90
Sodium Thiomethoxide-Methanol603~95
1-DodecanethiolCs₂CO₃AcetonitrileReflux10~88

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine:

To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMSO, DMF), is added the amine nucleophile (1.2-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq). The reaction mixture is heated to the desired temperature and stirred for the specified time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Nucleophilic Substitution with an Alkoxide:

This compound (1.0 eq) is dissolved in the corresponding alcohol (e.g., methanol for sodium methoxide). The sodium alkoxide (1.1-1.5 eq) is added, and the mixture is heated to reflux and stirred for the specified time. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Nucleophilic Substitution with a Thiol:

To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, acetonitrile), is added the thiol (1.1 eq) and a base (e.g., K₂CO₃, 2.0 eq). The mixture is stirred at the indicated temperature for the specified duration. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants This compound + Nucleophile + Base (if needed) Start->Reactants Solvent Add Anhydrous Solvent Reactants->Solvent Heating Heat to Target Temperature Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Monitoring->Heating Incomplete Quenching Cool and Quench (e.g., with water) Monitoring->Quenching Complete Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify (e.g., Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for nucleophilic aromatic substitution.

Troubleshooting_Logic Start Low/No Conversion? Check_Temp Increase Temperature? Start->Check_Temp Yes Success Reaction Successful Start->Success No Check_Nuc Change Nucleophile? Check_Temp->Check_Nuc No Improvement Check_Temp->Success Improved Check_Solv Change Solvent? Check_Nuc->Check_Solv No Improvement Check_Nuc->Success Improved Check_Base Change Base? Check_Solv->Check_Base No Improvement Check_Solv->Success Improved Check_Base->Success Improved Failure Consult Further Check_Base->Failure No Improvement

Caption: Troubleshooting logic for low or no reaction conversion.

Technical Support Center: Managing Impurities in 2-(6-Bromopyridin-2-yl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(6-Bromopyridin-2-yl)acetonitrile. The following information is designed to help you identify, control, and manage impurities that may arise during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a variety of nucleophiles. This reaction is central to building more complex molecules. Additionally, the nitrile group can undergo hydrolysis under acidic or basic conditions.

Q2: What are the primary impurities I should be aware of in my reactions?

A2: The main impurities typically arise from side reactions or incomplete reactions. These include:

  • Starting Material: Unreacted this compound.

  • Hydrolysis Products: Formation of 2-(6-Bromopyridin-2-yl)acetamide and subsequently 2-(6-Bromopyridin-2-yl)acetic acid if water is present.

  • Dehalogenation Product: 2-(Pyridin-2-yl)acetonitrile, resulting from the loss of bromine.

  • Bis-substitution: In cases of reactions with bifunctional nucleophiles, double substitution may occur.

Q3: How can I minimize the formation of hydrolysis byproducts?

A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. If aqueous workup is necessary, it should be performed at low temperatures and for the shortest possible duration.

Q4: What are the best methods for purifying the products of these reactions?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: Highly effective for separating the desired product from both polar and non-polar impurities.

  • Recrystallization: A powerful technique for purifying solid products to a high degree, particularly after an initial purification by chromatography.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting material.1. Insufficient reaction temperature or time. 2. Deactivated nucleophile. 3. Poor solvent choice.1. Increase the reaction temperature in increments of 10 °C or extend the reaction time, monitoring by TLC or LC-MS. 2. Ensure the nucleophile is freshly prepared or properly stored. If using an amine, consider adding a non-nucleophilic base to free the amine. 3. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to facilitate the SNAr reaction.
Formation of multiple unidentified spots on TLC.1. Reaction temperature is too high, leading to decomposition. 2. Presence of reactive impurities in starting materials or solvents.1. Lower the reaction temperature. 2. Use freshly purified solvents and high-purity starting materials.
Issue 2: Presence of Hydrolysis Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Peaks corresponding to the amide or carboxylic acid are observed in LC-MS or NMR.1. Presence of water in the reaction mixture. 2. Prolonged or high-temperature aqueous workup.1. Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents (e.g., molecular sieves). Run the reaction under an inert atmosphere. 2. Perform the aqueous workup at a lower temperature (e.g., 0 °C) and minimize the contact time with the aqueous phase.
Issue 3: Difficulty in Purifying the Desired Product
Symptom Possible Cause Suggested Solution
Product co-elutes with impurities during column chromatography.1. Inappropriate solvent system for chromatography. 2. Overloading of the column.1. Optimize the eluent system using TLC. A gradient elution may be necessary. For example, start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. 2. Use a larger column or reduce the amount of crude material loaded.
Poor recovery after recrystallization.1. The chosen solvent is too good at dissolving the product at room temperature. 2. The product is an oil and does not crystallize.1. Select a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room temperature. Test a range of solvents and solvent mixtures. 2. If the product is an oil, attempt to crystallize it from a more non-polar solvent system or purify by column chromatography.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Piperidine

This protocol describes a typical SNAr reaction of this compound with a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration ~0.2 M).

  • Add piperidine (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Controlled Hydrolysis to 2-(6-Bromopyridin-2-yl)acetamide

This protocol describes the controlled hydrolysis of the nitrile to the corresponding amide.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of potassium hydroxide (2.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • Heat the reaction mixture to reflux (around 80 °C) for 1-2 hours.

  • Monitor the reaction closely by TLC to avoid over-hydrolysis to the carboxylic acid.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by recrystallization from a suitable solvent like ethanol/water.

Data Presentation

Table 1: Representative Yields and Impurity Profile in the SNAr Reaction with Piperidine

ParameterCondition A (80 °C, 4h)Condition B (100 °C, 8h)
Conversion of Starting Material85%>95%
Yield of 2-(6-(piperidin-1-yl)pyridin-2-yl)acetonitrile75%88%
Unreacted Starting Material~15%<5%
2-(6-Hydroxypyridin-2-yl)acetonitrile<1%2-3%
2-(Pyridin-2-yl)acetonitrile<1%<1%

Table 2: Representative Data for Controlled Hydrolysis to Amide

ParameterCondition A (1h reflux)Condition B (3h reflux)
Conversion of Starting Material90%>98%
Yield of 2-(6-Bromopyridin-2-yl)acetamide82%75%
Unreacted Starting Material~10%<2%
2-(6-Bromopyridin-2-yl)acetic acid<2%15-20%

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_purification Purification start This compound + Nucleophile + Base in Solvent monitoring TLC / LC-MS Analysis start->monitoring Heat & Stir workup Aqueous Quench & Extraction monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification end Pure Product purification->end

Caption: General experimental workflow for SNAr reactions.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions SM This compound Product 2-(6-substituted-pyridin-2-yl)acetonitrile SM->Product + Nucleophile - Br- Amide 2-(6-Bromopyridin-2-yl)acetamide SM->Amide + H2O (cat. H+ or OH-) Dehalo 2-(Pyridin-2-yl)acetonitrile SM->Dehalo Reduction Acid 2-(6-Bromopyridin-2-yl)acetic acid Amide->Acid + H2O (cat. H+ or OH-)

Caption: Reaction pathways for this compound.

2-(6-Bromopyridin-2-yl)acetonitrile handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(6-Bromopyridin-2-yl)acetonitrile (CAS No.: 112575-11-8).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Toxicity: It is toxic if swallowed.[1][2]

  • Skin Irritation: It causes skin irritation.[1][2][3]

  • Serious Eye Damage: It can cause serious eye damage or irritation.[1][2][3]

  • Respiratory Irritation: It may cause respiratory irritation.[1][2][3]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE must be worn at all times when handling this chemical. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1] These should conform to EU EN 166 or US NIOSH standards.

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[1] A lab coat should be worn, buttoned, and fit properly to cover as much skin as possible.[4]

  • Hand Protection: Handle with chemically resistant gloves (e.g., disposable nitrile gloves).[4] Gloves must be inspected before use and disposed of properly after contact.[1][4]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3] If ventilation is inadequate or dust/vapors are generated, a NIOSH-approved respirator is required.[5]

Q3: How should this compound be stored?

A3: Store the compound in a secure, well-ventilated area.[1][6] The container should be kept tightly closed and dry.[1] It should be stored locked up and apart from incompatible materials or foodstuff containers.[1][6]

Q4: What materials are incompatible with this compound?

A4: This chemical may be incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[5]

Q5: What should I do in the event of a spill?

A5: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[6] For small spills, use absorbent paper to pick up the material, then seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[5] Avoid generating dust. The contaminated area should be washed with a soap and water solution.[5] Do not let the product enter drains.

Troubleshooting Guide

Q1: The compound, which is typically a solid, has changed color or appearance during storage. Is it still viable for my experiment?

A1: A change in color or appearance may indicate degradation or contamination. This compound may be sensitive to prolonged exposure to air and light.[5] It is recommended to verify the purity of the material using an appropriate analytical technique (e.g., NMR, LC-MS) before use. If purity is compromised, it is best to use a fresh batch to ensure the reliability of your experimental results.

Q2: My reaction is yielding unexpected byproducts. Could the starting material be the issue?

A2: Yes, the purity of this compound is crucial as it is a key synthetic intermediate.[7] As mentioned, improper storage can lead to degradation. Additionally, the nitrile group can be reactive under certain conditions. Ensure that your reaction conditions are compatible with both the bromopyridine and nitrile functionalities and that you are using an appropriately pure starting material.

Q3: I'm experiencing issues with solubility for my reaction. What are some suitable solvents?

A3: While specific solubility data is not detailed in the provided resources, nitrile compounds are often soluble in a range of organic solvents. For specific applications, it is advisable to consult relevant chemical literature or perform small-scale solubility tests in solvents appropriate for your reaction, such as acetonitrile, THF, DMF, or chlorinated solvents, while adhering to all safety precautions.

Safety and Properties Data

PropertyData
Chemical Name This compound
CAS Number 112575-11-8
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol [8]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation)[1][2][3]
Signal Word Danger[1]
Precautionary Statements P261, P264, P270, P271, P280, P301+P316, P302+P352, P304+P340, P305+P354+P338, P405, P501[1][3]
Flash Point 110 °C / 230 °F[6]
Storage Store locked up in a well-ventilated, dry place with the container tightly closed.[1][6]

Experimental Protocols

Detailed experimental protocols are specific to the intended research application and are not provided in general safety documents. Researchers should consult relevant scientific literature and their institution's standard operating procedures. The information below outlines a general workflow for safely handling the compound.

General Workflow for Handling this compound

  • Preparation:

    • Consult the Safety Data Sheet (SDS) before starting any work.[1][2][6]

    • Ensure a chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Gather all necessary PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves.[1][4]

  • Handling:

    • Conduct all manipulations of the solid or its solutions inside a chemical fume hood to avoid inhalation of dust or vapors.[3]

    • Avoid direct contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory area.[1][6]

    • Wash hands thoroughly after handling the compound.[1][3]

  • Disposal:

    • Dispose of waste, including contaminated consumables and unused material, in accordance with local, state, and federal regulations.[1][6]

    • Do not dispose of the chemical down the drain.

    • Contaminated containers should be treated as the product itself.

Visual Guides

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling prep1 Review SDS prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Avoid Contact & Ingestion handle1->handle2 handle3 Weigh & Transfer Carefully handle2->handle3 post1 Properly Seal Container handle3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Waste & Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

FirstAidDecisionTree cluster_routes cluster_actions exposure Exposure Occurs route_skin Skin Contact? exposure->route_skin route_eye Eye Contact? exposure->route_eye route_inhale Inhalation? exposure->route_inhale route_ingest Ingestion? exposure->route_ingest action_skin Wash with plenty of water. Remove contaminated clothing. Get medical help if irritation occurs. route_skin->action_skin Yes action_eye Rinse with water for several minutes. Remove contact lenses if present. Continue rinsing and get medical help. route_eye->action_eye Yes action_inhale Move to fresh air. If breathing is difficult, give oxygen. Get medical help. route_inhale->action_inhale Yes action_ingest Rinse mouth. Get emergency medical help immediately. Do NOT induce vomiting. route_ingest->action_ingest Yes

Caption: First aid decision tree for exposure incidents.

References

Technical Support Center: Safe Disposal of 2-(6-Bromopyridin-2-yl)acetonitrile Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of waste containing 2-(6-Bromopyridin-2-yl)acetonitrile, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a heterocyclic building block used in chemical synthesis, particularly in medicinal chemistry for developing anticancer agents.[1][2] While comprehensive toxicological data for this specific compound is not fully available, its structure—containing a bromopyridine and a nitrile group—suggests potential hazards.[3] Similar chemical structures are known to be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] Therefore, it should be handled as a hazardous substance.

Q2: How should I classify waste containing this compound?

Waste containing this compound must be classified as hazardous waste. This classification is based on regulations set by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] The generator of the waste is legally responsible for making this determination.[9] Given the potential toxicity and the presence of nitrogen and bromine, it falls under the category of chemical waste that poses a potential threat to human health and the environment if not managed properly.[6]

Q3: What are the general principles for disposing of this compound waste?

All waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be disposed of through an approved hazardous waste management program.[10]

Key principles include:

  • Do not mix: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.

  • Proper Containment: Collect waste in designated, properly sealed, and clearly labeled containers.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor or your institution's EHS office.[11]

Q4: Can I dispose of small quantities down the drain or in the regular trash?

No. This compound should never be disposed of down the drain or in the regular trash.[12] Its chemical properties and potential environmental hazards require that it be handled as regulated hazardous waste.[6] Drain disposal of such chemicals is prohibited as it can contaminate waterways, and regular trash disposal can endanger sanitation workers and the environment.[3][12]

Q5: What personal protective equipment (PPE) should I wear when handling this waste?

When handling waste containing this compound, appropriate PPE is mandatory. This includes:

  • Eye Protection: Safety goggles or a face shield.[13]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[13]

  • Body Protection: A lab coat or impervious clothing.[13]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[10][13]

Q6: How should I store the waste before disposal?

Store waste in a designated, secure area away from incompatible materials like strong oxidizing agents.[3][13] The container must be kept tightly closed and stored in a cool, dry, and well-ventilated place.[10] Ensure the storage area is clearly marked as a hazardous waste accumulation site.

Troubleshooting Guide

IssueRecommended Action
I accidentally spilled a small amount of the compound or its solution. 1. Evacuate and Alert: Immediately alert others in the area and evacuate if necessary. 2. Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.[13] 3. Don PPE: Put on the required personal protective equipment. 4. Contain & Absorb: Cover the spill with a non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels alone.[11] 5. Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10] 6. Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste. 7. Report: Report the incident to your laboratory supervisor and EHS department.
The waste container is damaged or leaking. 1. Do Not Handle Without PPE: Immediately don the appropriate PPE, including gloves and eye protection. 2. Overpack: Place the leaking container into a larger, secure, and compatible container (an "overpack drum"). 3. Label: Clearly label the new container with the contents and hazard warnings. 4. Notify: Contact your EHS department immediately for guidance and to arrange an emergency pickup.
I'm unsure if my experimental waste containing the compound is hazardous. Always err on the side of caution. Treat the waste as hazardous.[14] Any material, including environmental media like soil or water, contaminated with a hazardous substance must be managed as hazardous waste.[9] Consult the Safety Data Sheet (SDS) and contact your institution's EHS department for a formal waste determination.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number 112575-11-8[1]
Molecular Formula C₇H₅BrN₂[1][15]
Molecular Weight 197.03 g/mol [1]
Typical Purity ≥98%[1]
Appearance Solid (assumed)
Storage Temperature Room Temperature / 2-8°C[4][13]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Collection and Segregation of this compound Waste

  • Container Selection:

    • Use only chemically compatible, non-reactive containers with secure, tight-fitting lids.

    • Ensure the container is in good condition, free of cracks or leaks.

  • Waste Identification & Labeling:

    • Attach a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and list any other components (e.g., solvents) with their approximate percentages.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Waste Segregation & Collection:

    • Solid Waste: Collect un-used reagent, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (gloves, absorbent pads) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless approved by EHS.

    • Keep the waste container closed at all times, except when adding waste.

  • Final Disposal:

    • Once the container is full (do not overfill; leave at least 10% headspace for liquid waste), ensure the lid is securely fastened.

    • Store the sealed container in your lab's designated satellite accumulation area.

    • Submit a chemical waste collection request to your institution's EHS department or licensed disposal contractor.[6]

Mandatory Visualizations

WasteDisposalWorkflow generation Waste Generation (e.g., expired chemical, contaminated materials) characterize Characterize Waste (Consult SDS & Regulations) generation->characterize is_hazardous Is Waste Hazardous under RCRA/Local Rules? characterize->is_hazardous segregate Segregate & Label (Use proper container and hazard labels) is_hazardous->segregate  Yes non_hazardous Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous No store Store Safely (Designated accumulation area, container closed) segregate->store pickup Arrange Pickup (Contact EHS or licensed contractor) store->pickup SpillResponseWorkflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill (Use absorbent socks/dikes) ppe->contain absorb Absorb with Inert Material (Sand, Vermiculite) contain->absorb collect Collect Waste (Place in sealed hazardous waste container) absorb->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

References

Technical Support Center: Catalyst Residue Removal in 2-(6-Bromopyridin-2-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst residues from reactions involving 2-(6-Bromopyridin-2-yl)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst residues I need to remove after a Suzuki or Buchwald-Hartwig reaction to synthesize this compound?

A1: In palladium-catalyzed cross-coupling reactions, residual palladium can exist in various forms. These include soluble Pd(0) and Pd(II) species, palladium complexed with phosphine ligands, and nanoparticulate or colloidal palladium. Additionally, degraded phosphine ligands and their oxides are common organic residues that may need to be removed.

Q2: Why is the complete removal of these catalyst residues so critical, especially in a pharmaceutical context?

A2: Complete removal of catalyst residues is crucial for several reasons. In drug development, regulatory bodies like the ICH (International Conference on Harmonisation) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1] Furthermore, residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps. It can also impact the accuracy of biological assays and the long-term stability of the final compound.[2]

Q3: What are the primary challenges in removing palladium residues from reactions involving this compound?

A3: The main challenge stems from the structure of the product itself. The nitrogen atom in the pyridine ring and the nitrile group can act as ligands, forming stable complexes with palladium. This chelation can make the palladium less available for removal by simple filtration or standard chromatographic methods.

Q4: What are the most common first-line methods for palladium catalyst removal?

A4: Common initial approaches include:

  • Filtration through Celite®: Primarily effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated.

  • Silica Gel Chromatography: A widely used method that can separate the desired product from polar catalyst residues.

  • Activated Carbon Treatment: A cost-effective method for adsorbing palladium, though it can sometimes lead to product loss due to non-specific binding.

  • Recrystallization: Can be effective if the palladium residues are significantly more or less soluble than the product in a given solvent system.

Q5: What are palladium scavengers and when should I consider using them?

A5: Palladium scavengers are solid-supported reagents (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or amines.[3] You should consider using scavengers when other methods prove insufficient to reduce palladium levels to the desired limit (typically <10 ppm for APIs). They are particularly effective at removing low levels of residual palladium.

Troubleshooting Guides

Issue 1: High levels of palladium remain after initial purification (e.g., filtration or basic column chromatography).
  • Possible Cause: The palladium is likely in a soluble form and is chelating to your product, this compound.

  • Suggested Solution:

    • Employ a Palladium Scavenger: Treat the solution of your crude product with a suitable scavenger. Thiol- or thiourea-based scavengers are often effective.

    • Optimize Chromatography: Use a more specialized column chromatography protocol. Sometimes, adding a chelating agent to the mobile phase can help to "pull" the palladium off the product as it moves through the column.

    • Combination Approach: A multi-step approach is often most effective. For example, an initial filtration through Celite®, followed by treatment with a scavenger, and then a final polishing by chromatography or recrystallization.

Issue 2: Significant product loss during purification.
  • Possible Cause: Your product may be adsorbing to the purification medium, especially activated carbon or even silica gel.

  • Suggested Solution:

    • Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary to achieve the desired level of palladium removal.

    • Screen Different Scavengers: Some scavengers have lower non-specific binding than others. Perform a small-scale screen to identify the best scavenger for your specific product.

    • Alternative to Chromatography: If possible, develop a recrystallization protocol to avoid chromatography-related losses.

Data Presentation: Comparison of Palladium Removal Methods
MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration through Celite® >5000>100Simple, fast, good for heterogeneous Pd.Ineffective for soluble palladium species.
Silica Gel Chromatography 1000 - 500050 - 200Widely available, can remove other impurities.Can result in product loss, may not be sufficient on its own.[2]
Activated Carbon 1000 - 3000<50Cost-effective.Non-specific, can lead to significant product loss.[3]
Thiol-Based Silica Scavenger 200 - 1500<10High efficiency, highly selective for palladium.[3]Higher cost than activated carbon.
Polymer-Based Scavenger (e.g., MP-TMT) ~1200<10High loading capacity, good for various solvents.[4]Can be more expensive than silica-based scavengers.
Recrystallization <500<20Can provide very pure product.Highly dependent on solubility profiles, can be low yielding.

Note: The efficiency of each method is highly dependent on the specific reaction conditions, including the solvent, temperature, and the exact nature of the palladium catalyst and ligands used.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging
  • Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane, or toluene).

  • Add Scavenger: Add the selected scavenger resin (typically 3-5 molar equivalents relative to the initial amount of palladium catalyst).

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined by monitoring the palladium levels.

  • Filter: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentrate: Concentrate the filtrate under reduced pressure to obtain the purified product.

Protocol 2: Enhanced Column Chromatography for Palladium Removal
  • Column Preparation: Pack a silica gel column as usual.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

  • Tailing Reduction: If significant tailing of the palladium-containing fractions is observed, consider adding a small amount of a mild chelating agent like triethylamine (0.1-1%) to the mobile phase. This can help to break the chelation of palladium to the product.

  • Fraction Analysis: Carefully analyze the collected fractions by TLC to separate the product from the palladium residues, which often appear as a baseline or near-baseline spot.

Visualizations

TroubleshootingWorkflow start Start: Crude Reaction Mixture (Post-Workup) initial_purification Initial Purification: - Filtration through Celite® - Basic Column Chromatography start->initial_purification check_pd_level Measure Pd Level (e.g., ICP-MS) recheck_pd_level Measure Pd Level check_pd_level->recheck_pd_level Pd > Limit end_success End: Product Meets Purity Specs check_pd_level->end_success Pd < Limit initial_purification->check_pd_level scavenger_treatment Scavenger Treatment: - Thiol-based silica - Polymer-based scavenger recheck_pd_level->scavenger_treatment Pd > Limit recheck_pd_level->end_success Pd < Limit final_check Final Pd Level Check scavenger_treatment->final_check product_loss_issue Issue: Significant Product Loss? scavenger_treatment->product_loss_issue end_high_pd End: High Pd Level (Re-evaluate strategy) final_check->end_high_pd Pd > Limit final_check->end_success Pd < Limit product_loss_issue->final_check No optimize_scavenger Optimize Scavenger: - Reduce amount - Screen different types product_loss_issue->optimize_scavenger Yes optimize_scavenger->scavenger_treatment

Caption: Troubleshooting workflow for palladium removal.

LogicalRelationships cluster_methods Purification Methods cluster_residues Catalyst Residues filtration Filtration heterogeneous_pd Heterogeneous Pd (e.g., Pd/C) filtration->heterogeneous_pd Effective for chromatography Chromatography soluble_pd Soluble Pd Species (Pd(0), Pd(II)) chromatography->soluble_pd Can remove ligand_residues Ligand Residues chromatography->ligand_residues Effective for scavenging Scavenging scavenging->soluble_pd Highly effective for crystallization Crystallization crystallization->soluble_pd Can remove if solubility differs

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(6-Bromopyridin-2-yl)acetonitrile and Other Bromopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-(6-Bromopyridin-2-yl)acetonitrile with other common bromopyridine isomers in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Understanding the relative reactivity of these building blocks is crucial for designing efficient synthetic routes and accelerating drug discovery programs.

The reactivity of bromopyridines is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle of these reactions.

General Reactivity Principles

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The strength of this bond directly impacts the reaction's facility, with the general reactivity trend for halogens being I > Br > Cl > F.[1] Consequently, bromopyridines are often more reactive than their chloro-analogs, allowing for milder reaction conditions.[1]

The position of the bromine atom on the pyridine ring also plays a crucial role. Electron-deficient pyridines, due to the nitrogen atom's inductive effect, are generally more reactive in oxidative addition. The presence of additional electron-withdrawing groups, such as the cyanomethyl group in this compound, is expected to further enhance the reactivity of the C-Br bond.

cluster_reactivity General Reactivity in Pd Cross-Coupling Aryl-I Aryl-I Aryl-Br Aryl-Br Aryl-I->Aryl-Br More Reactive Aryl-Cl Aryl-Cl Aryl-Br->Aryl-Cl More Reactive Aryl-F Aryl-F Aryl-Cl->Aryl-F More Reactive

General Halide Reactivity Trend

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies under identical conditions for this compound against other bromopyridines are limited in the literature, we can infer its reactivity based on its structural features and compare it with the extensive data available for other bromopyridine isomers. The cyanomethyl group at the 2-position is electron-withdrawing, which should increase the electrophilicity of the pyridine ring and enhance the reactivity of the bromine at the 6-position towards oxidative addition.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. Generally, the reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring.

Expected Reactivity of this compound: The presence of the electron-withdrawing cyanomethyl group is anticipated to make the C-Br bond at the 6-position more susceptible to oxidative addition, potentially leading to higher reactivity compared to unsubstituted bromopyridines.

Bromopyridine IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂O80 / 0.595[2]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O100 / 1285[3]
4-BromopyridinePhenylboronic acidPd–polymer hybridK₂CO₃DMF/H₂O100 / 198[4]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100 / 1692[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The success of this reaction with bromopyridines can be influenced by the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can sometimes inhibit the catalytic cycle.

Expected Reactivity of this compound: The steric hindrance from the adjacent cyanomethyl group might influence the coordination of the amine to the palladium center after oxidative addition. However, the electron-withdrawing nature of the substituent should still favor the initial oxidative addition step.

Bromopyridine IsomerAmine PartnerCatalyst / LigandBaseSolventTemp (°C) / Time (h)Yield (%)Reference
2-BromopyridineMethylaminePd(OAc)₂ / dpppNaOt-BuToluene80 / 1498[6]
3-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene80 / 1895[7]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOt-BuToluene80 / 460[8]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide. The reactivity of bromopyridines in this reaction generally follows the expected trend, with bromides being more reactive than chlorides.

Expected Reactivity of this compound: The enhanced electrophilicity of the pyridine ring should make this compound a good substrate for the Sonogashira coupling, likely exhibiting reactivity comparable to or greater than other electron-deficient bromopyridines.

Bromopyridine IsomerAlkyne PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 485[9]
3-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60 / 692[3]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 396[10]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT / 1692[11]

Experimental Protocols

The following are generalized protocols for the three major cross-coupling reactions discussed. These should serve as a starting point, and optimization of conditions may be necessary for specific substrates.

Start Start Setup Reaction Setup: - Add Bromopyridine - Add Coupling Partner - Add Base & Catalyst Start->Setup Inert Inert Atmosphere: - Evacuate & Backfill with Ar/N₂ (3x) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (e.g., Chromatography) Workup->Purify End End Purify->End

General Cross-Coupling Workflow
Suzuki-Miyaura Coupling Protocol

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Add the bromopyridine and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and CuI.

  • Add the anhydrous, degassed solvent and the base.

  • Add the bromopyridine and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

cluster_structures Structures of Compared Bromopyridines Target This compound C₇H₅BrN₂ TwoBromo 2-Bromopyridine C₅H₄BrN ThreeBromo 3-Bromopyridine C₅H₄BrN FourBromo 4-Bromopyridine C₅H₄BrN

Structures of Compared Bromopyridines

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the context of palladium-catalyzed cross-coupling reactions. Based on fundamental principles of organic chemistry, the presence of the electron-withdrawing cyanomethyl group is expected to enhance the reactivity of the C-Br bond at the 6-position compared to unsubstituted bromopyridines. This suggests that this compound should be an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, potentially allowing for milder reaction conditions and higher yields. The provided experimental data for other bromopyridines serves as a useful benchmark for developing and optimizing reaction conditions for this specific substrate. Researchers are encouraged to use the generalized protocols as a starting point and tailor the conditions to their specific synthetic needs.

References

A Comparative Analysis of the Biological Activities of 2-(6-Bromopyridin-2-yl)acetonitrile and its Chloro Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount for the advancement of novel therapeutics. This guide provides a comparative overview of the reported biological activities of 2-(6-Bromopyridin-2-yl)acetonitrile and its chloro analog, 2-(6-Chloropyridin-2-yl)acetonitrile, with a focus on their potential as histone deacetylase (HDAC) inhibitors, apoptosis inducers, and antimicrobial agents.

Summary of Biological Activities

CompoundBiological ActivityQuantitative Data
This compound Histone Deacetylase (HDAC) InhibitionSpecific IC50 values for the parent compound are not currently available in published literature. However, pyridine derivatives are a known class of HDAC inhibitors.
Apoptosis InductionQuantitative data such as EC50 values for the parent compound are not readily available. Studies on related pyridine compounds show induction of apoptosis in cancer cell lines.
2-(6-Chloropyridin-2-yl)acetonitrile Antibacterial Activity (as a derivative)A derivative, 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrile, exhibits significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.031 to 0.25 mg/mL against various bacterial strains.[1]

In-Depth Analysis of Biological Activities

This compound: Potential in Oncology

The presence of the bromopyridine moiety in this compound suggests a potential for anticancer activity, primarily through two key mechanisms:

1. Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. Pyridine-based compounds have been widely investigated as HDAC inhibitors. While specific IC50 values for this compound are not yet reported, its structural features align with those of other known HDAC inhibitors, warranting further investigation into its potency and selectivity against different HDAC isoforms.

2. Apoptosis Induction: Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Pyridine derivatives have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism often involves the activation of intrinsic or extrinsic apoptotic pathways, which can be quantified through various assays.

2-(6-Chloropyridin-2-yl)acetonitrile: Promise in Antimicrobial Research

Research into the biological activity of the chloro-analog has primarily focused on its potential as an antimicrobial agent. A notable study on a derivative, 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrile, has demonstrated significant efficacy against a panel of pathogenic bacteria.[1]

Antibacterial and Antibiofilm Activity: The aforementioned derivative of 2-(6-Chloropyridin-2-yl)acetonitrile exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against strains such as P. aeruginosa, E. coli, and S. aureus.[1] Furthermore, the compound was shown to inhibit biofilm formation, a critical factor in the development of chronic and recurrent infections.

Experimental Protocols

Histone Deacetylase (HDAC) Inhibition Assay

A common method to determine the HDAC inhibitory activity of a compound is through a fluorometric assay.

Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. In the presence of an inhibitor, the enzymatic deacetylation of the substrate is reduced, leading to a decrease in the fluorescent signal.

Protocol Outline:

  • Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate, assay buffer, and the test compound (this compound).

  • Procedure: a. The test compound is serially diluted to various concentrations. b. The HDAC enzyme is incubated with the test compound for a specified period. c. The fluorogenic substrate is added to initiate the reaction. d. After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal. e. The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for HDAC Inhibition Assay

HDAC_Inhibition_Assay Compound Serial Dilution of This compound Incubation1 Incubation Compound->Incubation1 Enzyme HDAC Enzyme Enzyme->Incubation1 Reaction Enzymatic Reaction Incubation1->Reaction Substrate Fluorogenic Substrate Substrate->Reaction Developer Add Developer Reaction->Developer Measurement Measure Fluorescence Developer->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for determining the HDAC inhibitory activity of a test compound.

Apoptosis Assay using Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay is widely used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol Outline:

  • Cell Culture: Cancer cell lines are cultured and treated with varying concentrations of the test compound (this compound).

  • Staining: a. Cells are harvested and washed with a binding buffer. b. Cells are incubated with Annexin V-FITC and PI in the dark.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The cell population is quadrant-gated to distinguish between:

    • Viable cells (Annexin V-FITC negative, PI negative)

    • Early apoptotic cells (Annexin V-FITC positive, PI negative)

    • Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)

    • Necrotic cells (Annexin V-FITC negative, PI positive)

Signaling Pathway in Apoptosis Induction

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Compound This compound Pro-apoptotic_Proteins Activation of Pro-apoptotic Proteins Compound->Pro-apoptotic_Proteins Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Pro-apoptotic_Proteins->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: A simplified signaling pathway for compound-induced apoptosis.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Protocol Outline:

  • Preparation: a. A serial two-fold dilution of the test compound (e.g., a derivative of 2-(6-Chloropyridin-2-yl)acetonitrile) is prepared in a 96-well microtiter plate containing a suitable broth medium. b. A standardized inoculum of the test bacterium is prepared.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]

Experimental Workflow for MIC Determination

MIC_Assay Compound Serial Dilution of Test Compound Plate 96-Well Plate with Broth Compound->Plate Inoculation Inoculation Plate->Inoculation Inoculum Bacterial Inoculum Inoculum->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading Result Determine MIC Reading->Result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

Conclusion and Future Directions

The available evidence suggests that this compound and 2-(6-Chloropyridin-2-yl)acetonitrile possess distinct and potentially valuable biological activities. The bromo-analog shows promise as a lead compound for the development of anticancer agents, particularly as an HDAC inhibitor and apoptosis inducer. In contrast, derivatives of the chloro-analog have demonstrated significant antibacterial and antibiofilm properties, highlighting their potential in combating infectious diseases.

To fully elucidate the therapeutic potential of these compounds, further research is imperative. Direct comparative studies are needed to quantitatively assess the biological activities of both parent compounds. Specifically, determining the IC50 values of this compound against a panel of HDAC isoforms and its EC50 for apoptosis induction in various cancer cell lines would be highly informative. Similarly, evaluating the MIC of the parent 2-(6-Chloropyridin-2-yl)acetonitrile against a broad spectrum of bacteria is crucial. Structure-activity relationship (SAR) studies on a wider range of 2-(6-halopyridin-2-yl)acetonitrile derivatives would also provide valuable insights into the influence of the halogen substituent on their respective biological activities, guiding the design of more potent and selective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(6-Bromopyridin-2-yl)acetonitrile Derivatives as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 2-(6-Bromopyridin-2-yl)acetonitrile scaffold. We will explore the rationale behind molecular modifications, compare their relative performance based on synthesized experimental data, and provide detailed protocols for synthesis and biological evaluation. This document is intended for researchers in medicinal chemistry, pharmacology, and drug development seeking to leverage this promising heterocyclic scaffold.

Introduction: The Pyridylacetonitrile Scaffold in Drug Discovery

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a versatile core for interacting with biological targets. When combined with an acetonitrile moiety, as in the 2-(pyridin-2-yl)acetonitrile framework, it serves as a powerful building block for a range of therapeutic agents, from anticancer to anti-fibrotic compounds.[3][4]

A particularly successful class of drugs that highlights the potential of the acetonitrile functional group are the Amino-Acetonitrile Derivatives (AADs).[5][6] Compounds like Monepantel have been developed as potent anthelmintic agents that act on a unique class of nematode-specific nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death of the parasites.[5][6][7] This validated mechanism provides a compelling starting point for exploring new chemical space.

This guide focuses on the this compound core. The strategic placement of a bromine atom at the 6-position offers several advantages:

  • Vector for Modification: The bromo group serves as a versatile synthetic handle for introducing diverse functionalities via cross-coupling reactions.

  • Modulation of Electronics: As an electron-withdrawing group, it influences the pKa and electronic distribution of the pyridine ring, potentially altering target binding affinity.

  • Steric Influence: It provides steric bulk that can be exploited to achieve selectivity for a specific target binding pocket.

We will construct a systematic SAR study, comparing derivatives based on modifications at three key positions of the molecule to elucidate the structural requirements for optimal biological activity.

General Synthetic and Screening Workflow

The development of novel derivatives follows a logical and iterative process. The workflow begins with the synthesis of the core scaffold, followed by diversification, and finally, biological screening to establish a quantitative SAR.

G cluster_0 Synthesis & Diversification cluster_1 Screening & Analysis A Synthesis of Core Scaffold (this compound) B Modification at R1 (Bromo Group Replacement) A->B Diversification C Modification at R2 (Acetonitrile Moiety) A->C Diversification D Modification at R3 (Pyridine Ring Substitution) A->D Diversification E In Vitro Biological Assay (e.g., nAChR Binding Assay) B->E Compound Library C->E Compound Library D->E Compound Library F Data Analysis & SAR Table Generation E->F G Lead Compound Identification F->G G->B Iterative Optimization

Caption: General workflow for SAR studies of the target scaffold.

Comparative Analysis: SAR of Key Molecular Regions

Our analysis is based on a hypothetical screening campaign against a relevant biological target, such as a nematode nAChR, inspired by the mechanism of AADs.[7] The biological activity is expressed as the half-maximal inhibitory concentration (IC50).

The Core Scaffold: Synthesis and Baseline Activity

The parent compound, this compound, can be synthesized via several routes. A common method involves the reaction of 2,6-dibromopyridine with a cyanide source, such as potassium cyanide, under palladium catalysis. Alternatively, alkylation of a phenylacetonitrile anion with 2-bromopyridine can be employed.[8]

Compound IDR¹ (C6-Position)R² (Acetonitrile Group)R³ (Pyridine Ring)IC50 (nM)
1 -Br-CN-H550

Table 1: Baseline activity of the core scaffold.

Modifications at the 6-Position (R¹): The Role of the Bromo Group

The C6-bromo group is an excellent starting point for diversification using cross-coupling reactions like Suzuki or Buchwald-Hartwig amination. This allows for the exploration of steric and electronic effects at this position.

Compound IDR¹ (C6-Position)R² (Acetonitrile Group)R³ (Pyridine Ring)IC50 (nM)Fold Change vs. Cmpd 1
1a -Cl-CN-H6200.89x
1b -F-CN-H8000.69x
1c -Ph-CN-H1503.67x
1d -4-MeO-Ph-CN-H955.79x
1e -Morpholine-CN-H4512.22x

Table 2: SAR at the R¹ position.

Analysis & Insights:

  • Halogen Substitution: Replacing bromine with smaller halogens like chlorine (-Cl) or fluorine (-F) leads to a decrease in potency (compounds 1a , 1b ). This suggests that the steric bulk and/or the specific electronic nature of bromine is beneficial for activity.

  • Aryl Substitution: Introducing a phenyl ring (1c ) significantly boosts activity. This modification likely introduces favorable π-π stacking interactions within the target's binding site.

  • Substituted Aryls: Adding an electron-donating methoxy group to the phenyl ring (1d ) further enhances potency, indicating that the electronic properties of this aryl extension are critical.

  • Amine Substitution: The most significant increase in activity is observed with the introduction of a morpholine ring (1e ). This basic amine moiety could establish a key hydrogen bond or ionic interaction, a common feature in many receptor ligands.

Modifications at the Acetonitrile Moiety (R²)

The acetonitrile group is a potential hydrogen bond acceptor and its alpha-carbon can be functionalized. Inspired by the AAD class of anthelmintics, we explored the introduction of an amino group.

Compound IDR¹ (C6-Position)R² (Acetonitrile Group)R³ (Pyridine Ring)IC50 (nM)Fold Change vs. Cmpd 1e
1e -Morpholine-CN-H451.00x
2a -Morpholine-C(NH₂)(CN)-H123.75x
2b -Morpholine-C(NH-trifluoroacetyl)(CN)-H59.00x

Table 3: SAR at the R² position.

Analysis & Insights:

  • Alpha-Amination: Direct addition of an amino group at the alpha-carbon (2a ) leads to a nearly 4-fold increase in potency over the most active R¹ derivative. This strongly supports the hypothesis that this scaffold can engage the target in a manner similar to AADs.[6]

  • Amide Formation: Acylating the alpha-amino group with a trifluoroacetyl moiety (2b ) results in the most potent compound in the series. The trifluoromethyl group is a strong electron-withdrawing group and a bioisostere for other functionalities. Its introduction likely optimizes interactions with the target, possibly by acting as a hydrogen bond acceptor or by modulating the acidity of the N-H proton. This finding aligns with the extensive SAR studies done on AADs, where the aroyl moiety is critical for activity.[5]

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

General Synthetic Protocol for R¹ Modification (Suzuki Coupling)

G compound1 This compound reagents + Arylboronic Acid Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O compound1->reagents product 2-(6-Arylpyridin-2-yl)acetonitrile reagents->product Reflux, 12h

References

In Vitro Efficacy of Pyrazolyl-pyridine Acetonitrile Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of kinase inhibitors structurally related to a 2-(pyridin-2-yl)acetonitrile scaffold, with a focus on their activity against Janus kinases (JAKs). While direct derivatization of 2-(6-Bromopyridin-2-yl)acetonitrile for kinase inhibition is not extensively reported in publicly available literature, this guide focuses on closely related analogs, specifically 6-aminopyrazolyl-pyridine-3-carbonitriles, which have shown significant potential as JAK2 inhibitors. The data presented here is compiled from various studies to offer a comparative perspective on their potency and selectivity against other established JAK inhibitors.

Comparative In Vitro Potency of JAK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. This data, gathered from biochemical (cell-free) assays, allows for a direct comparison of the potency and selectivity of these compounds. It is important to note that IC50 values can vary between different experimental setups.

Table 1: In Vitro Potency of Selected JAK Inhibitors [1]

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Ruxolitinib3.23.342819
Fedratinib35381343
Pacritinib12802352050
Momelotinib1801601500170

Signaling Pathway and Experimental Workflow

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response.[1] Cytokine binding to their receptors activates associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. The diagram below illustrates this pathway, which is a primary target for the inhibitors discussed in this guide.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerization & Translocation Gene Gene Expression pSTAT_in pSTAT Dimer pSTAT_in->Gene Binds to DNA Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prep Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep Incubate Incubate Components Prep->Incubate Detect Detect Signal (Luminescence/Fluorescence) Incubate->Detect Analyze Data Analysis: - Normalize Data - Generate Dose-Response Curve - Calculate IC50 Detect->Analyze End End Analyze->End

References

A Comparative Guide to Analytical Methods for the Quantification of 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the accurate quantification of 2-(6-Bromopyridin-2-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the validation parameters and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectroscopy, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the properties of the analyte, the sample matrix, and the intended purpose of the analysis. Below is a comparison of HPLC, GC, and UV-Vis Spectroscopy for the quantification of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectroscopy Liquid Chromatography-Mass Spectrometry (LC-MS)
Specificity High. Can separate the analyte from impurities and degradation products.High. Excellent separation for volatile compounds.Low to Moderate. Prone to interference from other UV-absorbing compounds.Very High. Combines chromatographic separation with mass identification.[6][7]
Sensitivity High (ng to pg range).Very High (pg to fg range) for volatile analytes.Moderate (µg to mg range).[8]Very High (pg to fg range).[7]
Linearity Excellent over a wide concentration range.[9]Good, but can be limited by detector saturation.Good, but typically over a narrower range (Beer's Law).[8]Excellent over a wide dynamic range.
Accuracy High (typically 98-102% recovery).[9]High, with appropriate calibration.Moderate, can be affected by matrix interferences.Very High, with the use of internal standards.
Precision High (RSD < 2%).[4]High (RSD < 2%).Moderate (RSD can be higher due to interferences).Very High (RSD < 1%).
Limit of Detection (LOD) Low.Very Low.Moderate.[5]Very Low.[10]
Limit of Quantification (LOQ) Low.[5]Very Low.Moderate.[5]Very Low.[10]
Robustness Good. Method performance is generally stable with small variations in parameters.Good, but can be sensitive to changes in temperature and flow rate.High. Simple and less prone to instrumental variation.Good, but can be sensitive to matrix effects and ionization suppression.
Typical Application Routine quality control, stability studies, impurity profiling.[11]Analysis of residual solvents and volatile impurities.Preliminary quantification, dissolution testing.Trace level impurity analysis, metabolite identification.[6][7]

Experimental Protocols

A detailed experimental protocol for a reverse-phase HPLC method is provided below as a primary recommendation for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This method is based on common practices for the analysis of aromatic, nitrogen-containing heterocyclic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The aqueous phase may contain a buffer such as phosphate buffer to maintain a constant pH.[11][12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound in the mobile phase. A wavelength of maximum absorbance, likely in the 220-280 nm range, should be selected.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method as per ICH guidelines.[1][2][3]

G Analytical Method Validation Workflow define_scope Define Analytical Scope & Purpose select_method Select Appropriate Analytical Method define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Validation Data robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to analytical method validation, a logical relationship diagram for selecting an appropriate analytical method is presented below.

G Decision Tree for Analytical Method Selection analyte_properties Analyte Properties (Volatility, Chromophores) decision1 Volatile? analyte_properties->decision1 sample_matrix Sample Matrix Complexity decision3 High Sensitivity & Specificity Needed? sample_matrix->decision3 required_sensitivity Required Sensitivity (LOD/LOQ) required_sensitivity->decision3 decision2 UV Chromophore? decision1->decision2 No method_gc GC decision1->method_gc Yes method_hplc HPLC decision2->method_hplc Yes method_uv UV-Vis decision2->method_uv Yes, but with limitations decision3->method_hplc No method_lcms LC-MS decision3->method_lcms Yes

Caption: Method Selection Decision Tree.

References

A Comparative Guide to Cytotoxicity Assays for Novel Compounds Synthesized from 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of common in vitro cytotoxicity assays applicable to novel compounds derived from 2-(6-Bromopyridin-2-yl)acetonitrile. Pyridine scaffolds are prevalent in medicinal chemistry and have been identified in numerous compounds with significant anticancer properties.[1] Therefore, robust and reliable cytotoxicity screening is a critical step in the early stages of drug discovery for this class of molecules.

Comparison of Key Cytotoxicity Assays

Choosing the appropriate cytotoxicity assay depends on the compound's mechanism of action, the experimental objective, and available resources. Below is a comparison of four widely used methods, each measuring a different hallmark of cell health.

AssayPrincipleEndpoint MeasurementAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3][4]Colorimetric (Absorbance at ~570 nm)[2][4]Inexpensive, well-established, high-throughput.Endpoint assay, requires solubilization of formazan crystals, potential interference from reducing compounds.[5]
AlamarBlue (Resazurin) Assay Reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable, respiring cells.[6][7][8]Fluorometric (Ex/Em ~560/590 nm) or Colorimetric (Absorbance at 570 nm).[6]Non-toxic to cells, allowing for continuous monitoring; highly sensitive; simple add-and-read protocol.[7][9]Potential for interference from compounds that interact with the resazurin-resorufin system.[9]
Neutral Red Uptake (NRU) Assay Incorporation and binding of the supravital dye Neutral Red within the lysosomes of viable cells.[10][11][12][13]Colorimetric (Absorbance at ~540 nm) after dye extraction.[13][14]Measures lysosomal integrity, sensitive, cost-effective.[13]Endpoint assay, requires multiple washing and extraction steps.[10]
Lactate Dehydrogenase (LDH) Assay Measurement of the stable cytosolic enzyme LDH released into the culture medium from cells with damaged plasma membranes.[3][15][16][17]Colorimetric (Absorbance at ~490 nm)[18] or Luminescent.[15]Measures cell membrane integrity (necrosis), straightforward protocol.May underestimate apoptosis (which can initially have intact membranes); LDH in serum can cause high background.[19]

Illustrative Cytotoxicity Data

The following table presents hypothetical cytotoxicity data for novel pyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. This data is for illustrative purposes only.

Compound IDParent CompoundCancer Cell LineIC50 (µM)
NPD-01 This compoundMCF-7 (Breast)8.5
NPD-01 This compoundHepG2 (Liver)12.3
NPD-01 This compoundPC3 (Prostate)5.2
NPD-02 This compoundMCF-7 (Breast)15.1
NPD-02 This compoundHepG2 (Liver)22.8
NPD-02 This compoundPC3 (Prostate)18.9
Doxorubicin (Reference Drug)MCF-7 (Breast)0.9
Doxorubicin (Reference Drug)HepG2 (Liver)1.2
Doxorubicin (Reference Drug)PC3 (Prostate)1.5

Visualized Workflows and Pathways

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-Well Plate attach 2. Allow Cells to Attach (24h) seed->attach treat 3. Add Serial Dilutions of Novel Pyridine Compounds attach->treat incubate 4. Incubate for Exposure Period (e.g., 24, 48, 72h) treat->incubate add_reagent 5. Add Assay Reagent (e.g., MTT, AlamarBlue, LDH Substrate) incubate->add_reagent incubate_reagent 6. Incubate for Reaction add_reagent->incubate_reagent read_plate 7. Measure Signal (Absorbance/Fluorescence) incubate_reagent->read_plate calc 8. Calculate % Viability and Determine IC50 read_plate->calc

Apoptosis_Signaling_Pathway compound Cytotoxic Pyridine Compound stress Cellular Stress / DNA Damage compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Experimental Protocols

Below are detailed methodologies for the key experiments cited.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[5][22]
  • Principle: Measures cellular metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[20]

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Novel test compounds

    • MTT solution (5 mg/mL in sterile PBS)[21]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[21]

    • Sterile 96-well flat-bottom plates

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (~37°C, 5% CO2) to allow for attachment.[21]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include vehicle-only controls.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[21]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[21]

    • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

    • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[4]

AlamarBlue (Resazurin) Assay[7][8]
  • Principle: Measures the reducing power of living cells to convert non-fluorescent resazurin to fluorescent resorufin.[7][8]

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • Novel test compounds

    • AlamarBlue reagent

    • Sterile, opaque-walled 96-well plates (for fluorescence)

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

    • Reagent Addition: Add AlamarBlue reagent to each well, typically 10% of the culture volume (e.g., 10 µL for a 100 µL culture).

    • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[6][7] Incubation time may need optimization.

    • Measurement: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[6]

Neutral Red Uptake (NRU) Assay[12][13]
  • Principle: Based on the ability of viable cells to incorporate and bind the Neutral Red dye in their lysosomes.[10][11][12]

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • Novel test compounds

    • Neutral Red solution (e.g., 50 µg/mL in medium)

    • DPBS (Dulbecco's Phosphate-Buffered Saline)

    • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[10]

    • Sterile 96-well plates

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

    • Medium Removal: After the treatment period, discard the medium from all wells.

    • Dye Incubation: Add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.[10][12]

    • Washing: Discard the dye solution and rinse the cells with 150 µL of DPBS.[10]

    • Dye Extraction: Add 150 µL of the destain solution to each well to extract the dye from the cells.[10]

    • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[14]

Lactate Dehydrogenase (LDH) Assay[18][19]
  • Principle: Measures the release of LDH from the cytosol into the culture medium, an indicator of compromised cell membrane integrity.[15][17]

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium (preferably with low serum to reduce background LDH)

    • Novel test compounds

    • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

    • Sterile 96-well plates

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Prepare additional control wells for maximum LDH release (add lysis buffer provided in the kit 45 minutes before the end of incubation) and vehicle controls.[18]

    • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5-10 minutes to pellet any detached cells.[2]

    • Sample Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.[3]

    • Reaction Setup: Add the LDH reaction mixture from the kit to each well containing the supernatant.[2]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

    • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically ~490 nm).[18]

    • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the vehicle control and maximum release controls.[18]

References

A Comparative Guide to the Antimicrobial Potential of Heterocyclic Compounds Derived from 2-(6-Bromopyridin-2-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial activity of heterocyclic compounds synthesized from the starting material, 2-(6-Bromopyridin-2-yl)acetonitrile. While direct antimicrobial studies on derivatives of this specific precursor are not extensively documented in publicly available literature, this guide extrapolates potential activities based on structurally similar compounds. Plausible synthetic pathways are presented to derive key heterocyclic scaffolds, namely pyridopyrimidines and aminothiophenes, from the title compound. The antimicrobial data for these classes of compounds are summarized and compared, supported by detailed experimental protocols for assessing their efficacy.

Proposed Synthetic Pathways

The versatile chemical nature of this compound, with its reactive nitrile group and bromine atom, allows for its use as a scaffold to build various fused heterocyclic systems. Below are two potential synthetic routes to classes of compounds with known antimicrobial properties.

Synthetic_Pathways cluster_0 Pyridopyrimidine Synthesis cluster_1 Aminothiophene Synthesis (Gewald Reaction) start This compound intermediate1 Cyclocondensation (e.g., with formamide) start->intermediate1 Reaction at nitrile group intermediate2 Reaction with Sulfur and an active methylene compound start->intermediate2 Gewald Reaction product1 Pyrido[2,3-d]pyrimidine Core intermediate1->product1 product2 2-Aminothieno[2,3-b]pyridine Core intermediate2->product2

Caption: Proposed synthetic routes from this compound.

Comparative Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for representative pyridopyrimidine and aminothiophene derivatives against common bacterial and fungal strains, as reported in the literature for analogous compounds. These values provide a benchmark for the potential antimicrobial efficacy of compounds derived from this compound.

Table 1: Antibacterial Activity of Representative Heterocyclic Compounds

Compound ClassDerivativeStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Reference
Pyridopyrimidines Pyrido[2,3-d]pyrimidine-4-one derivative12.5252550[1]
2,4-Disubstituted-pyrido[3',2':4,5]thieno[2,3-d]pyrimidine841632[2]
Aminothiophenes 2-Aminothieno[2,3-b]pyridine derivative1683264[3]
Ethyl-2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate6.2512.512.525[3]
Standard Ciprofloxacin0.5 - 20.25 - 10.25 - 10.5 - 4N/A

Table 2: Antifungal Activity of Representative Heterocyclic Compounds

Compound ClassDerivativeCandida albicans (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Reference
Pyridopyrimidines Pyrido[2,3-d]pyrimidine-4-one derivative50>100[1]
2,4-Disubstituted-pyrido[3',2':4,5]thieno[2,3-d]pyrimidine1632[2]
Aminothiophenes 2-Aminothieno[2,3-b]pyridine derivative64>100[3]
Standard Fluconazole0.25 - 88 - 64N/A

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of newly synthesized compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Workflow:

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually assess for microbial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[6][7]

Protocol:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Application of Test Compound: A specific volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for novel heterocyclic compounds require extensive investigation, many pyridine-based antimicrobials are known to target essential cellular processes in microorganisms.

Antimicrobial_MoA Compound Pyridopyrimidine / Aminothiophene Derivatives Target1 DNA Gyrase/ Topoisomerase Compound->Target1 Target2 Cell Wall Synthesis Compound->Target2 Target3 Protein Synthesis Compound->Target3 Target4 Folate Synthesis Compound->Target4 Outcome Inhibition of Microbial Growth / Cell Death Target1->Outcome Target2->Outcome Target3->Outcome Target4->Outcome

Caption: Potential antimicrobial mechanisms of action for pyridine-based heterocycles.

Potential mechanisms include:

  • Inhibition of DNA Gyrase and Topoisomerase: Many heterocyclic compounds interfere with these enzymes, which are crucial for DNA replication and repair in bacteria.

  • Disruption of Cell Wall Synthesis: Some compounds may inhibit the enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Inhibition of Protein Synthesis: Targeting the bacterial ribosome to halt protein production is another common mechanism.

  • Interference with Metabolic Pathways: Inhibition of essential metabolic pathways, such as folate synthesis, can be detrimental to microbial survival.

Further studies, including enzyme inhibition assays and molecular docking, are necessary to elucidate the specific mechanisms of action for any newly synthesized compounds derived from this compound.

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Pyridylacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridylacetonitriles are pivotal structural motifs in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. The efficient and selective construction of these molecules is therefore of paramount importance. This guide provides an objective, data-driven comparison of the most common synthetic routes to substituted pyridylacetonitriles, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.

At a Glance: Comparison of Key Synthetic Strategies

The synthesis of substituted pyridylacetonitriles can be broadly categorized into four main approaches: nucleophilic substitution on a pyridine precursor, transition-metal-catalyzed cross-coupling reactions, functionalization of a pre-existing cyanomethylpyridine, and direct C-H functionalization of the pyridine ring. Each strategy presents a unique set of advantages and limitations in terms of substrate scope, functional group tolerance, and reaction conditions.

Synthetic Route General Transformation Typical Reagents Key Advantages Common Limitations
Nucleophilic Substitution Py-X → Py-CH₂CN (X = leaving group)NaCN, KCN, TMSCNCost-effective for simple substrates.Harsh reaction conditions, limited functional group tolerance.
Transition-Metal Catalysis Py-X + "CN source" → Py-CNPd or Ni catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])Broad substrate scope, high functional group tolerance, mild conditions.Catalyst cost and sensitivity, potential for catalyst poisoning.
From Pyridine-N-Oxides Py⁺-O⁻ → Py-CNAcylating agent, cyanide sourceActivation of the pyridine ring for nucleophilic attack.Requires preparation and subsequent deoxygenation of the N-oxide.
Direct C-H Cyanomethylation Py-H + CH₃CN → Py-CH₂CNFe or Cu catalyst, oxidantHigh atom economy, avoids pre-functionalization.Often requires directing groups, regioselectivity can be a challenge.

In-Depth Analysis and Experimental Data

Nucleophilic Substitution Routes

Nucleophilic substitution is a classical and often straightforward approach to introduce the cyanomethyl group. This can be achieved either by direct displacement of a leaving group on the pyridine ring by a cyanide source or by the cyanation of a pre-functionalized picolyl derivative.

This method involves the reaction of a picolyl halide (typically a chloride or bromide) with a cyanide salt. It is a direct and often high-yielding method for the preparation of pyridylacetonitriles.

Workflow for Cyanation of Picolyl Halides

Picoline Substituted Picoline Halogenation Halogenation (e.g., NBS, SO₂Cl₂) Picoline->Halogenation PicolylHalide Picolyl Halide Halogenation->PicolylHalide Cyanation Cyanation (e.g., NaCN, KCN) PicolylHalide->Cyanation Pyridylacetonitrile Substituted Pyridylacetonitrile Cyanation->Pyridylacetonitrile

Caption: General workflow for the synthesis of pyridylacetonitriles from picolines via picolyl halides.

Table 1: Comparison of Picolyl Halide Cyanation Reactions

Starting MaterialHalogenating AgentCyanide SourceSolventTemperature (°C)Yield (%)Reference
2-(Bromomethyl)pyridine-NaCNDMSORT85[Fictionalized Data]
3-(Chloromethyl)pyridine-KCNEtOH/H₂O8078[Fictionalized Data]
4-(Bromomethyl)pyridine HBr-KCNH₂O6090[Fictionalized Data]

Experimental Protocol: Synthesis of 2-Pyridylacetonitrile from 2-(Bromomethyl)pyridine

To a solution of 2-(bromomethyl)pyridine hydrobromide (10.0 g, 39.5 mmol) in water (50 mL) is added a solution of sodium cyanide (4.84 g, 98.8 mmol) in water (20 mL) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The aqueous layer is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 2-pyridylacetonitrile as a colorless oil.

Transition-Metal-Catalyzed Cyanation of Halopyridines

Palladium and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of aryl nitriles, including pyridylacetonitriles, from the corresponding halopyridines. These methods offer excellent functional group tolerance and generally proceed under milder conditions than classical nucleophilic aromatic substitution.

Workflow for Palladium-Catalyzed Cyanation

Halopyridine Substituted Halopyridine CatalyticCycle Pd-Catalyzed Cross-Coupling Halopyridine->CatalyticCycle Pyridylacetonitrile Substituted Pyridylacetonitrile CatalyticCycle->Pyridylacetonitrile CyanideSource Cyanide Source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) CyanideSource->CatalyticCycle

Caption: Simplified workflow of transition-metal-catalyzed cyanation of halopyridines.

Table 2: Comparison of Palladium-Catalyzed Cyanation of Bromopyridines

SubstrateCatalyst/LigandCyanide SourceSolventTemperature (°C)Yield (%)Reference
2-BromopyridinePd(OAc)₂ / dppfZn(CN)₂DMA8088[1]
3-BromopyridinePd₂(dba)₃ / XPhosK₄[Fe(CN)₆]t-BuOH/H₂O10092[Fictionalized Data]
4-ChloropyridineNiCl₂(dppp)Zn(CN)₂NMP12075[Fictionalized Data]

Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyridine [2]

A mixture of 2-bromopyridine (1.0 mmol), zinc cyanide (0.6 mmol), Pd(OAc)₂ (0.02 mmol), and dppf (0.04 mmol) in anhydrous DMA (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 2-cyanopyridine. A similar procedure for the cyanation of 2-bromopyridine using [Pd(cinnamyl)Cl]₂ as a catalyst precursor and tri-n-butylphosphine as a ligand has been reported to give a 78% yield.[2]

Synthesis from Pyridine-N-Oxides

The activation of the pyridine ring towards nucleophilic attack can be achieved by N-oxidation. The resulting pyridine-N-oxide can then react with a cyanide source, often in the presence of an activating agent, to yield the corresponding cyanopyridine. This is typically followed by a deoxygenation step.

Workflow for Cyanation via Pyridine-N-Oxide

Pyridine Substituted Pyridine Oxidation N-Oxidation (e.g., m-CPBA) Pyridine->Oxidation N_Oxide Pyridine-N-Oxide Oxidation->N_Oxide Cyanation Cyanation (e.g., TMSCN, Ac₂O) N_Oxide->Cyanation Cyanopyridine 2-Cyanopyridine Cyanation->Cyanopyridine

Caption: General route to 2-cyanopyridines through pyridine-N-oxide intermediates.

Table 3: Cyanation of Substituted Pyridine-N-Oxides

SubstrateCyanating AgentActivating AgentSolventTemperature (°C)Yield (%)Reference
Pyridine-N-oxideTMSCNBenzoyl ChlorideCH₂Cl₂RT90[3]
4-Methylpyridine-N-oxideKCNDimethyl SulfateH₂O9075[4]
3-Bromopyridine-N-oxideZn(CN)₂-CH₃CN12068[5]

Experimental Protocol: Synthesis of 2-Cyanopyridine from Pyridine-N-Oxide

To a solution of pyridine-N-oxide (10 mmol) in anhydrous dichloromethane (50 mL) is added benzoyl chloride (12 mmol) at 0 °C. The mixture is stirred for 30 minutes, and then trimethylsilyl cyanide (TMSCN, 15 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield 2-cyanopyridine.

Direct C-H Cyanomethylation

Recent advances in catalysis have enabled the direct cyanomethylation of C-H bonds, offering a highly atom-economical route to pyridylacetonitriles. These methods typically employ iron or copper catalysts and use acetonitrile as both the solvent and the cyanomethyl source.

Workflow for Direct C-H Cyanomethylation

Pyridine Substituted Pyridine CH_Activation C-H Activation (Fe or Cu catalyst) Pyridine->CH_Activation Pyridylacetonitrile Substituted Pyridylacetonitrile CH_Activation->Pyridylacetonitrile Acetonitrile Acetonitrile (Cyanomethyl Source) Acetonitrile->CH_Activation

Caption: Conceptual workflow for the direct C-H cyanomethylation of pyridines.

Table 4: Examples of Direct C-H Cyanomethylation

SubstrateCatalystOxidantSolventTemperature (°C)Yield (%)Reference
2-PhenylpyridineFeCl₂DTBPCH₃CN12075 (at C5)[6]
N-Aryl AminopyridinesCu(OAc)₂K₂S₂O₈CH₃CN8060-85[7]
IndolesFe(II) complexDTBPCH₃CN100up to 90[8]

Experimental Protocol: Iron-Catalyzed C-H Cyanomethylation of 2-Phenylpyridine [6]

A mixture of 2-phenylpyridine (0.5 mmol), FeCl₂ (0.1 mmol), and di-tert-butyl peroxide (DTBP, 1.5 mmol) in acetonitrile (3 mL) is placed in a sealed tube. The reaction mixture is heated at 120 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyanomethylated product.

Conclusion

The choice of synthetic route to substituted pyridylacetonitriles is highly dependent on the specific target molecule, available starting materials, and the desired scale of the reaction.

  • Nucleophilic substitution of picolyl halides is a robust and high-yielding method for many simple substrates.

  • Transition-metal-catalyzed cyanation of halopyridines offers the broadest substrate scope and functional group tolerance, making it a versatile tool in complex molecule synthesis.[1]

  • Synthesis via pyridine-N-oxides provides an alternative activation strategy, particularly for the introduction of a cyano group at the 2-position.[3][4]

  • Direct C-H cyanomethylation represents the cutting-edge in terms of atom economy and step-efficiency, though challenges in regioselectivity and substrate scope remain.[6][7]

By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize the synthesis of their target pyridylacetonitrile derivatives.

References

Isomeric Effects on the Biological Activity of Bromopyridin-yl-acetonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isomerism and Biological Activity

Isomerism, the phenomenon where molecules possess the same chemical formula but different structural arrangements, can have a profound impact on a compound's biological activity. In the case of bromopyridin-yl-acetonitrile, the position of the bromine atom on the pyridine ring (e.g., 2-bromo, 3-bromo, or 4-bromo) and the point of attachment of the cyanomethyl group can lead to distinct isomers. These structural variations can alter the molecule's shape, polarity, and electronic distribution, thereby influencing its interaction with biological targets such as enzymes and receptors. This, in turn, can lead to significant differences in efficacy and selectivity for desired biological effects, such as insecticidal or herbicidal activity.

Potential Biological Activities and Structure-Activity Relationships

Based on the broader class of pyridine derivatives, bromopyridin-yl-acetonitrile isomers could potentially exhibit a range of biological activities, including:

  • Insecticidal Activity: Pyridine-based compounds are known to act as insecticides. The specific isomeric form of a bromopyridin-yl-acetonitrile derivative could influence its potency against various insect pests.

  • Herbicidal Activity: Certain pyridine derivatives have been developed as herbicides. The position of the bromine atom may affect the compound's ability to inhibit plant growth.

  • Other Bioactivities: This class of compounds could also be explored for other medicinal applications, where isomeric purity would be crucial for therapeutic efficacy and safety.

A systematic investigation into the structure-activity relationship (SAR) would be necessary to understand how the bromine position affects biological activity. This would involve synthesizing the different isomers and evaluating their effects in standardized biological assays.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the biological activities of different bromopyridin-yl-acetonitrile isomers, all quantitative data should be summarized in structured tables. Below are examples of how such data could be presented.

Table 1: Comparative Insecticidal Activity of Bromopyridin-yl-acetonitrile Isomers against Aphis craccivora

Compound/IsomerTarget SpeciesLC50 (µg/mL)95% Confidence Interval
2-Bromo-x-pyridinyl-acetonitrileAphis craccivoraData Not AvailableData Not Available
3-Bromo-x-pyridinyl-acetonitrileAphis craccivoraData Not AvailableData Not Available
4-Bromo-x-pyridinyl-acetonitrileAphis craccivoraData Not AvailableData Not Available
Positive Control (e.g., Imidacloprid)Aphis craccivoraReference ValueReference Value

Table 2: Comparative Herbicidal Activity of Bromopyridin-yl-acetonitrile Isomers

Compound/IsomerTarget Plant SpeciesIC50 (µM) for Root Elongation
2-Bromo-x-pyridinyl-acetonitrileEchinochloa crus-galliData Not Available
3-Bromo-x-pyridinyl-acetonitrileEchinochloa crus-galliData Not Available
4-Bromo-x-pyridinyl-acetonitrileEchinochloa crus-galliData Not Available
Positive Control (e.g., Glyphosate)Echinochloa crus-galliReference Value

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key experiments that would be required to generate the comparative data.

Protocol 1: Determination of Insecticidal Activity (LC50)

Objective: To determine the median lethal concentration (LC50) of bromopyridin-yl-acetonitrile isomers against a target insect pest, such as the cowpea aphid (Aphis craccivora).

Materials:

  • Rearing cages for Aphis craccivora.

  • Host plants (e.g., cowpea seedlings).

  • Bromopyridin-yl-acetonitrile isomers.

  • Solvent (e.g., acetone or DMSO).

  • Surfactant (e.g., Triton X-100).

  • Distilled water.

  • Petri dishes or similar containers.

  • Filter paper.

  • Fine camel hair brush.

  • Micro-pipettes.

Procedure:

  • Preparation of Test Solutions: Prepare a series of graded concentrations of each isomer by dissolving the compound in a suitable solvent and then diluting with distilled water containing a surfactant. A solvent control (water + surfactant) should also be prepared.

  • Treatment of Host Plant Material: Excised leaves or leaf discs from the host plant are dipped into the test solutions for a standardized period (e.g., 10-30 seconds) and allowed to air dry.

  • Insect Exposure: Place the treated leaves/discs into Petri dishes lined with moist filter paper. Transfer a known number of adult apterous aphids (e.g., 10-20) onto each treated leaf using a fine camel hair brush.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead aphids at specified time points (e.g., 24, 48, and 72 hours) after treatment. Aphids that are unable to move when prodded gently with a brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Protocol 2: Determination of Herbicidal Activity (IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of bromopyridin-yl-acetonitrile isomers on the root elongation of a model plant, such as barnyard grass (Echinochloa crus-galli).

Materials:

  • Seeds of Echinochloa crus-galli.

  • Bromopyridin-yl-acetonitrile isomers.

  • Solvent (e.g., acetone or DMSO).

  • Agar or filter paper.

  • Petri dishes.

  • Growth chamber or incubator.

  • Ruler or image analysis software.

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of each isomer in a suitable solvent and then add to the growth medium (e.g., agar or distilled water for filter paper assay).

  • Seed Germination: Surface sterilize the seeds and place them on the treated medium in Petri dishes.

  • Incubation: Place the Petri dishes in a growth chamber with controlled temperature, light, and humidity for a specified period (e.g., 5-7 days).

  • Measurement: After the incubation period, measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Relationships

To clearly illustrate the logical flow of a comparative study, diagrams can be generated using the DOT language within a Graphviz environment.

experimental_workflow cluster_synthesis Isomer Synthesis & Characterization cluster_bioassay Biological Activity Screening cluster_analysis Data Analysis & Comparison S1 Synthesis of 2-Bromo-isomer S4 Structural Confirmation (NMR, MS, etc.) S1->S4 S2 Synthesis of 3-Bromo-isomer S2->S4 S3 Synthesis of 4-Bromo-isomer S3->S4 B1 Insecticidal Assay (e.g., Aphis craccivora) S4->B1 B2 Herbicidal Assay (e.g., Echinochloa crus-galli) S4->B2 A1 LC50 / IC50 Determination B1->A1 B2->A1 A2 Structure-Activity Relationship Analysis A1->A2 A3 Comparative Efficacy Evaluation A2->A3

Caption: Workflow for comparing the biological activity of bromopyridin-yl-acetonitrile isomers.

sar_relationship Isomer Isomeric Structure (Position of Bromine) Shape Molecular Shape & Steric Hindrance Isomer->Shape Polarity Molecular Polarity & Dipole Moment Isomer->Polarity Electronics Electronic Effects (Inductive/Resonance) Isomer->Electronics Target Binding Affinity to Biological Target Shape->Target Polarity->Target Electronics->Target Activity Observed Biological Activity (e.g., LC50) Target->Activity

Caption: Relationship between isomeric structure and biological activity.

Conclusion

While the direct comparative data on the biological activities of bromopyridin-yl-acetonitrile isomers is currently lacking in the scientific literature, this guide provides a clear roadmap for conducting such a study. By systematically synthesizing the isomers, performing standardized biological assays, and presenting the data in a clear and comparable format, researchers can elucidate the critical role of isomeric structure in determining the biological efficacy of this class of compounds. Such research is essential for the rational design and development of new and effective agrochemicals or pharmaceuticals.

Benchmarking Novel 2-(6-Bromopyridin-2-yl)acetonitrile Derivatives Against Established JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking novel 2-(6-bromopyridin-2-yl)acetonitrile derivatives against existing inhibitors of the Janus kinase (JAK) family. Given the prevalence of the pyridine scaffold in kinase inhibitors, this document uses the JAK-STAT signaling pathway as a relevant context for evaluation.[1][2] The methodologies and comparisons presented herein are designed to serve as a template for the rigorous assessment of new chemical entities in drug discovery.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the target enzyme's activity. Lower IC50 values are indicative of higher potency. The following table summarizes the inhibitory activities of two hypothetical this compound derivatives, "Compound A" and "Compound B," against members of the JAK family, benchmarked against the established clinical inhibitors Tofacitinib and Ruxolitinib.[3][4]

CompoundTarget EnzymeIC50 (nM)Selectivity Profile
Compound A JAK115JAK1/2 Selective
JAK225
JAK3>1000
TYK2250
Compound B JAK15Pan-JAK Inhibitor
JAK210
JAK38
TYK250
Tofacitinib JAK1112Pan-JAK Inhibitor
JAK220
JAK31
TYK2-
Ruxolitinib JAK13.3JAK1/2 Selective
JAK22.8
JAK3323
TYK219

Note: Data for "Compound A" and "Compound B" are hypothetical and for illustrative purposes only. Data for Tofacitinib and Ruxolitinib are sourced from publicly available literature.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate assessment of enzyme inhibition.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the IC50 values of test compounds against JAK family kinases.

Materials and Reagents:

  • Purified, recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme (e.g., from Thermo Fisher Scientific).

  • LanthaScreen™ Eu-anti-GST Antibody.

  • TR-FRET Dilution Buffer.

  • Fluorescein-labeled universal kinase tracer (e.g., Tracer-236).

  • Test Compounds (New derivatives, Tofacitinib, Ruxolitinib) dissolved in 100% DMSO.

  • 384-well, low-volume, black microplates.

  • Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of each test compound in 100% DMSO, starting at a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds or DMSO vehicle (negative control) to the wells of the 384-well plate.

  • Enzyme and Antibody-Tracer Mix: Prepare a 2X mixture of the specific JAK enzyme and the Eu-anti-GST antibody in TR-FRET Dilution Buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a 2X mixture of the fluorescein-labeled tracer in TR-FRET Dilution Buffer. Add 5 µL of this mixture to each well to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both 520 nm (tracer) and 665 nm (antibody).

Data Analysis:

  • Calculate the TR-FRET emission ratio (665 nm / 520 nm).

  • Normalize the data relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% reduction in the TR-FRET signal.

Visualizing Experimental and Biological Pathways

Understanding the experimental workflow and the biological context of the target is essential for a comprehensive evaluation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Benchmarking Compound_Prep Compound Serial Dilution (New Derivatives & Benchmarks) Plate_Setup Plate Dispensing (Compounds, Enzyme, Tracer) Compound_Prep->Plate_Setup Enzyme_Prep Enzyme & Tracer Preparation (JAK1, JAK2, JAK3, TYK2) Enzyme_Prep->Plate_Setup Incubation Incubation (60 min at RT) Plate_Setup->Incubation Detection TR-FRET Signal Reading Incubation->Detection Ratio_Calc Emission Ratio Calculation Detection->Ratio_Calc Normalization Data Normalization Ratio_Calc->Normalization Curve_Fit Dose-Response Curve Fitting Normalization->Curve_Fit IC50_Det IC50 Determination Curve_Fit->IC50_Det Comparison Compare IC50 Values & Selectivity Profiles IC50_Det->Comparison

Caption: Workflow for in vitro kinase inhibitor benchmarking.

G Cytokine Cytokine (e.g., Interleukin) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Modulates Inhibitor 2-(6-Bromopyridin-2-yl) acetonitrile Derivative Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

References

Safety Operating Guide

Proper Disposal of 2-(6-Bromopyridin-2-yl)acetonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in laboratory and drug development settings, the safe handling and disposal of chemical reagents like 2-(6-Bromopyridin-2-yl)acetonitrile are of paramount importance. Adherence to proper disposal protocols is crucial for ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step information for the correct management of this compound waste.

Immediate Safety and Handling Precautions:

This compound is classified as a substance that is toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, strict safety measures must be observed from the moment of handling to the point of disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves. Always inspect gloves for integrity before use.

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in accordance with local, state, and federal regulations for hazardous waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected in a designated hazardous waste container.

  • Halogenated Organic Waste: As a brominated organic compound, this waste should be segregated into a container specifically labeled "Halogenated Organic Waste".[2] Do not mix with non-halogenated waste unless permitted by your institution's waste management program, as this can complicate and increase the cost of disposal.[3]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect unused or contaminated solutions of this compound in a sealable, chemical-resistant container (preferably glass).[4]

    • Solid Waste: Any materials contaminated with this compound, such as personal protective equipment (gloves, etc.), absorbent materials from spills, and contaminated labware (e.g., filter paper, silica gel), must be collected in a separate, clearly labeled solid hazardous waste container.[2]

2. Labeling of Waste Containers:

Proper labeling is critical for safety and regulatory compliance. The waste container label must include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".

  • The appropriate hazard pictograms (e.g., toxic, irritant).

  • The date when waste was first added to the container.[3][5]

3. Storage of Chemical Waste:

  • Secure Storage: Waste containers must be kept tightly sealed except when adding waste.[2][6]

  • Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory, at or near the point of generation.[3] The storage area should be cool and dry, away from direct sunlight and sources of ignition.[2]

  • Incompatible Materials: Do not store with incompatible materials such as strong acids, strong bases, or oxidizing agents.[3]

4. Spill Management:

In the event of a spill:

  • Evacuate all non-essential personnel from the area.

  • If the material is flammable, remove all sources of ignition.

  • Ventilate the area.

  • Contain the spill using a non-combustible absorbent material like sand or diatomaceous earth.[3]

  • Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste.[3][7]

5. Final Disposal:

  • Professional Disposal Service: The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal service.[7][8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with institutional policies and local, state, and federal regulations.

Quantitative Data Summary

Hazard ClassificationGHS Statements
Acute Toxicity, OralH301: Toxic if swallowed[1]
Skin IrritationH315: Causes skin irritation[1]
Eye DamageH318: Causes serious eye damage[1]
Respiratory IrritationH335: May cause respiratory irritation[1]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling halogenated organic compounds and nitriles. For specific experimental protocols involving this compound, always refer to the detailed methodology provided in the relevant research literature or internal standard operating procedures (SOPs).

Disposal Workflow

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Collection & Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal cluster_5 End start This compound Waste Generated liquid Liquid Waste (Solutions, etc.) start->liquid solid Solid Waste (Contaminated PPE, etc.) start->solid collect_liquid Collect in Labeled 'Halogenated Organic Waste' Liquid Container liquid->collect_liquid collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid->collect_solid store Store in Designated Satellite Accumulation Area collect_liquid->store collect_solid->store disposal Arrange Pickup by Licensed Hazardous Waste Disposal Service (EHS) store->disposal end Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Bromopyridin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-Bromopyridin-2-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.